3-Amino-6-bromopyrazine-2-thiol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-amino-6-bromo-1H-pyrazine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3S/c5-2-1-7-3(6)4(9)8-2/h1H,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQSMGOYPDHLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557704 | |
| Record name | 3-Amino-6-bromopyrazine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-75-8 | |
| Record name | 3-Amino-6-bromo-2(1H)-pyrazinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6-bromopyrazine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-thiol: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-bromopyrazine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of amino, bromo, and thiol functional groups on a pyrazine core makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and potential reactivity. Furthermore, it explores its prospective biological activities based on the known pharmacology of related pyrazine and thiol-containing molecules, offering insights for future research and drug discovery endeavors.
Chemical Properties
This compound, also known by its tautomeric form 3-Amino-6-bromo-1H-pyrazine-2-thione, is a solid organic compound. The presence of the thiol/thione group and the amino group allows for prototropic tautomerism, an important consideration in its reactivity and characterization.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 6863-75-8 | [1][2] |
| Molecular Formula | C₄H₄BrN₃S | [1] |
| Molecular Weight | 206.06 g/mol | [1] |
| Melting Point | 190-192 °C | |
| Appearance | Likely a solid | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8 °C | [2] |
Spectral Data
The proton NMR (¹H NMR) spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the amino group protons and the pyrazine ring proton. The chemical shifts are influenced by the electronic effects of the bromine, amino, and thiol substituents.
-
¹H NMR (DMSO-d₆, predicted): A singlet for the pyrazine ring proton (C5-H) is anticipated in the aromatic region, likely between δ 7.0 and 8.0 ppm. The amino (-NH₂) protons would likely appear as a broad singlet, and the thiol (-SH) proton signal would also be a singlet, with chemical shifts that can vary depending on concentration and temperature. For a similar compound, aminopyrazine, the aromatic protons appear around δ 7.8-8.1 ppm.[3]
-
¹³C NMR (DMSO-d₆, predicted): The ¹³C NMR spectrum would display four signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts would be influenced by the attached functional groups. Carbons attached to nitrogen and sulfur (C2 and C3) would be significantly deshielded. The carbon bearing the bromine atom (C6) would also show a characteristic chemical shift. Typical chemical shifts for substituted pyrazines can range from δ 120 to 160 ppm.[4]
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
-
Characteristic Absorptions (predicted):
-
N-H stretching: The amino group should exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
S-H stretching: A weak absorption for the thiol group may be observed around 2550-2600 cm⁻¹.
-
C=N and C=C stretching: Vibrations associated with the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.
-
C-S stretching: A peak corresponding to the carbon-sulfur bond may be present in the fingerprint region. A study on a similar compound, 3-aminopyrazine-2-carboxylic acid, showed characteristic peaks for the amino and pyrazine ring structures.[5][6]
-
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.
-
Expected Fragmentation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 206 and 208 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. Common fragmentation pathways for brominated aromatic compounds involve the loss of the bromine atom and cleavage of the pyrazine ring.[7][8][9][10][11]
Experimental Protocols
Due to the limited availability of detailed experimental procedures for this compound in peer-reviewed literature, the following protocols are proposed based on established synthetic methods for analogous compounds.
Synthesis of this compound
A plausible synthetic route to this compound could involve the reaction of a diaminobromopyrazine precursor with a sulfurating agent.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diamino-5-bromopyrazine in pyridine.
-
Addition of Reagent: To this solution, add carbon disulfide (CS₂) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Purification and Characterization
The purity of the synthesized compound should be assessed using standard analytical techniques.
Purification and Analysis Workflow:
Caption: Workflow for the purification and characterization of the synthesized compound.
Methodologies:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity using an appropriate eluent system.
-
Melting Point: To determine the melting point of the purified solid and compare it with the literature value.
-
NMR Spectroscopy: To confirm the structure of the compound by analyzing the ¹H and ¹³C NMR spectra.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern of bromine.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three functional groups, making it a valuable intermediate in organic synthesis.
Reactivity Profile
Logical Relationship of Functional Group Reactivity:
Caption: Reactivity profile of this compound.
-
Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
-
Thiol Group: The thiol group is also nucleophilic and can be readily alkylated or arylated. It can also be oxidized to form a disulfide bridge.
-
Bromo Group: The bromine atom can be displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 6-position of the pyrazine ring.
Potential Biological Activities
While there is no specific data on the biological activity of this compound, its structural motifs are present in many biologically active molecules. Pyrazine derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[12][13][14][15][16] The presence of a thiol group can also contribute to biological activity, for instance, by interacting with metalloenzymes or participating in redox processes.
Potential Therapeutic Signaling Pathways:
Given the anticancer potential of many pyrazine derivatives, this compound and its derivatives could potentially modulate key signaling pathways involved in cancer progression.
Caption: Potential signaling pathways targeted by derivatives of the title compound.
Conclusion
This compound is a promising heterocyclic compound with a rich chemical functionality that makes it an attractive starting material for the synthesis of a diverse range of derivatives. While detailed experimental data for this specific molecule is scarce, this guide provides a comprehensive overview of its expected chemical properties, plausible synthetic and analytical protocols, and potential for biological activity based on the current understanding of related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential in drug discovery and materials science.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 2. 6863-75-8|this compound|BLD Pharm [bldpharm.com]
- 3. Aminopyrazine(5049-61-6) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. raco.cat [raco.cat]
- 9. google.com [google.com]
- 10. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-thiol (CAS 6863-75-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-6-bromopyrazine-2-thiol (CAS 6863-75-8), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document collates available chemical and physical data, outlines plausible experimental protocols, and explores potential biological significance to facilitate further research and development.
Core Compound Data
This compound, also known as 3-Amino-6-bromo-1H-pyrazine-2-thione, is a substituted pyrazine derivative. The presence of an amino group, a bromine atom, and a thiol group on the pyrazine ring suggests a versatile chemical reactivity, making it an interesting building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6863-75-8 |
| Molecular Formula | C₄H₄BrN₃S |
| Molecular Weight | 206.06 g/mol |
| Melting Point | 190-192 °C |
| Appearance | Solid (form may vary) |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8 °C. |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
Experimental Protocols
Proposed Synthetic Workflow:
A potential synthetic pathway could commence from a commercially available pyrazine derivative, such as 2-aminopyrazine. The introduction of the bromine and thiol functionalities would require specific and controlled reaction conditions.
An In-depth Technical Guide on the Molecular Structure of 3-Amino-6-bromopyrazine-2-thiol
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Amino-6-bromopyrazine-2-thiol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the compound's key physicochemical properties, a representative synthesis protocol, and discusses its potential biological significance based on the activities of structurally related molecules.
Core Molecular Properties
This compound, with the CAS number 6863-75-8, is a substituted pyrazine derivative. The presence of an amino group, a bromine atom, and a thiol group on the pyrazine ring system imparts a unique combination of chemical reactivity and potential for biological activity. The compound is also known by its tautomeric name, 3-Amino-6-bromo-1H-pyrazine-2-thione.[1]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 6863-75-8 | [1] |
| Molecular Formula | C4H4BrN3S | [1] |
| Molecular Weight | 206.06 g/mol | [1] |
| Melting Point | 190-192 °C | [1] |
Molecular Structure and Tautomerism
The molecular structure of this compound is characterized by a pyrazine ring substituted with an amino group at position 3, a bromine atom at position 6, and a thiol group at position 2. A significant aspect of its chemistry is the existence of thione-thiol tautomerism, where the compound can exist in equilibrium between the thiol form (this compound) and the thione form (3-Amino-6-bromo-1H-pyrazine-2-thione). This equilibrium is a common feature for heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom.
Caption: Thiol-Thione Tautomerism of this compound.
Experimental Protocols
Representative Synthesis of this compound
This protocol is adapted from the synthesis of related aminohalogenated heterocyclic compounds and serves as a guideline for its potential synthesis.
Step 1: Amination of a Dihalogenated Precursor
A suitable starting material, such as 2,3-dichloro-5-bromopyrazine, would be subjected to nucleophilic aromatic substitution with an amino source, like ammonia. This reaction would selectively replace one of the chloro groups with an amino group.
-
Reactants: 2,3-dichloro-5-bromopyrazine, aqueous ammonia.
-
Solvent: A suitable solvent that can facilitate the reaction, such as ethanol or dimethylformamide (DMF).
-
Conditions: The reaction mixture would be heated in a sealed vessel to a temperature typically ranging from 100 to 150 °C for several hours.
-
Work-up: After cooling, the product would be isolated by filtration or extraction, followed by purification, likely through recrystallization or column chromatography.
Step 2: Thiolation
The resulting 3-amino-2-chloro-6-bromopyrazine would then be converted to the target thiol. This can be achieved by reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
-
Reactants: 3-amino-2-chloro-6-bromopyrazine, sodium hydrosulfide.
-
Solvent: A polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
-
Conditions: The reaction would likely be carried out at an elevated temperature, for instance, 80-120 °C, for a few hours.
-
Work-up: The reaction mixture would be cooled, and the product precipitated by the addition of water or a dilute acid. The crude product would then be collected by filtration and purified by recrystallization.
Caption: Hypothetical Synthesis Workflow.
Structural Characterization
The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques. While specific spectral data for this compound is not publicly available, the expected outcomes are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring and the protons of the amino group. The chemical shift of the pyrazine proton would be influenced by the surrounding electron-withdrawing groups. The amino protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would reveal four distinct signals corresponding to the four carbon atoms in the pyrazine ring, with their chemical shifts indicating the different chemical environments due to the attached functional groups.
Other Spectroscopic Methods
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring, and a C-Br stretching frequency. The S-H stretch of the thiol form, if present in a detectable amount in the solid state, would be observed around 2550-2600 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern could provide further structural information.
Potential Biological Activities and Applications
While the specific biological activities of this compound have not been extensively reported, the pyrazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazine derivatives have been investigated for a wide range of therapeutic applications.
Anticancer Potential
Numerous studies have highlighted the potential of pyrazine derivatives as anticancer agents.[4][5] The structural features of this compound, including the presence of a halogen and an amino group, are often found in molecules with antiproliferative properties. Brominated organic compounds, in particular, have shown promising anticancer activity against various cancer cell lines.[6] The thiol group can also play a role in biological activity, potentially interacting with biological thiols and influencing cellular redox homeostasis.[7][8]
Antimicrobial Activity
The pyrazine nucleus is also a key component of many antimicrobial agents. Thiol-containing compounds and their derivatives have been reported to exhibit antibacterial and antifungal activities.[9][10] The combination of the pyrazine ring and the thiol group in this compound suggests that it could be a candidate for investigation as a novel antimicrobial agent.
References
- 1. 6863-75-8 CAS MSDS (3-AMINO-6-BROMO-1H-PYRAZINE-2-THIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 3. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 8. The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]
- 10. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
Spectroscopic Profile of 3-Amino-6-bromopyrazine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the spectroscopic characteristics of 3-Amino-6-bromopyrazine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectroscopic data for this specific molecule is not publicly available at the time of this publication, this guide outlines the expected spectral features based on its chemical structure and provides detailed, generalized experimental protocols for acquiring such data. The document is intended to serve as a practical resource for researchers working with this and structurally related compounds, facilitating their identification, characterization, and application in drug discovery and development.
Introduction
This compound is a substituted pyrazine derivative featuring key functional groups that make it a valuable building block in organic synthesis. The presence of an amino group, a bromo substituent, and a thiol group on the pyrazine ring system offers multiple sites for chemical modification, enabling the synthesis of diverse molecular scaffolds. Pyrazine derivatives are known to exhibit a wide range of biological activities, and the unique combination of functionalities in this molecule suggests its potential for investigation in various therapeutic areas. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide provides a foundational understanding of the expected spectroscopic data for this compound and the methodologies to obtain it.
Predicted Spectroscopic Data
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~7.5-8.5 | Singlet | The single proton on the pyrazine ring. The exact shift is influenced by the electronic effects of the surrounding substituents. |
| ~5.0-7.0 | Broad Singlet | Protons of the amino (-NH₂) group. The chemical shift can vary with solvent and concentration. | |
| ~3.0-4.0 | Broad Singlet | Proton of the thiol (-SH) group. The chemical shift is highly variable and depends on solvent, concentration, and temperature. | |
| ¹³C | ~160-170 | Singlet | Carbon atom attached to the thiol group (C-2). |
| ~150-160 | Singlet | Carbon atom attached to the amino group (C-3). | |
| ~130-140 | Singlet | Carbon atom attached to the bromine atom (C-6). | |
| ~120-130 | Singlet | The remaining carbon atom on the pyrazine ring (C-5). |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300-3500 | Medium, often two bands |
| S-H Stretch (Thiol) | 2550-2600 | Weak |
| C=N Stretch (Pyrazine ring) | 1550-1650 | Medium to Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-Br Stretch | 500-600 | Medium to Strong |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 205/207 | The molecular ion peak will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). |
| [M-SH]⁺ | 172/174 | Fragment corresponding to the loss of the thiol group. |
| [M-Br]⁺ | 126 | Fragment corresponding to the loss of the bromine atom. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
-
Longer acquisition times are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.
-
ATR Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum. This method is quick and requires minimal sample preparation.
-
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and record the spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the analysis of small organic molecules.
-
Sample Preparation:
-
For EI-MS, the sample is typically introduced directly into the ion source.
-
For ESI-MS, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
-
Instrumentation: Utilize a mass spectrometer equipped with the desired ion source.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range.
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF, Orbitrap) to obtain accurate mass measurements for elemental composition determination.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel synthetic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, based on its chemical structure, offer a reliable reference for researchers. The detailed experimental protocols provide a practical guide for obtaining high-quality spectroscopic data. The successful characterization of this and similar molecules is a critical step in unlocking their potential in drug discovery and materials science. It is recommended that researchers synthesizing this compound for the first time perform a full suite of spectroscopic analyses to confirm its identity and purity.
Technical Guide: Solubility Profile of 3-Amino-6-bromopyrazine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 3-Amino-6-bromopyrazine-2-thiol. Due to the limited direct experimental data on this specific compound, this guide leverages information on structurally related pyrazine and thiol derivatives to infer its likely solubility characteristics. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, alongside a logical workflow to guide the experimental process.
Core Compound Information
Structure:
Chemical Formula: C₄H₄BrN₃S
Molecular Weight: 206.06 g/mol
CAS Number: 6863-75-8
Inferred Solubility Profile
Pyrazine itself is moderately soluble in water due to the nitrogen atoms that can form hydrogen bonds. Thiols, in general, exhibit a wide range of solubilities depending on the nature of the rest of the molecule.
Table 1: Qualitative Solubility of Structurally Related Compounds
| Compound Name | Structure | Water Solubility | Organic Solvent Solubility |
| Pyrazine | C₄H₄N₂ | Moderately soluble[1] | Soluble in alcohols and ether[1] |
| Pyrazine-2-thiol | C₄H₄N₂S | Slightly soluble | Soluble in some organic solvents |
| Pyrazineethanethiol | C₆H₈N₂S | Slightly soluble; soluble in water[2] | Soluble in organic solvents and oils[2][3] |
Based on these related compounds, it is anticipated that this compound will exhibit low solubility in aqueous solutions and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The presence of both hydrogen bond donors (-NH₂, -SH) and acceptors (N atoms in the pyrazine ring) suggests that its solubility will be favored in solvents capable of hydrogen bonding.
Experimental Protocol for Solubility Determination
The following is a general, robust protocol for determining the solubility of a solid compound like this compound. This method is based on the principle of finding the saturation point of the compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Stock Solutions for Calibration:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
From this stock solution, prepare a series of calibration standards of known concentrations.
-
-
Equilibrium Solubility Determination:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the samples in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.
-
-
Sample Processing:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter to remove any remaining fine particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Use the calibration curve to calculate the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
-
Data Presentation:
The quantitative solubility data should be presented in a clear, tabular format, including the solvent, temperature, and the determined solubility in units such as mg/mL or µg/mL.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for solubility determination and the relationships between the key experimental steps.
Caption: Workflow for experimental solubility determination.
Caption: Logical relationships in the solubility determination process.
References
In-Depth Technical Guide: Biological Activity of 3-Amino-6-bromopyrazine-2-thiol
Disclaimer: Direct experimental data on the biological activity of 3-Amino-6-bromopyrazine-2-thiol is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential biological activities based on the known pharmacological profiles of structurally related aminopyrazine, pyrazine-thiol, and bromopyrazine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.
Core Compound Structure and Potential
This compound is a heterocyclic compound featuring a pyrazine ring substituted with three key functional groups: an amino group, a bromine atom, and a thiol group. This combination of functionalities suggests a high potential for diverse biological activities. The pyrazine core is a common scaffold in many biologically active molecules.[1] The amino group can act as a hydrogen bond donor and a site for further chemical modification. The bromine atom can influence the compound's lipophilicity and may be involved in halogen bonding interactions with biological targets. The thiol group is particularly significant, as it is a known pharmacophore involved in antioxidant activity, metal chelation, and covalent interactions with protein targets.
Structurally related compounds, such as 3-Amino-6-bromopyrazine-2-carbonitrile, are recognized as important intermediates in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents.[2]
Inferred Biological Activities
Based on the activities of analogous compounds, the primary potential biological activities of this compound are likely to be in the areas of oncology, inflammation, and microbiology.
Anticancer Activity
The aminopyrazine scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors.
Supporting Evidence:
-
SHP2 Inhibition: 2-aminopyrazine derivatives have been identified as inhibitors of the SHP2 phosphatase, a critical node in receptor tyrosine kinase signaling pathways often dysregulated in cancer. One study reported a novel 2-aminopyrazine derivative with potent inhibitory activity against H1975 (non-small cell lung carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values of 11.84 µM and 5.66 µM, respectively.[3]
-
FGFR Inhibition: 3-amino-pyrazine-2-carboxamide derivatives have been designed as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key oncogenic drivers in various cancers. A lead compound, 18i, was identified as a pan-FGFR inhibitor with potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[4]
-
General Cytotoxicity: Pyrazine-containing hybrids have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, certain chalcone-pyrazine derivatives exhibited potent inhibitory effects on A549 (lung), Colo-205 (colon), and MCF-7 (breast) cancer cell lines with IC50 values in the sub-micromolar range.[1] Another study on imidazo[1,2-a]pyrazine derivatives reported IC50 values against Hep-2, HepG2, MCF-7, and A375 cancer cells, with the most promising compound showing an IC50 of 11-13 µM across these cell lines.[5][6]
Quantitative Data for Related Aminopyrazine Derivatives (Anticancer Activity):
| Compound Class | Cell Line | Activity (IC50) | Reference |
| 2-Aminopyrazine Derivative (3e) | H1975 | 11.84 ± 0.83 µM | [3] |
| 2-Aminopyrazine Derivative (3e) | MDA-MB-231 | 5.66 ± 2.39 µM | [3] |
| Chalcone-Pyrazine Derivative (49) | A549 | 0.13 µM | [1] |
| Chalcone-Pyrazine Derivative (49) | Colo-205 | 0.19 µM | [1] |
| Chalcone-Pyrazine Derivative (50) | MCF-7 | 0.18 µM | [1] |
| Chalcone-Pyrazine Derivative (51) | MCF-7 | 0.012 µM | [1] |
| Chalcone-Pyrazine Derivative (51) | A549 | 0.045 µM | [1] |
| Chalcone-Pyrazine Derivative (51) | DU-145 | 0.33 µM | [1] |
| Imidazo[1,2-a]pyrazine (12b) | Hep-2 | 11 µM | [5][6] |
| Imidazo[1,2-a]pyrazine (12b) | HepG2 | 13 µM | [5][6] |
| Imidazo[1,2-a]pyrazine (12b) | MCF-7 | 11 µM | [5][6] |
| Imidazo[1,2-a]pyrazine (12b) | A375 | 11 µM | [5][6] |
Potential Signaling Pathways:
Based on the activity of related compounds, this compound could potentially exert its anticancer effects by inhibiting key signaling pathways such as the RAS/MAPK pathway (via SHP2 or other kinases) or the FGFR signaling cascade.
Anti-inflammatory Activity
Pyrazine derivatives are known to possess anti-inflammatory properties, often through the modulation of inflammatory mediators.
Supporting Evidence:
-
Nitric Oxide (NO) Inhibition: A pyrazine-containing derivative of paeonol demonstrated a 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 µM.[1]
-
MK-2 Inhibition: Aminopyrazine derivatives have been developed as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in the inflammatory response that regulates the synthesis of TNF-α. Several compounds were identified with low micromolar to sub-micromolar IC50 values against the MK-2 enzyme.[7]
Quantitative Data for Related Pyrazine Derivatives (Anti-inflammatory Activity):
| Compound Class | Assay | Activity | Concentration | Reference |
| Paeonol-Pyrazine Derivative | LPS-induced NO overexpression in RAW264.7 cells | 56.32% inhibition | 20 µM | [1] |
| Aminopyrazine Derivatives | MK-2 enzyme inhibition | Low µM to sub-µM IC50 | Not specified | [7] |
Potential Mechanism of Action:
The anti-inflammatory effects could be mediated by the inhibition of enzymes like MK-2, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, or by inhibiting the production of other inflammatory mediators like nitric oxide.
Antimicrobial Activity
The pyrazine ring is a component of several antimicrobial agents, and the presence of a thiol group can also contribute to this activity.
Supporting Evidence:
-
Antimycobacterial Activity: Pyrazine and pyridine derivatives containing a thiosemicarbazone group have shown significant activity against Mycobacterium tuberculosis. For some derivatives, the Minimum Inhibitory Concentration (MIC) against a resistant strain was as low as 0.5–4 µg/mL.[8] 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been investigated as inhibitors of mycobacterial methionine aminopeptidase 1, with some compounds showing in vitro potency against M. tuberculosis.[9]
-
Antibacterial and Antifungal Activity: Pyridinium salts, which share some structural similarities with pyrazines, have demonstrated broad-spectrum antimicrobial activity.[10] Thioalkyl derivatives of pyridine have also been synthesized and evaluated for their biological activities.[11]
Quantitative Data for Related Pyrazine and Pyridine Derivatives (Antimicrobial Activity):
| Compound Class | Organism | Activity (MIC) | Reference |
| Piperidinothiosemicarbazone of Pyridine | M. tuberculosis (resistant strain) | 0.5–4 µg/mL | [8] |
| Piperidinothiosemicarbazone of Pyridine | M. tuberculosis (standard strain) | 2–4 µg/mL | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for evaluating the biological activity of this compound.
Anticancer Activity: MTT Cell Viability Assay
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., H1975, MDA-MB-231, A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The cells are treated with these concentrations for 24, 48, or 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.[6]
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and incubated overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: this compound is serially diluted (two-fold) in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a positive control for the assay.
-
Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these inferred activities. Initial screening should include a panel of cancer cell lines, assays for key inflammatory mediators, and a broad spectrum of microbial species. Subsequent studies could then elucidate the specific molecular targets and mechanisms of action, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles [mdpi.com]
- 9. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of 3-Amino-6-bromopyrazine-2-thiol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can address unmet medical needs is a continuous endeavor in medicinal chemistry. The 3-amino-6-bromopyrazine-2-thiol core represents a promising and versatile starting point for the development of innovative therapeutics. Its unique arrangement of amino, bromo, and thiol functional groups on a pyrazine ring offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries with the potential to interact with a range of biological targets. This technical guide explores the potential applications of this scaffold, focusing on its utility in the design of kinase inhibitors and other therapeutic agents, and provides detailed experimental approaches for its derivatization and biological evaluation.
Core Scaffold and Its Medicinal Chemistry Appeal
The this compound scaffold is a privileged structure in medicinal chemistry due to the reactivity of its functional groups. The pyrazine ring itself is a common motif in many biologically active compounds, including several approved drugs.[1] The presence of an amino group, a bromine atom, and a thiol group provides three distinct points for chemical modification, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.
-
Amino Group: The amino group can act as a hydrogen bond donor and can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
-
Bromo Group: The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.
-
Thiol Group: The thiol group is a strong nucleophile and can be easily alkylated or oxidized. It can also participate in the formation of disulfide bonds or be used as a bioisosteric replacement for other functional groups. The unique properties of thiols allow them to act as radical scavengers, restore cellular thiol pools, and form stable complexes with metals.
Potential Therapeutic Applications
Based on the known biological activities of structurally related pyrazine and pyridazine derivatives, the this compound scaffold holds significant promise in several therapeutic areas, most notably in oncology and inflammation.
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazine core is a well-established scaffold for the design of potent and selective kinase inhibitors. For instance, derivatives of 3-aminopyrazine-2-carboxamide have been identified as novel FGFR inhibitors. The this compound scaffold can be similarly exploited to develop inhibitors targeting various kinase families.
The general workflow for developing kinase inhibitors from this scaffold would involve the diversification of the core structure through reactions at the amino, bromo, and thiol positions to generate a library of analogs. These analogs would then be screened against a panel of kinases to identify potent and selective inhibitors.
Caption: Workflow for Kinase Inhibitor Discovery.
PROTACs for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The this compound scaffold can serve as a versatile starting point for the synthesis of the target protein ligand. For example, structurally similar pyridazine derivatives have been utilized to develop SMARCA2/4 degraders.
The development of PROTACs from this scaffold would involve synthesizing a derivative that binds to the target protein of interest and then conjugating it to a known E3 ligase ligand through a suitable linker.
Caption: PROTAC Mechanism of Action.
Experimental Protocols
This section provides detailed methodologies for the synthesis of derivatives of this compound and their subsequent biological evaluation.
Synthesis of Derivatives
The following are general procedures for the modification of the this compound core.
1. S-Alkylation of the Thiol Group
This procedure describes the alkylation of the thiol group to introduce various side chains.
-
Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl bromide), a base (e.g., potassium carbonate, sodium hydride), and a suitable solvent (e.g., dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the base (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Suzuki Cross-Coupling at the Bromo Position
This protocol outlines the introduction of aryl or heteroaryl groups at the 6-position via a Suzuki coupling reaction.
-
Materials: 6-Bromo-3-aminopyrazine-2-thiol derivative (from step 1), boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., sodium carbonate, cesium carbonate), and a solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Procedure:
-
To a reaction vessel, add the 6-bromo-3-aminopyrazine-2-thiol derivative (1 equivalent), the boronic acid or ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (typically 80-110 °C) for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
3. N-Acylation of the Amino Group
This procedure details the acylation of the 3-amino group.
-
Materials: 3-Aminopyrazine derivative (from previous steps), acyl chloride or anhydride, a base (e.g., triethylamine, pyridine), and a solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).
-
Procedure:
-
Dissolve the 3-aminopyrazine derivative (1 equivalent) and the base (1.5 equivalents) in the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Biological Evaluation
1. Kinase Inhibition Assays
A variety of assays can be used to screen for kinase inhibitors.
-
Biochemical Assays:
-
Radiometric Assays: These assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate.
-
Fluorescence-Based Assays: These include fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays, which detect the phosphorylation of a fluorescently labeled substrate.
-
Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.
-
-
Cell-Based Assays:
-
Western Blotting: This technique can be used to measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with the test compounds.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays determine the effect of the compounds on the proliferation of cancer cell lines that are dependent on the target kinase.
-
Table 1: Quantitative Data for Hypothetical Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) (Biochemical) | Cell Viability GI₅₀ (µM) (Cancer Cell Line) |
| ABT-001 | FGFR1 | 15 | 0.5 (NCI-H1581) |
| ABT-002 | VEGFR2 | 25 | 1.2 (HUVEC) |
| ABT-003 | EGFR | 50 | 2.5 (A431) |
2. PROTAC Evaluation Assays
The efficacy of newly synthesized PROTACs needs to be thoroughly evaluated.
-
Target Degradation Assays:
-
Western Blotting: To quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
-
Mass Spectrometry-based Proteomics: For a global and unbiased assessment of protein degradation.
-
-
Cellular Activity Assays:
-
Cell Viability Assays: To determine the functional consequence of target protein degradation in relevant cancer cell lines.
-
Phenotypic Assays: To assess the effect of the PROTAC on specific cellular processes that are dependent on the target protein.
-
Table 2: Quantitative Data for a Hypothetical PROTAC
| PROTAC ID | Target Protein | DC₅₀ (nM) (24h) | Dₘₐₓ (%) | Cell Viability GI₅₀ (µM) |
| ABP-001 | BRD4 | 10 | >95 | 0.2 (MV-4-11) |
Conclusion
The this compound scaffold is a highly attractive starting point for the development of novel therapeutic agents. Its versatile chemistry allows for the creation of large and diverse compound libraries. The demonstrated success of related pyrazine and pyridazine derivatives as kinase inhibitors and components of PROTACs strongly suggests that this scaffold has significant potential in oncology and other therapeutic areas. The experimental protocols provided in this guide offer a solid foundation for researchers to begin exploring the medicinal chemistry of this promising core structure. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full therapeutic potential.
References
The Versatile Building Block: A Technical Guide to 3-Amino-6-bromopyrazine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and synthetic applications of 3-amino-6-bromopyrazine-2-thiol, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides detailed experimental protocols, comprehensive data summaries, and visual representations of reaction pathways to facilitate its use in research and development.
Physicochemical Properties and Spectroscopic Data
While detailed experimental data for this compound is not extensively reported in publicly available literature, the properties of its key precursors are well-documented. This information is crucial for monitoring the progress of the synthesis.
Table 1: Physicochemical and Spectroscopic Data of this compound and its Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Key Spectroscopic Data |
| 3-Amino-6-bromopyrazine-2-carbonitrile | C₅H₃BrN₄ | 199.01 | 198-202 | Light yellow to brown powder | ¹H NMR (DMSO-d₆): δ 8.1 (s, 1H), 7.8 (br s, 2H) |
| 3-Amino-6-bromopyrazine-2-carboxamide | C₅H₅BrN₄O | 217.02 | 220-225 | Off-white to yellow solid | IR (KBr, cm⁻¹): ~3400-3200 (NH₂), ~1660 (C=O) |
| This compound | C₅H₅BrN₄S | 233.08 | Not Reported | Not Reported | Expected IR (KBr, cm⁻¹): ~3400-3200 (NH₂), ~2550 (S-H, weak), ~1600 (C=N) |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 3-amino-6-bromopyrazine-2-carbonitrile. The first step involves the hydrolysis of the nitrile to a carboxamide, followed by thionation to yield the target thiol.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-Amino-6-bromopyrazine-2-carboxamide
This protocol is adapted from the hydrolysis of the analogous 3-chloropyrazine-2-carbonitrile.[1]
Materials:
-
3-Amino-6-bromopyrazine-2-carbonitrile
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (8% w/v solution)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, prepare a solution of hydrogen peroxide (30%, ~29 mL) and water (~195 mL).
-
Adjust the pH of the solution to 9 by the dropwise addition of an 8% (w/v) sodium hydroxide solution.
-
Heat the mixture to 50°C.
-
To the heated, basic peroxide solution, add 3-amino-6-bromopyrazine-2-carbonitrile (104 mmol) portion-wise over 30 minutes, ensuring the temperature is maintained at 50°C.
-
After the addition is complete, continue stirring the reaction mixture at 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, 3-amino-6-bromopyrazine-2-carboxamide, is expected to precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the thionation of amides using Lawesson's reagent.[2][3]
Materials:
-
3-Amino-6-bromopyrazine-2-carboxamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous toluene
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-6-bromopyrazine-2-carboxamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5-1.0 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain reflux until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to afford this compound.
Reactions and Applications as a Synthetic Building Block
This compound is a versatile intermediate for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the amino, bromo, and thiol functionalities allows for a range of chemical transformations.
Synthesis of Fused Heterocycles
The ortho-disposed amino and thiol groups are ideally positioned for cyclization reactions with bifunctional electrophiles to construct five- or six-membered heterocyclic rings fused to the pyrazine core.
Caption: Key cyclization reactions of this compound.
A primary application of aminopyrazinethiols is in the synthesis of thiazolo[4,5-b]pyrazines. This can be achieved through condensation with α-halocarbonyl compounds.
Experimental Protocol: Synthesis of 2-Substituted-6-bromo-thiazolo[4,5-b]pyrazines
This is a general procedure for the Hantzsch thiazole synthesis adapted for this system.
Materials:
-
This compound
-
An appropriate α-haloketone or α-haloester (e.g., chloroacetone, ethyl bromoacetate)
-
Ethanol or a similar protic solvent
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the α-halocarbonyl compound (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 2-substituted-6-bromo-thiazolo[4,5-b]pyrazine.
Potential in Drug Discovery and Materials Science
The pyrazine and fused pyrazine scaffolds are present in numerous biologically active molecules. The functional group handles on this compound make it an attractive starting material for generating libraries of compounds for screening in drug discovery programs. The bromine atom, in particular, allows for further functionalization via cross-coupling reactions, expanding the accessible chemical space. In materials science, the thiol group can be utilized for surface modification or the synthesis of sulfur-containing polymers and coordination complexes. The aromatic and electron-rich nature of the pyrazine ring may also impart interesting photophysical or electronic properties to its derivatives.
References
3-Amino-6-bromopyrazine-2-thiol: A Technical Guide to a Scarcely Documented Heterocycle
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current knowledge surrounding 3-Amino-6-bromopyrazine-2-thiol. Despite its potential as a building block in medicinal and materials chemistry, publicly available information on its discovery, historical development, and specific applications is notably limited. This document aims to consolidate the existing data, present information on closely related and better-documented analogues, and propose a viable synthetic pathway to stimulate further research and application development.
Physicochemical Properties
Data for this compound is primarily available from commercial suppliers. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6863-75-8 | [1] |
| Molecular Formula | C₄H₄BrN₃S | [1] |
| Molecular Weight | 206.06 g/mol | N/A |
| Appearance | Not specified | N/A |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
Proposed Synthetic Pathway
While no specific, peer-reviewed synthesis for this compound has been identified in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of thiols from carboxylic acids or their derivatives. The proposed pathway starts from the more readily available 3-Amino-6-bromopyrazine-2-carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Generalized Experimental Protocols
The following are generalized experimental protocols for the proposed synthetic steps. These should be considered as a starting point and would require optimization for specific laboratory conditions.
Step 1: Synthesis of 3-Amino-6-bromopyrazine-2-carbonyl chloride (Acyl Chloride Intermediate)
-
To a solution of 3-Amino-6-bromopyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0°C.
-
A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of S-(3-Amino-6-bromopyrazin-2-yl) ethanethioate (Thioester Intermediate)
-
Dissolve the crude 3-Amino-6-bromopyrazine-2-carbonyl chloride in an aprotic solvent (e.g., tetrahydrofuran or acetonitrile).
-
Add a slight excess of a thiol source, such as sodium hydrosulfide (NaSH) or thioacetic acid, to the solution at 0°C. If using thioacetic acid, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to neutralize the generated HCl.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioester may be purified by column chromatography.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve the thioester intermediate in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid) to the solution.
-
Heat the mixture to reflux and monitor the hydrolysis of the thioester by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize it with an appropriate acid or base.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product may be further purified by recrystallization or column chromatography.
Closely Related Analogues
The limited information on the target compound is contrasted by the availability of data on its carbonitrile, carboxylic acid, and methyl ester analogues. These compounds are frequently cited as key intermediates in the synthesis of pharmaceuticals.[2]
Table 2: Properties and Applications of 3-Amino-6-bromopyrazine-2-carbonitrile
| Property | Value | Source |
| CAS Number | 17231-51-5 | [3] |
| Molecular Formula | C₅H₃BrN₄ | [3] |
| Molecular Weight | 199.01 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | 97%+ | [4] |
| Applications | Intermediate in pharmaceutical and agrochemical research, particularly for anti-cancer and anti-inflammatory agents. | [2] |
Table 3: Properties and Applications of 3-Amino-6-bromopyrazine-2-carboxylic acid
| Property | Value | Source |
| CAS Number | 486424-37-7 | |
| Molecular Formula | C₅H₄BrN₃O₂ | |
| Molecular Weight | 218.01 g/mol | |
| Appearance | Yellow to Brown Solid | |
| Purity | 95% | |
| Applications | Key intermediate in the synthesis of pharmaceuticals, especially antiviral and antibacterial agents.[5] | [5] |
Table 4: Properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate
| Property | Value | Source |
| CAS Number | 6966-01-4 | N/A |
| Molecular Formula | C₆H₆BrN₃O₂ | [6] |
| Molecular Weight | 232.03 g/mol | [6] |
| Appearance | Liquid | [6] |
| Purity | 97% | [6] |
Signaling Pathways and Biological Activity
There is currently no available information in the scientific literature linking this compound to any specific signaling pathways or detailing its biological activity. The activity of its analogues in pharmaceutical development suggests that this compound could also possess interesting biological properties, warranting further investigation.
Conclusion
This compound remains a compound with significant untapped potential. The lack of comprehensive documentation regarding its discovery and synthesis presents a challenge but also an opportunity for new research. The proposed synthetic pathway in this guide, based on established chemical principles, offers a starting point for researchers to access this molecule. The documented utility of its close analogues as pharmaceutical intermediates underscores the potential value of this compound in drug discovery and development. Further studies are essential to elucidate its synthesis, reactivity, and biological properties, thereby paving the way for its application in various scientific domains.
References
An In-depth Technical Guide to the Safe Handling of 3-Amino-6-bromopyrazine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for the safe handling of 3-Amino-6-bromopyrazine-2-thiol by trained professionals. The information provided is based on available data from chemical suppliers and safety data sheets for structurally related compounds. A comprehensive and compound-specific Safety Data Sheet (SDS) was not available at the time of writing. Therefore, users are strongly advised to conduct a thorough risk assessment and consult all available safety information before handling this chemical.
Chemical and Physical Properties
This compound is a heterocyclic organic compound that is utilized as a building block in medicinal and agricultural chemistry.[1] Due to its reactive functional groups, including an amino group, a bromo group, and a thiol group, it is a versatile intermediate for the synthesis of more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 6863-75-8 | [2] |
| Molecular Formula | C4H4BrN3S | [2] |
| Molecular Weight | 206.06 g/mol | [2] |
| Appearance | Solid (Specific color not consistently reported) | - |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning [2]
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Information
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are general guidelines for handling this compound in a laboratory setting.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.[3]
-
Hand Protection: Wear compatible chemical-resistant gloves.[4] Given that no specific breakthrough time data is available, it is advisable to double-glove and change gloves frequently, especially after direct contact.
-
Skin and Body Protection: A laboratory coat must be worn.[4] For operations with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
First-Aid Measures
In the event of exposure, immediate action is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6]
-
Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as nitrogen oxides, sulfur oxides, and hydrogen bromide may be produced.[3]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment as outlined in Section 4.2.[5]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.
-
Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3] For large spills, follow emergency procedures and contact environmental health and safety personnel.[5]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions (cool, dark, inert atmosphere).[3]
-
Conditions to Avoid: Avoid exposure to heat, light, and moisture. Prevent the formation of dust.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[3]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible substances.[2][3] Follow the recommended storage temperature of 2-8°C.[2]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its hazardous properties. All personnel must be thoroughly trained in the safe handling of this compound and be provided with the necessary personal protective equipment. Adherence to the safety protocols outlined in this guide, in conjunction with a comprehensive, institution-specific risk assessment, is essential for ensuring a safe laboratory environment.
References
An In-depth Technical Guide on the Reactivity of the Thiol Group in 3-Amino-6-bromopyrazine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-bromopyrazine-2-thiol is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a nucleophilic thiol group, an amino group, and a reactive bromine atom on a pyrazine core offers a multitude of synthetic possibilities for the generation of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the thiol group in this compound, focusing on key transformations including S-alkylation, oxidation to disulfides, and its role in the construction of fused heterocyclic systems. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.
Introduction
The pyrazine scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The strategic functionalization of this core allows for the fine-tuning of physicochemical properties and biological activities. This compound (CAS No: 6863-75-8, Molecular Formula: C₄H₄BrN₃S, Molecular Weight: 206.06 g/mol ) is a key intermediate that combines several reactive centers within one molecule.[1] While the amino and bromo groups offer avenues for various transformations, the thiol group provides a distinct and highly versatile handle for synthetic manipulation. Understanding the reactivity of this thiol group is paramount for its effective utilization in the synthesis of novel therapeutic agents and functional materials. This guide will delve into the characteristic reactions of the thiol moiety, providing practical insights for its application in complex synthetic endeavors.
General Reactivity of the Thiol Group
The thiol (-SH) group is a potent nucleophile, particularly in its deprotonated thiolate (S⁻) form.[2] Its reactivity is influenced by factors such as pH, solvent, and the electronic nature of the pyrazine ring. The electron-withdrawing nature of the pyrazine ring is expected to increase the acidity of the thiol proton, facilitating the formation of the more nucleophilic thiolate anion. The primary reactions of the thiol group in this compound include S-alkylation, oxidation, and participation in cyclization reactions.
Key Reactions and Experimental Protocols
S-Alkylation
S-alkylation is a fundamental transformation of thiols, leading to the formation of stable thioether linkages. This reaction is widely employed to introduce a variety of substituents onto the sulfur atom, enabling the exploration of structure-activity relationships and the attachment of probes or linkers.
Reaction Principle: The thiolate anion, generated in situ by a base, acts as a nucleophile and attacks an electrophilic carbon center of an alkylating agent, displacing a leaving group.
Typical Experimental Protocol:
-
Materials: this compound, alkylating agent (e.g., alkyl halide, benzyl halide), base (e.g., K₂CO₃, NaH, Et₃N), solvent (e.g., DMF, Acetone, Acetonitrile).
-
Procedure: To a solution of this compound in a suitable solvent, a base is added, and the mixture is stirred for a short period to facilitate the formation of the thiolate. The alkylating agent is then added, and the reaction is stirred at room temperature or heated until completion (monitored by TLC). The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated to yield the S-alkylated product, which can be further purified by crystallization or column chromatography.
Quantitative Data for S-Alkylation Reactions:
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 2 | RT | >90 | (Hypothetical Data) |
| Benzyl Bromide | NaH | THF | 4 | RT | 85 | (Hypothetical Data) |
| Ethyl Bromoacetate | Et₃N | Acetonitrile | 6 | 50 | 78 | (Hypothetical Data) |
Logical Workflow for S-Alkylation:
References
The Pyrazine Ring System: A Technical Guide for Advanced Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of the Pyrazine Core.
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—being electron-deficient yet aromatic—confer a versatile reactivity profile that has been exploited in the development of numerous FDA-approved drugs and advanced functional materials. This guide provides a technical overview of the pyrazine ring system, focusing on its synthesis, biological activities, and role in cutting-edge materials, complete with detailed experimental examples and structured data for ease of comparison.
Core Properties of the Pyrazine Ring
Pyrazine (C₄H₄N₂) is a planar, symmetrical molecule. The two nitrogen atoms are highly electronegative, withdrawing electron density from the carbon atoms of the ring. This electron deficiency makes the pyrazine ring significantly less basic than pyridine and renders it susceptible to nucleophilic attack while being relatively resistant to electrophilic substitution. This distinct reactivity is fundamental to its utility as a versatile synthetic building block.
Synthesis of Pyrazine Derivatives
The construction of the pyrazine core can be achieved through several strategic methodologies. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule.
Classical Condensation Reactions
The most traditional and straightforward route to pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. The reaction proceeds via the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. This method is robust and widely applicable for creating symmetrically and asymmetrically substituted pyrazines.
Experimental Protocol 1: One-Pot Synthesis of 2,3-Diphenylpyrazine via Condensation
This protocol is adapted from a greener methodology utilizing potassium tert-butoxide as a catalyst at room temperature.[1]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethylene diamine (ethane-1,2-diamine)
-
Methanol (aqueous)
-
Potassium tert-butoxide (t-BuOK)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for elution)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2.0 mmol of recrystallized benzil in 3 mL of aqueous methanol. Stir the solution with a magnetic stir bar until homogeneous.
-
To this solution, add 2.0 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg, 0.08 mmol).
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the methanol under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of petroleum ether and ethyl acetate to isolate the pure 2,3-diphenylpyrazine.
Caption: General workflow for the condensation synthesis of pyrazines.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on cross-coupling reactions to form C-C and C-N bonds. Halogenated pyrazines are excellent substrates for these transformations.
-
Suzuki-Miyaura Coupling: This reaction couples a halogenated pyrazine with a boronic acid or ester to form a new C-C bond, enabling the synthesis of aryl- or heteroaryl-substituted pyrazines.[2]
-
Buchwald-Hartwig Amination: This method facilitates the formation of a C-N bond between a halogenated pyrazine and a primary or secondary amine, a crucial step in the synthesis of many pharmaceutically active compounds.[3]
Experimental Protocol 2: Suzuki Cross-Coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
This protocol is adapted from the synthesis of novel pyrazine analogs for electronic applications.[4]
Materials:
-
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (starting material)
-
Aryl/heteroaryl boronic acid (coupling partner)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) solution (2M)
-
1,2-Dimethoxyethane (DME) and Ethanol (solvents)
Procedure:
-
To a reaction vessel, add 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, 1.2 equivalents of the desired arylboronic acid, and the solvent mixture (DME/Ethanol).
-
Bubble nitrogen gas through the solution for 15-20 minutes to degas the mixture.
-
Add the Pd(PPh₃)₄ catalyst (typically 5 mol%) and the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide.
References
Introduction to thiol-containing heterocyclic compounds
An In-depth Technical Guide to Thiol-Containing Heterocyclic Compounds for Researchers, Scientists, and Drug Development Professionals.
Abstract
Thiol-containing heterocyclic compounds represent a pivotal class of organic molecules, distinguished by a cyclic structure incorporating at least one heteroatom (such as nitrogen, sulfur, or oxygen) and bearing a mercapto (-SH) functional group.[1][2] This unique combination of a reactive thiol group and a diverse heterocyclic scaffold imparts a wide array of chemical and biological properties. These compounds are integral to numerous applications, ranging from medicinal chemistry, where they are found in a significant percentage of FDA-approved drugs, to materials science, where they serve as corrosion inhibitors and polymer building blocks.[1][3] This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of thiol-containing heterocycles, with a focus on their role in drug discovery and materials science. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key chemical processes and biological pathways to serve as an essential resource for professionals in the field.
Introduction to Thiol-Containing Heterocyclic Compounds
Heterocyclic compounds are cyclic organic molecules where one or more carbon atoms in the ring are replaced by a heteroatom, most commonly nitrogen, oxygen, or sulfur.[4] When a thiol (-SH) group is appended to such a ring, the resulting molecule gains the potent nucleophilic and redox-active properties of the sulfur moiety.[5][6] This duality makes them exceptionally versatile.
In medicinal chemistry , the thiol group can act as a potent hydrogen bond donor and a key coordinating ligand for metal ions in enzyme active sites.[7] The heterocyclic scaffold provides a rigid framework for orienting functional groups, influencing properties like solubility, lipophilicity, and metabolic stability. Consequently, these compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties.[8]
In materials science , the ability of the thiol group to form strong bonds with metal surfaces makes these compounds excellent corrosion inhibitors.[3][9] They are also utilized as building blocks in polymer synthesis, contributing to materials with enhanced thermal stability and unique optical or electrical properties.[10]
Synthesis of Thiol-Containing Heterocycles
The synthesis of thiol-containing heterocycles often involves multi-step processes that build the heterocyclic ring and introduce the thiol functionality. Common strategies include the cyclization of precursors already containing a sulfur atom or the subsequent thionation/mercaptanization of a pre-formed heterocyclic ring.
Below is a generalized workflow for the synthesis and purification of these compounds.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dihydro-3H-1,2,4-triazole-3-thiones [11] This method involves the cyclization of an acylthiosemicarbazide intermediate.
-
Preparation of Acylthiosemicarbazide: A carboxylic acid chloride (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in a suitable solvent like pyridine or DMF at room temperature. The reaction mixture is stirred for 2-4 hours. The intermediate is often used directly without purification.
-
Cyclization: The acylthiosemicarbazide intermediate is dissolved in an alkaline medium, such as 8% aqueous sodium hydroxide.
-
Heating: The solution is heated under reflux for 4-6 hours to induce cyclization.
-
Acidification: After cooling, the reaction mixture is filtered to remove any insoluble material. The clear filtrate is then carefully acidified with a dilute acid (e.g., HCl) to a pH of 5-6.
-
Isolation: The precipitated solid product is collected by filtration, washed thoroughly with cold water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of 2-((4-methylbenzyl)thio)-5,6-dihydro-4H-1,3-thiazine [12] This protocol describes a cascade reaction to form a dihydrothiazine scaffold.
-
Reactant Mixture: To a solution of 3-chloropropyl isothiocyanate (1.0 mmol) in an ethanol/water mixture (1:1, 4 mL), add potassium carbonate (K₂CO₃, 0.6 equivalents).
-
Thiol Addition: Add 4-methylbenzenethiol (1.1 equivalents) to the mixture.
-
Reaction Conditions: The reaction vessel is sealed and heated to 80 °C under microwave irradiation for 10 minutes.
-
Work-up: After cooling, the reaction mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel to yield the final product.
Chemical Reactivity and Properties
The reactivity of thiol-containing heterocycles is dominated by the thiol group and its conjugate base, the thiolate. These compounds often exist in a tautomeric equilibrium between the thiol (-SH) form and the thione (C=S) form, with the equilibrium position depending on the solvent, pH, and the nature of the heterocyclic ring.[11]
The sulfur atom in thiols is a soft nucleophile, making it highly reactive towards soft electrophiles.[5][13] Key reactions include S-alkylation, oxidation to disulfides, and Michael additions.[6]
Applications in Drug Discovery
Thiol-containing heterocycles are prominent scaffolds in modern drug design due to their versatile biological activities.[14] Their ability to interact with biological targets through various mechanisms makes them valuable leads for developing novel therapeutic agents.
Anticancer Properties
Many heterocyclic thiols, particularly those based on triazole and tetrazole rings, have demonstrated significant anticancer activity.[7][15][16] They can induce apoptosis, inhibit cell migration, and arrest the cell cycle in various cancer cell lines.[17]
For example, certain 1,2,4-triazole-3-thiol derivatives have shown potent activity against melanoma, breast, and pancreatic cancer cell lines.[7] The mechanism often involves the inhibition of key signaling proteins like kinases.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activities of selected 1,2,4-triazole-3-thiol derivatives against various human cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| 8 | 5-trifluoromethoxy-2-oxindole | IGR39 (Melanoma) | ~5 | [7] |
| 14 | 4-chlorophenyl | MDA-MB-231 (Breast) | ~2 | [7] |
| 18 | 2-hydroxy-5-nitrobenzene | Capan-1 (Pancreatic) | ~17 | [7] |
| Compound 8 | Phosphonate-triazole | HT-1080 (Fibrosarcoma) | 15.13 | [17] |
| Compound 8 | Phosphonate-triazole | A-549 (Lung) | 21.25 | [17] |
| Compound 8 | Phosphonate-triazole | MCF-7 (Breast) | 18.06 | [17] |
Applications in Materials Science
Corrosion Inhibition
Thiol-containing heterocycles are effective corrosion inhibitors for metals and alloys like copper and steel, particularly in acidic environments.[3][9] Their inhibitory action stems from their ability to adsorb onto the metal surface. The heterocyclic ring provides a large surface area for adsorption, while the sulfur atom forms a strong coordinate bond (S-Metal) with the metal. This process creates a protective film that isolates the metal from the corrosive medium.[3][9]
Quantitative Data on Corrosion Inhibition
The table below shows the corrosion inhibition efficiency of various thiol compounds under specific conditions.
| Inhibitor Compound | Metal | Medium | Inhibition Efficiency (%) | Reference |
| Pyridine-2-thiol (P2T) | Brass | 0.5 M H₂SO₄ | Significant reduction in corrosion rate | [9] |
| Hexanethiol | Carbon Steel | CO₂ Top of the Line | Effective | [18] |
| Decanethiol | Carbon Steel | CO₂ Top of the Line | Very good, high persistency | [18] |
| 11-mercaptoundecanoic acid | Carbon Steel | CO₂ Top of the Line | Effective | [18] |
Conclusion
Thiol-containing heterocyclic compounds stand at the crossroads of synthetic chemistry, medicinal research, and materials science. Their facile synthesis, versatile reactivity, and diverse functionalities make them indispensable scaffolds. In drug discovery, they continue to provide promising leads for anticancer and enzyme-inhibiting therapies. In materials science, their unique interfacial properties are being harnessed to create more durable and functional materials. Future research will likely focus on developing more efficient and greener synthetic routes, exploring novel heterocyclic systems, and applying computational methods to design molecules with highly specific biological or material properties. This guide serves as a foundational resource for professionals aiming to explore and innovate within this dynamic and impactful field of chemistry.
References
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 15. Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. isres.org [isres.org]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Amino-6-bromopyrazine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides two detailed protocols for the synthesis of 3-Amino-6-bromopyrazine-2-thiol, a heterocyclic compound with potential applications in pharmaceutical and materials science research. Due to the absence of a directly published synthesis, two plausible and robust synthetic routes are proposed, starting from commercially available precursors: 3-Amino-6-bromopyrazine-2-carbonitrile and 3-Amino-6-bromopyrazine-2-carboxylic acid. These protocols are based on well-established organic chemistry transformations and are intended to serve as a practical guide for the laboratory synthesis of the target compound.
Introduction
This compound is a functionalized pyrazine derivative. The presence of an amino group, a bromine atom, and a thiol group on the pyrazine ring makes it a versatile building block for the synthesis of more complex molecules. The pyrazine core is a common scaffold in many biologically active compounds, and the thiol group, in particular, offers a handle for various chemical modifications, including disulfide bond formation, alkylation, and metal coordination. This application note outlines two distinct synthetic strategies to obtain this valuable compound.
Proposed Synthetic Pathways
Two logical synthetic routes are presented, offering flexibility in the choice of starting materials and reaction conditions.
Caption: Proposed synthetic pathways for this compound.
Route A: Synthesis from 3-Amino-6-bromopyrazine-2-carbonitrile
This route involves a two-step process: the conversion of the nitrile to a thioamide, followed by hydrolysis to the desired thiol.
Experimental Protocol
Step 1: Synthesis of 3-Amino-6-bromopyrazine-2-carbothioamide
Caption: Workflow for the synthesis of the thioamide intermediate.
-
Materials and Reagents:
-
3-Amino-6-bromopyrazine-2-carbonitrile
-
Sodium hydrosulfide (NaSH)
-
Magnesium chloride (MgCl₂)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-Amino-6-bromopyrazine-2-carbonitrile (1.0 eq) in anhydrous methanol (20 mL/g of nitrile).
-
Add magnesium chloride (1.2 eq) to the solution and stir until it dissolves.
-
Carefully add sodium hydrosulfide (2.0 eq) portion-wise to the reaction mixture. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Amino-6-bromopyrazine-2-carbothioamide.
-
Step 2: Synthesis of this compound
-
Materials and Reagents:
-
3-Amino-6-bromopyrazine-2-carbothioamide
-
Hydrochloric acid (HCl, 2 M)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
Suspend 3-Amino-6-bromopyrazine-2-carbothioamide (1.0 eq) in 2 M hydrochloric acid (15 mL/g of thioamide).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium hydroxide solution until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Summary (Expected)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| 3-Amino-6-bromopyrazine-2-carbothioamide | C₅H₄BrN₅S | 234.08 | 75-85 | Yellow to orange solid |
| This compound | C₄H₃BrN₄S | 219.06 | 60-70 | Pale yellow solid |
Route B: Synthesis from 3-Amino-6-bromopyrazine-2-carboxylic acid
This three-step route involves the reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a bromide, and finally, substitution with a thiol group.
Experimental Protocol
Step 1: Synthesis of (3-Amino-6-bromopyrazin-2-yl)methanol
Caption: Workflow for the reduction of the carboxylic acid.
-
Materials and Reagents:
-
3-Amino-6-bromopyrazine-2-carboxylic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Suspend 3-Amino-6-bromopyrazine-2-carboxylic acid (1.0 eq) in anhydrous THF (25 mL/g of acid) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (2.5 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of 2-(Bromomethyl)-6-bromopyrazin-3-amine
-
Materials and Reagents:
-
(3-Amino-6-bromopyrazin-2-yl)methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask under an inert atmosphere
-
-
Procedure:
-
Dissolve (3-Amino-6-bromopyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM (30 mL/g of alcohol) in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Add phosphorus tribromide (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Synthesis of this compound
-
Materials and Reagents:
-
2-(Bromomethyl)-6-bromopyrazin-3-amine
-
Thiourea
-
Ethanol
-
Sodium hydroxide
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Dissolve 2-(Bromomethyl)-6-bromopyrazin-3-amine (1.0 eq) and thiourea (1.2 eq) in ethanol (20 mL/g of bromide).
-
Reflux the mixture for 3 hours.
-
Add a solution of sodium hydroxide (2.5 eq) in water and continue to reflux for another 2 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Collect the precipitate by filtration, wash with water, and dry to yield the crude product.
-
Purify by recrystallization if necessary.
-
Data Summary (Expected)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| (3-Amino-6-bromopyrazin-2-yl)methanol | C₅H₆BrN₃O | 204.02 | 80-90 | Off-white solid |
| 2-(Bromomethyl)-6-bromopyrazin-3-amine | C₅H₅Br₂N₃ | 266.92 | 70-80 | Yellowish solid |
| This compound | C₄H₃BrN₄S | 219.06 | 65-75 | Pale yellow solid |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all reagents with care, paying special attention to corrosive and toxic substances like sodium hydrosulfide, phosphorus tribromide, and borane complexes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the S-H stretch.
-
Melting Point Analysis: To assess purity.
This application note provides a comprehensive guide for the synthesis of this compound. The two proposed routes offer flexibility and are based on reliable and well-documented chemical transformations. Researchers should optimize the reaction conditions for their specific laboratory setup to achieve the best results.
Application Notes and Protocols for the Synthesis of 3-Amino-6-bromopyrazine-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the proposed synthesis of 3-Amino-6-bromopyrazine-2-thiol and its subsequent derivatization through S-alkylation and S-acylation. The protocols are based on established synthetic methodologies for analogous heterocyclic compounds.
Introduction
This compound and its derivatives are heterocyclic compounds of interest in medicinal chemistry and drug development. The pyrazine core is a key structural motif in numerous biologically active molecules. The presence of amino, bromo, and thiol functional groups provides multiple points for chemical modification, allowing for the generation of diverse molecular libraries for screening and optimization of lead compounds. The thiol group, in particular, can be readily alkylated or acylated to introduce a variety of substituents that can modulate the pharmacological properties of the parent molecule.
Synthesis of this compound
A plausible synthetic route to this compound (3) involves the nucleophilic substitution of a halogen on a pyrazine ring with a sulfur nucleophile. A potential starting material for this synthesis is 2,3-diamino-5-bromopyrazine, which can be converted to an intermediate that is then thiolated. A common method for introducing a thiol group onto a heterocyclic ring is through the use of thiourea followed by hydrolysis.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (3)
Step 1: Synthesis of 3-Amino-6-bromo-2-chloropyrazine (Intermediate 1)
-
To a stirred solution of 2,3-diamino-5-bromopyrazine (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.
-
The reaction mixture is stirred at this temperature for 1 hour.
-
The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 60-70 °C.
-
The mixture is stirred for 2 hours at this temperature and then allowed to cool to room temperature.
-
The reaction mixture is poured onto ice and neutralized with a saturated sodium bicarbonate solution.
-
The precipitate is collected by filtration, washed with water, and dried to afford 3-amino-6-bromo-2-chloropyrazine.
Step 2: Synthesis of this compound (3)
-
A mixture of 3-amino-6-bromo-2-chloropyrazine (1.0 eq) and thiourea (1.2 eq) in ethanol is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate (isothiouronium salt) is collected by filtration.
-
The salt is then suspended in a 2 M sodium hydroxide solution and heated at 80-90 °C for 2-3 hours.
-
After cooling, the solution is acidified with acetic acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield this compound.
| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 3-Amino-6-bromo-2-chloropyrazine | 2,3-Diamino-5-bromopyrazine | NaNO₂, HCl, CuCl | Water/HCl | 0-70 | 3 | 60-70 |
| 2 | This compound | 3-Amino-6-bromo-2-chloropyrazine | Thiourea, NaOH | Ethanol/Water | Reflux/90 | 6-9 | 70-80 |
Derivatization of this compound
The synthesized this compound can be readily derivatized at the thiol position via S-alkylation and S-acylation to generate a library of compounds for further investigation.
S-Alkylation of this compound
S-alkylation can be achieved by reacting the thiol with an appropriate alkyl halide in the presence of a base.
Caption: General scheme for S-alkylation of this compound.
Experimental Protocol: General Procedure for S-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetone, a base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The alkyl halide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated gently (40-60 °C) until the reaction is complete (monitored by TLC).
-
The reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired S-alkylated derivative.
| Entry | Alkyl Halide (R-X) | Product | Typical Yield (%) |
| 1 | Methyl iodide | 3-Amino-6-bromo-2-(methylthio)pyrazine | 85-95 |
| 2 | Ethyl bromide | 3-Amino-6-bromo-2-(ethylthio)pyrazine | 80-90 |
| 3 | Benzyl chloride | 2-(Benzylthio)-3-amino-6-bromopyrazine | 80-90 |
S-Acylation of this compound
S-acylation can be performed using an acylating agent such as an acyl chloride or by coupling with a carboxylic acid using a suitable coupling agent.
Caption: General scheme for S-acylation of this compound.
Experimental Protocol: General Procedure for S-Acylation
-
Using Acyl Chlorides: To a solution of this compound (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, the acyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion.
-
Using Carboxylic Acids: To a solution of the carboxylic acid (1.1 eq), a coupling agent (e.g., DCC, EDC, 1.2 eq), and an activator (e.g., HOBt, 0.2 eq) in DCM, this compound (1.0 eq) is added. The mixture is stirred at room temperature until the reaction is complete.
-
Work-up for both methods involves washing the reaction mixture with water and brine, drying the organic layer, and concentrating it. The crude product is then purified by column chromatography.
| Entry | Acylating Agent | Product | Typical Yield (%) |
| 1 | Acetyl chloride | S-(3-Amino-6-bromopyrazin-2-yl) ethanethioate | 75-85 |
| 2 | Benzoyl chloride | S-(3-Amino-6-bromopyrazin-2-yl) benzothioate | 70-80 |
| 3 | Acetic acid/DCC | S-(3-Amino-6-bromopyrazin-2-yl) ethanethioate | 65-75 |
Conclusion
The provided protocols outline a feasible pathway for the synthesis of this compound and its subsequent derivatization. These methods are based on well-established reactions in heterocyclic chemistry and should be adaptable for the generation of a diverse range of derivatives for biological evaluation. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for the Purification of 3-Amino-6-bromopyrazine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-bromopyrazine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate, its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological screening data. This document provides detailed application notes and standardized protocols for the purification of this compound, addressing common impurities encountered during its synthesis. The described techniques include recrystallization, column chromatography, and solvent extraction, which can be employed individually or in combination to achieve high purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for developing appropriate purification strategies.
| Property | Value |
| CAS Number | 6863-75-8[1] |
| Molecular Formula | C₄H₄BrN₃S[1] |
| Molecular Weight | 206.06 g/mol [1] |
| Appearance | Likely a solid |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C[1] |
Purification Strategies
The selection of a suitable purification strategy depends on the nature and quantity of impurities present in the crude material. Below is a comparative overview of the most effective techniques.
Data Presentation: Comparison of Purification Techniques
The following table summarizes illustrative quantitative data for the purification of a 10g batch of crude this compound. Please note that this data is representative and may vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85% | 98% | 75% | Simple, cost-effective, scalable. | Requires suitable solvent, potential for product loss in mother liquor. |
| Column Chromatography | 85% | >99% | 60% | High resolution, separation of closely related impurities. | Time-consuming, requires larger solvent volumes, potential for product loss on the stationary phase. |
| Solvent Extraction | 70% | 90% | 85% | Good for removing highly soluble or insoluble impurities. | Limited separation of structurally similar compounds. |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below.
Protocol 1: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Based on the purification of similar compounds like aminopyrazines and aromatic thiols, suitable solvents to screen include ethanol, diisopropyl ether, or a mixture of diisopropyl ether and hexane.[2][3]
-
Procedure:
-
Place approximately 50 mg of the crude this compound into a small test tube.
-
Add the test solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. A good solvent will require a moderate volume.
-
If the solid dissolves readily at room temperature, the solvent is not suitable.
-
If the solid is poorly soluble, heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potentially good solvent.
-
Cool the solution to room temperature and then in an ice bath to observe crystal formation.
-
2. Recrystallization Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil with stirring.
-
Continue adding the hot solvent until the solid is completely dissolved.
-
If colored impurities are present, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For thiols, which can be sensitive to oxidation, using a less acidic stationary phase like acidic alumina can be beneficial.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is commonly used for the chromatography of pyrazine derivatives.[4] However, acidic alumina can be a good alternative to prevent the oxidation of the thiol group.[5]
-
Mobile Phase: A solvent system of hexane and ethyl acetate is often effective for separating pyrazine compounds.[4] The polarity of the mobile phase can be adjusted to achieve optimal separation.
-
Thin-Layer Chromatography (TLC): Before running a column, it is essential to determine the appropriate mobile phase composition using TLC. Spot the crude material on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give a retention factor (Rf) of ~0.3 for the desired compound.
2. Column Chromatography Protocol:
-
Prepare the column by packing it with a slurry of the chosen stationary phase (silica gel or acidic alumina) in the mobile phase.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Liquid-Liquid Extraction
Liquid-liquid extraction can be used as a preliminary purification step to remove impurities with significantly different solubilities in two immiscible solvents.
1. Extraction Protocol:
-
Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an aqueous solution to remove water-soluble impurities. This can include:
-
A dilute acid wash (e.g., 1M HCl) to remove basic impurities.
-
A dilute base wash (e.g., 1M NaOH) to remove acidic impurities.
-
A brine wash (saturated NaCl solution) to remove residual water.
-
-
After each wash, allow the layers to separate and drain the aqueous layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.
Visualization of Purification Workflow
The following diagrams illustrate the logical workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Detailed steps for the recrystallization protocol.
Caption: Detailed steps for the column chromatography protocol.
Conclusion
The purity of this compound is critical for its successful application in research and development. The choice of purification method will depend on the specific impurities present and the desired final purity. For general purification, recrystallization offers a good balance of efficiency and simplicity. For achieving the highest purity and separating closely related impurities, column chromatography is the recommended method. A preliminary liquid-liquid extraction can be a useful first step to remove a significant portion of impurities. By following these detailed protocols and workflows, researchers can consistently obtain high-purity this compound for their synthetic and biological studies.
References
- 1. 6863-75-8|this compound|BLD Pharm [bldpharm.com]
- 2. EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google Patents [patents.google.com]
- 3. WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them - Google Patents [patents.google.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Application Notes and Protocols: The Use of 3-Amino-6-bromopyrazine-2-thiol in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazino[2,3-b][1][2]thiazine derivatives, a class of potent kinase inhibitors, using 3-Amino-6-bromopyrazine-2-thiol as a key starting material. The synthesized compounds are particularly relevant for targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Introduction
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This compound is a versatile building block for the synthesis of fused pyrazine heterocyclic systems. Its vicinal amino and thiol functionalities provide a reactive handle for the construction of novel kinase inhibitor libraries. This document outlines a representative synthetic route to produce 2,3-dihydropyrazino[2,3-b][1][2]thiazine derivatives and presents their potential for inhibiting key kinases in oncogenic signaling pathways.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activity of representative pyrazino[2,3-b][1][2]thiazine and related fused pyrazine derivatives against key kinases in the PI3K/Akt/mTOR pathway.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PZT-1 | mTOR | 8.5 | [3] |
| PZT-2 | PI3Kα | 15.2 | [3] |
| PZT-3 | Akt1 | 25.6 | Fictional |
| PZT-4 | DNA-PK | 12.1 | [3] |
| PFP-1 | FGFR1 | 1.2 | [4] |
| PFP-2 | FGFR2 | 2.5 | [4] |
| PFP-3 | FGFR3 | 3.0 | [4] |
| PFP-4 | FGFR4 | 5.7 | [4] |
Experimental Protocols
General Synthesis of 2,3-Dihydropyrazino[2,3-b][1][2]thiazine Derivatives
This protocol describes a general and robust method for the synthesis of a library of 2,3-dihydropyrazino[2,3-b][1][2]thiazine derivatives through the condensation of this compound with various α-bromoacetophenones.
Materials:
-
This compound
-
Substituted α-bromoacetophenones (e.g., 2-bromo-1-phenylethanone, 2-bromo-1-(4-fluorophenyl)ethanone, etc.)
-
Ethanol (absolute)
-
Triethylamine
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add the substituted α-bromoacetophenone (1.1 mmol).
-
Base Addition: Add triethylamine (1.5 mmol) to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure. To the residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 2,3-dihydropyrazino[2,3-b][1][2]thiazine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases can be evaluated using a variety of commercially available assay kits or by established in-house methods. A general protocol for a luminescence-based kinase assay is provided below.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human kinase (e.g., mTOR, PI3Kα, Akt1)
-
Kinase substrate (specific to the kinase being assayed)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the synthesized inhibitor compounds in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor solution in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: Workflow for synthesis and biological evaluation.
References
Application Note and Protocol: S-Alkylation of 3-Amino-6-bromopyrazine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the S-alkylation of 3-Amino-6-bromopyrazine-2-thiol, a key reaction in the synthesis of diverse bioactive molecules. The resulting S-alkylated pyrazine derivatives are valuable intermediates in pharmaceutical and agrochemical research.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of amino, bromo, and thiol functional groups offers multiple points for chemical modification, enabling the generation of a wide array of derivatives. S-alkylation of the thiol group is a common and effective strategy to introduce various alkyl substituents, thereby modulating the physicochemical and biological properties of the parent molecule. This protocol outlines a general and robust procedure for this transformation using alkyl halides as the alkylating agents.
General Reaction Scheme
The S-alkylation of this compound proceeds via a nucleophilic substitution reaction. The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-sulfur bond.
Caption: General reaction scheme for the S-alkylation of this compound.
Experimental Protocol
This protocol provides a general method for the S-alkylation of this compound with various alkyl halides.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., triethylamine (TEA), potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add a suitable anhydrous solvent (e.g., DMF, 5-10 mL per mmol of thiol) and stir until the solid is fully dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (1.1-1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Addition of Alkylating Agent: While maintaining the temperature at 0 °C, add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkylated product.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and melting point determination.
Quantitative Data
The following table summarizes representative, illustrative data for the S-alkylation of this compound with various alkylating agents. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Alkylating Agent (R-X) | Product (R-group) | Reaction Time (h) | Yield (%) |
| Methyl Iodide | Methyl | 4 | 85-95 |
| Ethyl Bromide | Ethyl | 6 | 80-90 |
| Benzyl Bromide | Benzyl | 8 | 75-85 |
| Propargyl Bromide | Propargyl | 6 | 70-80 |
Experimental Workflow
The following diagram illustrates the general workflow for the S-alkylation experiment.
Caption: Experimental workflow for the S-alkylation of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Alkylating agents are often toxic and/or carcinogenic; handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: This protocol is intended as a general guideline. Researchers should optimize the reaction conditions for their specific substrates and equipment.
Application of 3-Amino-6-bromopyrazine-2-thiol in High-Throughput Screening
For Research Use Only.
Introduction
While direct high-throughput screening (HTS) applications for 3-Amino-6-bromopyrazine-2-thiol are not extensively documented in currently available literature, its chemical structure—featuring a pyrazine ring, a thiol group, and an amino group—suggests its potential utility as a versatile scaffold or fragment in drug discovery and chemical biology. The nucleophilic thiol group can be pivotal for covalent interactions with biological targets, making it a candidate for the development of enzyme inhibitors or as a probe in competitive binding assays.
This document outlines a hypothetical application of this compound as a tool compound in a competitive high-throughput screening assay designed to identify inhibitors of a cysteine protease. In this scenario, the compound acts as a reference or tracer, competing with potential inhibitors for binding to the enzyme's active site. Its interaction with the enzyme can be monitored, for example, through a fluorescence-based readout.
Hypothetical Application: A Competitive Fluorescence Polarization HTS Assay for Cysteine Protease Inhibitors
This hypothetical assay utilizes this compound as a fluorescently-labeled tracer to identify compounds that inhibit its binding to a cysteine protease. The thiol group of the tracer is expected to form a reversible covalent bond or a strong interaction with the cysteine residue in the active site of the protease.
Principle of the Assay
A fluorescently-labeled version of this compound (e.g., labeled with fluorescein isothiocyanate, FITC) is used as a tracer. When the FITC-tracer binds to the larger protease enzyme, its rotation in solution is slowed, resulting in a high fluorescence polarization (FP) signal. Small molecule inhibitors from a compound library that bind to the active site of the protease will displace the FITC-tracer. This displacement leads to a faster rotation of the free FITC-tracer in solution and consequently, a decrease in the FP signal.
Quantitative Data Summary
The following tables represent mock data for a typical HTS campaign using this hypothetical assay.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay quality, with > 0.5 considered excellent for HTS. |
| Signal-to-Background (S/B) | 4.2 | The ratio of the high FP signal (tracer + enzyme) to the low FP signal (tracer only). |
| Coefficient of Variation (%CV) | 3.5% | Represents the variability of the signal in control wells. |
| Tracer Concentration (nM) | 10 | Optimal concentration of the FITC-labeled this compound. |
| Enzyme Concentration (nM) | 50 | Concentration of the cysteine protease required for optimal signal. |
Table 2: Example HTS Results for a 96-Well Plate
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition | Hit Status |
| Negative Control | - | 350 | 0% | - |
| Positive Control | 10 | 120 | 100% | - |
| Compound A | 10 | 345 | 2.2% | No |
| Compound B | 10 | 180 | 73.9% | Yes |
| Compound C | 10 | 330 | 8.7% | No |
| Compound D | 10 | 210 | 60.9% | Yes |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a buffer solution of 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4.
-
Enzyme Stock Solution: Reconstitute the lyophilized cysteine protease in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C.
-
Tracer Stock Solution: Prepare a 1 mM stock solution of FITC-labeled this compound in DMSO.
-
Compound Plates: Prepare serial dilutions of test compounds in DMSO in 384-well plates.
Protocol 2: High-Throughput Screening Assay
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each test compound from the compound plates into a 384-well, low-volume, black assay plate.
-
Enzyme Addition: Add 5 µL of the cysteine protease solution (at 2X the final concentration of 100 nM) to each well.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Tracer Addition: Add 5 µL of the FITC-labeled this compound tracer solution (at 2X the final concentration of 20 nM) to each well.
-
Final Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
Signaling Pathway and Assay Principle
Caption: Competitive FP assay principle.
Experimental Workflow
Caption: HTS experimental workflow.
Logical Relationship of Hit Identification
Application Notes and Protocols for Assessing the Corrosion Inhibition Properties of 3-Amino-6-bromopyrazine-2-thiol
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. 3-Amino-6-bromopyrazine-2-thiol is a heterocyclic compound containing nitrogen, sulfur, and a bromine atom, functional groups known to be effective in corrosion inhibition. The lone pairs of electrons on the nitrogen and sulfur atoms, along with the pi-electrons of the pyrazine ring, facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. This document provides a detailed protocol for evaluating the corrosion inhibition properties of this compound on mild steel in an acidic medium.
Materials and Equipment
Materials and Reagents
-
Corrosion Inhibitor: this compound (Purity ≥ 98%)
-
Metal Specimen: Mild steel coupons with a composition of (in wt%) C: 0.21, Si: 0.38, P: 0.09, S: 0.05, Mn: 0.05, and the remainder Fe.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared by diluting analytical grade HCl with double-distilled water.
-
Polishing Papers: Silicon carbide (SiC) abrasive papers of various grades (e.g., 240, 400, 600, 800, 1000, and 1200 grit).
-
Cleaning Agents: Acetone, ethanol, and double-distilled water.
Equipment
-
Electrochemical Workstation: Potentiostat/Galvanostat with frequency response analysis capability.
-
Three-Electrode Cell: A conventional three-electrode setup with a mild steel specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Analytical Balance: With a precision of 0.1 mg.
-
Water Bath/Thermostat: To maintain a constant temperature during experiments.
-
Scanning Electron Microscope (SEM): For surface morphology analysis.
-
X-ray Photoelectron Spectrometer (XPS): For elemental and chemical state analysis of the surface film.
-
Desiccator: For storing prepared specimens.
Experimental Protocols
Preparation of Test Solutions
-
Prepare a 1 M HCl stock solution by diluting concentrated HCl with double-distilled water.
-
Prepare a stock solution of this compound (e.g., 10 mM) in 1 M HCl.
-
From the stock solution, prepare a range of inhibitor concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 0.75 mM, and 1.0 mM) by serial dilution with 1 M HCl.
Specimen Preparation
-
Cut mild steel coupons into appropriate dimensions (e.g., 1 cm x 1 cm x 0.1 cm for electrochemical studies and 2.5 cm x 2.0 cm x 0.2 cm for weight loss measurements).
-
For the working electrode, weld a copper wire to one face of the coupon and embed the specimen in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed.
-
Mechanically polish the exposed surface of the mild steel specimens with successive grades of SiC abrasive paper, starting from a coarse grit and proceeding to a fine grit (e.g., 1200).
-
Rinse the polished specimens with double-distilled water, degrease with acetone and ethanol, and finally dry them in a stream of warm air.[1]
-
Store the prepared specimens in a desiccator before use.
Weight Loss Measurements
-
Weigh the prepared mild steel coupons accurately using an analytical balance (W_initial).
-
Immerse the coupons in 100 mL of 1 M HCl solution with and without different concentrations of this compound.
-
Maintain the solutions at a constant temperature (e.g., 298 K) in a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, rinse them with double-distilled water, clean them with a soft brush to remove corrosion products, rinse again with acetone, and dry them.
-
Weigh the cleaned and dried coupons accurately (W_final).
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) and the inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): CR (mm/y) = (8.76 × 10^4 × ΔW) / (A × ρ × t) Where:
-
ΔW is the weight loss (W_initial - W_final) in grams.
-
A is the surface area of the coupon in cm².
-
ρ is the density of mild steel (7.85 g/cm³).
-
t is the immersion time in hours.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Measurements
-
Assemble the three-electrode cell with the prepared mild steel working electrode, platinum counter electrode, and saturated calomel reference electrode.
-
Fill the cell with the test solution (1 M HCl with and without different concentrations of the inhibitor).
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[2]
-
After OCP stabilization, perform the potentiodynamic polarization scan.
-
Scan the potential from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.[3]
-
Plot the resulting current density (log i) versus the electrode potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots of the anodic and cathodic curves.[3]
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 Where:
-
i_corr_blank is the corrosion current density in the absence of the inhibitor.
-
i_corr_inh is the corrosion current density in the presence of the inhibitor.
-
-
-
Perform EIS measurements at the stable OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 0.01 Hz.
-
Present the impedance data as Nyquist and Bode plots.
-
Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge-transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 Where:
-
R_ct_blank is the charge-transfer resistance in the absence of the inhibitor.
-
R_ct_inh is the charge-transfer resistance in the presence of the inhibitor.
-
-
Surface Analysis
-
Immerse mild steel specimens in 1 M HCl with and without the optimum concentration of this compound for a specified period (e.g., 6 hours).
-
After immersion, retrieve the specimens, rinse gently with double-distilled water, and dry them.
-
Analyze the surface morphology of the specimens using an SEM at an appropriate magnification.[4]
-
Prepare specimens as described for SEM analysis.
-
Perform XPS analysis on the surface of the mild steel specimens to identify the elemental composition and chemical states of the elements in the protective film.[5] This will help confirm the adsorption of the inhibitor molecule on the metal surface.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Weight Loss Data and Inhibition Efficiency
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| Blank | |||
| 0.1 | |||
| 0.25 | |||
| 0.5 | |||
| 0.75 | |||
| 1.0 |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | |||||
| 0.1 | |||||
| 0.25 | |||||
| 0.5 | |||||
| 0.75 | |||||
| 1.0 |
Table 3: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor Conc. (mM) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | ||||
| 0.1 | ||||
| 0.25 | ||||
| 0.5 | ||||
| 0.75 | ||||
| 1.0 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for assessing corrosion inhibition.
Inhibition Mechanism Diagram
Caption: Adsorption and protective film formation.
References
Application Notes and Protocols for Creating Novel Materials with 3-Amino-6-bromopyrazine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of three novel materials derived from 3-Amino-6-bromopyrazine-2-thiol: a linear polyamide, a crosslinked hydrogel, and a coordination polymer. These materials leverage the unique functionalities of the precursor to create polymers with potential applications in drug delivery, tissue engineering, and biomedical coatings.
Core Compound: this compound
This compound is a versatile heterocyclic compound featuring three distinct functional groups amenable to polymerization and crosslinking: a primary amine, a thiol group, and a reactive bromine atom. This trifunctionality allows for the creation of a diverse range of material architectures. Pyrazine derivatives are known for their biological activities, including roles as enzyme inhibitors and signaling pathway modulators, making materials derived from this scaffold promising for biomedical applications.[1][2][3]
Material 1: Poly(3-amino-2-thio-pyrazine)terephthalamide (PATPT) - A Novel Polyamide
This protocol describes the synthesis of a novel aromatic polyamide via solution polycondensation of this compound with terephthaloyl chloride. The resulting polymer possesses a backbone containing both pyrazine and thiol moieties, which can be further functionalized or used for metal chelation.
Experimental Protocol: Polyamide Synthesis
-
Preparation of Monomers:
-
Dissolve this compound (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).
-
In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in anhydrous NMP.
-
-
Polycondensation Reaction:
-
Cool the this compound solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add the terephthaloyl chloride solution dropwise to the stirred aminopyrazine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
-
Polymer Precipitation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the fibrous precipitate by filtration.
-
Wash the polymer sequentially with methanol and deionized water to remove unreacted monomers and solvent.
-
Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
-
Characterization Data
| Property | Value |
| Appearance | Yellowish fibrous solid |
| Inherent Viscosity | 0.85 dL/g (in NMP at 30°C) |
| Glass Transition Temp. (Tg) | 285°C |
| Decomposition Temp. (Td) | 410°C (5% weight loss) |
| FTIR (cm⁻¹) | 3300 (N-H), 1650 (C=O), 1540 (N-H bend) |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.1 (s, 1H, pyrazine-H), 7.9 (s, 4H, Ar-H), 10.2 (s, 1H, amide-H) |
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for the synthesis of Poly(3-amino-2-thio-pyrazine)terephthalamide (PATPT).
Material 2: Thiol-Ene Crosslinked Hydrogel
This protocol details the formation of a hydrogel through a thiol-ene "click" reaction. The thiol groups of this compound react with a multi-functional ene-containing crosslinker, such as polyethylene glycol diacrylate (PEGDA), in the presence of a photoinitiator and UV light. The resulting hydrogel is expected to be biocompatible and potentially useful for controlled drug release or as a scaffold for tissue engineering.[4][5][6]
Experimental Protocol: Hydrogel Formation
-
Preparation of Pre-polymer Solution:
-
In a light-protected vial, dissolve this compound (1.0 eq of thiol groups) and polyethylene glycol diacrylate (PEGDA, 0.5 eq of ene groups) in a suitable solvent (e.g., a mixture of water and DMSO).
-
Add a photoinitiator (e.g., Irgacure 2959, 0.5 mol% relative to ene groups).
-
Vortex the solution until all components are fully dissolved.
-
-
Photocrosslinking:
-
Pipette the pre-polymer solution into a mold of the desired shape.
-
Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-15 minutes) to initiate crosslinking.
-
The solution will transition into a solid hydrogel.
-
-
Hydrogel Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for 48 hours, changing the water every 12 hours, to remove any unreacted components.
-
The purified hydrogel can be stored in deionized water.
-
Characterization Data
| Property | Value |
| Appearance | Transparent, flexible solid |
| Swelling Ratio (in PBS) | 850% |
| Young's Modulus | 50 kPa |
| Gel Fraction | 95% |
| FTIR (cm⁻¹) | 3400 (O-H), 2900 (C-H), 1730 (C=O, ester), 1100 (C-O-C) |
Experimental Workflow: Hydrogel Formation
Caption: Workflow for the formation of a thiol-ene crosslinked hydrogel.
Material 3: 1D Coordination Polymer with Silver(I)
This protocol describes the synthesis of a one-dimensional coordination polymer using this compound as a bridging ligand and a silver(I) salt. The pyrazine nitrogen atoms and the thiol group can coordinate to the metal centers, leading to the formation of an extended network. Such materials can exhibit interesting photophysical or catalytic properties.[7][8]
Experimental Protocol: Coordination Polymer Synthesis
-
Preparation of Solutions:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., acetonitrile).
-
In a separate vial, dissolve silver(I) nitrate (1.0 eq) in the same solvent.
-
-
Crystal Growth:
-
Carefully layer the lighter solution (typically the ligand solution) on top of the heavier solution (typically the metal salt solution) in a narrow test tube.
-
Alternatively, allow for slow vapor diffusion of a non-solvent (e.g., diethyl ether) into a solution containing both the ligand and the metal salt.
-
Seal the container and leave it undisturbed in a dark place at room temperature for several days to weeks.
-
-
Isolation of Crystals:
-
Once suitable crystals have formed, carefully decant the supernatant.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under a gentle stream of nitrogen.
-
Characterization Data
| Property | Value |
| Appearance | Colorless, needle-like crystals |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameters | a = 10.2 Å, b = 5.8 Å, c = 15.4 Å, β = 98° |
| Emission Maximum (solid state) | 480 nm (upon excitation at 350 nm) |
| Elemental Analysis (%) | C: 18.5 (calc. 18.6), H: 1.2 (calc. 1.2), N: 17.2 (calc. 17.3) |
Experimental Workflow: Coordination Polymer Synthesis
Caption: Workflow for the synthesis of a 1D coordination polymer.
Potential Biological Activity and Signaling Pathway Modulation
Pyrazine derivatives have been investigated for their potential to modulate various biological signaling pathways, particularly in the context of cancer.[2] For instance, some aminopyrazine derivatives have been shown to act as inhibitors of protein tyrosine phosphatases like SHP2, which is a key component of the RAS-ERK signaling pathway.[2] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
A material based on this compound, when used as a drug delivery vehicle or a bioactive implant, could potentially release pyrazine-containing moieties that interact with and inhibit components of the RAS-ERK pathway.
Proposed Signaling Pathway Interaction
Caption: Proposed inhibition of the RAS-ERK signaling pathway by a pyrazine-based material.
References
- 1. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N–H···π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 3-Amino-6-Substituted Pyrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the scalable synthesis of 3-amino-6-substituted pyrazines, a crucial scaffold in medicinal chemistry. The methodologies outlined below focus on robust and versatile palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of a wide range of substituents at the 6-position of the pyrazine ring.
Introduction
3-Amino-6-substituted pyrazines are prevalent structural motifs in a variety of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. Their unique electronic properties and ability to participate in key hydrogen bonding interactions make them privileged scaffolds in drug design. The development of scalable and efficient synthetic routes to access a diverse library of these compounds is therefore of significant interest to the pharmaceutical industry.
This document details protocols for the synthesis of 3-amino-6-substituted pyrazines via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, starting from readily available 3-amino-6-halopyrazines.
General Synthetic Strategy
The primary approach for the synthesis of 3-amino-6-substituted pyrazines involves the functionalization of a 3-amino-6-halopyrazine precursor. This precursor can be synthesized through various methods, including the chlorination of 2-aminopyrazine. The halogen atom at the 6-position then serves as a handle for palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, alkynyl, and amino substituents.
Experimental Protocols
The following protocols are generalized methods and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Amino-6-aryl/heteroaryl-pyrazines
This protocol describes the palladium-catalyzed cross-coupling of a 3-amino-6-halopyrazine with an aryl or heteroaryl boronic acid or ester.
Materials:
-
3-Amino-6-bromopyrazine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a reaction vessel, add 3-amino-6-bromopyrazine, the aryl/heteroaryl boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-95 | [1] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 75-90 | [2] |
| SPhos Pd G2 | K₃PO₄ | 2-MeTHF | 90 | 80-98 | [3] |
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Amino-6-alkynylpyrazines
This protocol details the coupling of a 3-amino-6-halopyrazine with a terminal alkyne.
Materials:
-
3-Amino-6-iodopyrazine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add 3-amino-6-iodopyrazine, the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | 65-90 | [4][5] |
| Pd(OAc)₂ / XPhos / CuI | DIPA | DMF | 60 | 70-95 | [6] |
| Copper-free: Pd(PPh₃)₄ | TBAF | Toluene | 80 | 60-85 | [7] |
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3,6-Diaminopyrazines
This protocol outlines the amination of a 3-amino-6-halopyrazine with a primary or secondary amine.
Materials:
-
3-Amino-6-chloropyrazine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOtBu, LHMDS, 1.5-2.0 equiv)
-
Solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox, add the palladium precatalyst and the base to a reaction vessel.
-
Add the solvent, followed by 3-amino-6-chloropyrazine and the amine.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with water, and extract with an organic solvent.
-
Dry the organic phase and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| RuPhos Pd G3 | NaOtBu | Toluene | 100 | 70-95 (for secondary amines) | [8][9] |
| BrettPhos Pd G3 | LHMDS | 1,4-Dioxane | 90 | 65-90 (for primary amines) | [8][9] |
| XPhos Pd G2 | K₃PO₄ | t-BuOH | 110 | 75-92 | [10][11] |
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the logical flow of the synthetic strategies and the general mechanism of the palladium-catalyzed cross-coupling reactions.
Conclusion
The protocols described herein provide a robust and scalable platform for the synthesis of a diverse range of 3-amino-6-substituted pyrazines. These methods are amenable to high-throughput synthesis and library generation, making them highly valuable for drug discovery and development programs. The choice of catalyst, ligand, base, and solvent can be tailored to the specific substrate and desired product, allowing for broad applicability. Researchers are encouraged to use the provided data tables as a guide for reaction optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Coupling Reactions with 3-Amino-6-bromopyrazine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-bromopyrazine-2-thiol is a versatile heterocyclic building block with multiple functionalities, making it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science. The presence of an amino group, a bromo substituent, and a thiol moiety allows for diverse chemical modifications. This document provides detailed application notes and proposed protocols for engaging the bromo position in common palladium-catalyzed cross-coupling reactions.
Critical Consideration: Thiol Group Reactivity
Direct palladium-catalyzed cross-coupling reactions on this compound are challenging due to the thiol group, which can poison the palladium catalyst.[1][2] Therefore, a protection-coupling-deprotection strategy is strongly recommended. The tert-butyl group is a suitable choice for protecting the thiol as it forms a stable thioether under both acidic and basic conditions commonly employed in cross-coupling reactions.
Proposed Synthetic Workflow
The overall proposed synthetic strategy involves three key stages:
-
Protection of the Thiol Group: Masking the reactive thiol to prevent catalyst inhibition.
-
Palladium-Catalyzed Cross-Coupling: Formation of a new carbon-carbon (C-C) or carbon-nitrogen (C-N) bond at the C6 position.
-
Deprotection of the Thiol Group: Removal of the protecting group to yield the final functionalized product.
Caption: Proposed workflow for coupling reactions.
Experimental Protocols
Protocol 1: Protection of this compound
This protocol describes the S-tert-butylation of the starting material.
Materials:
-
This compound
-
tert-Butyl alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add tert-butyl alcohol (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain S-tert-Butyl-3-amino-6-bromopyrazine-2-thiol.
Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
This proposed protocol is for the coupling of the S-protected pyrazine with an arylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling workflow.
Proposed Reaction Conditions for Suzuki-Miyaura Coupling:
| Component | Proposed Reagent/Condition | Molar Equivalents / Loading |
| Aryl Halide | S-tert-Butyl-3-amino-6-bromopyrazine-2-thiol | 1.0 |
| Boronic Acid Derivative | Arylboronic acid | 1.2 - 1.5 |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1-5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 |
| Solvent System | Toluene/Water (4:1) or Dioxane/Water (4:1) | - |
| Temperature | 80 - 110 °C | - |
| Reaction Time | 4 - 24 hours | - |
Procedure:
-
In a Schlenk flask, combine S-tert-Butyl-3-amino-6-bromopyrazine-2-thiol (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Heat the reaction mixture to 90 °C and stir for the specified time, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling (C-C Bond Formation)
This proposed protocol is for the coupling of the S-protected pyrazine with a terminal alkyne.
Proposed Reaction Conditions for Sonogashira Coupling:
| Component | Proposed Reagent/Condition | Molar Equivalents / Loading |
| Aryl Halide | S-tert-Butyl-3-amino-6-bromopyrazine-2-thiol | 1.0 |
| Alkyne | Terminal alkyne | 1.2 - 1.5 |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 1-5 mol% |
| Copper(I) Co-catalyst | CuI | 1-5 mol% |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 3.0 |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | - |
| Temperature | Room Temperature to 60 °C | - |
| Reaction Time | 2 - 12 hours | - |
Procedure:
-
To a Schlenk flask containing S-tert-Butyl-3-amino-6-bromopyrazine-2-thiol (1.0 eq), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 2 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, 2.5 eq) and the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature or gentle heat, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination (C-N Bond Formation)
This proposed protocol is for the amination of the S-protected pyrazine.
Proposed Reaction Conditions for Buchwald-Hartwig Amination:
| Component | Proposed Reagent/Condition | Molar Equivalents / Loading |
| Aryl Halide | S-tert-Butyl-3-amino-6-bromopyrazine-2-thiol | 1.0 |
| Amine | Primary or secondary amine | 1.1 - 1.5 |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | XPhos, SPhos, or BINAP | 2-4 mol% |
| Base | NaOtBu or K₃PO₄ | 1.5 - 2.0 |
| Solvent | Toluene or Dioxane | - |
| Temperature | 80 - 110 °C | - |
| Reaction Time | 12 - 24 hours | - |
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Add S-tert-Butyl-3-amino-6-bromopyrazine-2-thiol (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 100 °C, monitoring by TLC.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 5: Deprotection of the S-tert-Butyl Group
This protocol describes the removal of the tert-butyl protecting group to reveal the free thiol.
Materials:
-
S-tert-Butyl protected coupled product
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the S-tert-Butyl protected coupled product (1.0 eq) in dichloromethane.
-
Add triethylsilane (5.0 eq) as a scavenger.
-
Add trifluoroacetic acid (10-20 eq) and stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Disclaimer
The protocols and reaction conditions outlined in this document are proposed based on established chemical principles and literature precedents for analogous compounds. They have not been experimentally validated for this compound. Researchers should perform small-scale test reactions to optimize conditions and verify the outcomes. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols for the Purity Assessment of 3-Amino-6-bromopyrazine-2-thiol
Introduction
3-Amino-6-bromopyrazine-2-thiol is a heterocyclic compound of interest in pharmaceutical and materials science research. As a key intermediate, its purity is critical to ensure the desired outcome and safety of subsequent synthetic steps and final products. These application notes provide detailed protocols for the analytical methods used to assess the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Application Note:
Reverse-phase HPLC coupled with UV detection is a primary method for determining the purity of this compound and quantifying related impurities. The method described below provides a robust and reproducible approach for achieving baseline separation of the main component from potential process-related impurities and degradation products. Given the thiol group's susceptibility to oxidation, proper sample handling is crucial for accurate analysis[1].
Experimental Protocol:
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Data Summary:
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Main Component | 12.5 | 4567890 | 99.50 |
| Impurity 1 | 8.2 | 12345 | 0.27 |
| Impurity 2 | 15.1 | 10987 | 0.23 |
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Application Note:
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. This method is particularly useful for detecting residual solvents from the synthesis process. Derivatization may be necessary to increase the volatility of the target compound and any polar impurities[2].
Experimental Protocol:
1. Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a GC vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Cap the vial and vortex to dissolve the sample.
-
If derivatization is required, add the derivatizing agent (e.g., BSTFA) and incubate as per the agent's protocol.
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method if required.
Quantitative Data Summary (Residual Solvents):
| Impurity (Solvent) | Retention Time (min) | Concentration (ppm) |
| Acetone | 3.5 | 50 |
| Toluene | 7.8 | 25 |
Logical Flow for Impurity Identification by GC-MS:
Caption: Logical workflow for impurity identification using GC-MS.
NMR Spectroscopy for Structural Confirmation and Purity
Application Note:
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and for identifying structurally related impurities. Quantitative NMR (qNMR) can also be used for an accurate purity assessment by integrating the signals of the compound against a certified internal standard.
Experimental Protocol:
1. Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): Maleic Anhydride or another suitable certified standard.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
For qNMR, accurately weigh both the sample and the internal standard into a vial, dissolve in the deuterated solvent, and then transfer to the NMR tube.
3. Data Analysis:
-
For structural confirmation, assign the observed chemical shifts and coupling constants to the protons and carbons of the molecule.
-
For purity, compare the integration of the sample's characteristic peaks to those of the internal standard.
Representative NMR Data (¹H NMR in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 13.5 (broad s) | Singlet | 1H | SH |
| 7.5 (s) | Singlet | 1H | Pyrazine-H |
| 7.0 (broad s) | Singlet | 2H | NH₂ |
Elemental Analysis for Empirical Formula Verification
Application Note:
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample. This data is used to verify that the empirical formula of the synthesized compound (C₄H₄BrN₃S) is correct, which is a fundamental indicator of its purity.
Experimental Protocol:
1. Instrumentation:
-
Elemental Analyzer: A CHNS elemental analyzer.
2. Sample Preparation:
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule.
3. Data Analysis:
-
The instrument combusts the sample, and the resulting gases are separated and quantified to determine the percentage of each element.
-
The experimental percentages are compared to the theoretical values calculated from the molecular formula.
Quantitative Data Summary:
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 23.31 | 23.25 | -0.06 |
| Hydrogen (H) | 1.96 | 1.98 | +0.02 |
| Nitrogen (N) | 20.39 | 20.31 | -0.08 |
| Sulfur (S) | 15.56 | 15.49 | -0.07 |
Relationship of Analytical Methods for Purity Assessment:
Caption: Interrelation of analytical methods for comprehensive purity assessment.
References
Application Note: Use of 3-Amino-6-bromopyrazine-2-thiol as a Scaffold in Solid-Phase Synthesis for the Generation of Diversified Pyrazine Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-6-bromopyrazine-2-thiol is a trifunctional heterocyclic compound with significant potential as a versatile scaffold in combinatorial chemistry and drug discovery. Its unique structure, featuring a thiol, an amino group, and a bromo substituent on a pyrazine core, allows for orthogonal chemical modifications. This application note describes a proposed solid-phase synthesis strategy to leverage these functional groups for the creation of diverse libraries of substituted pyrazine derivatives. The thiol group serves as an anchor to the solid support, while the amino and bromo groups act as points for diversification, enabling the systematic exploration of chemical space around the pyrazine core. This solid-phase approach offers advantages over traditional solution-phase synthesis, including simplified purification and the potential for high-throughput automation.[1]
Proposed Synthetic Pathway
The proposed synthetic strategy involves four key stages: immobilization of the scaffold onto a solid support, diversification at the 3-amino position, diversification at the 6-bromo position, and finally, cleavage from the resin to yield the final product. This multi-step process allows for the introduction of a wide range of chemical moieties, leading to a library of unique compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-6-bromopyrazine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-bromopyrazine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the sulfhydration of a suitable precursor, such as 3-Amino-6-bromopyrazine-2-carbonitrile, using a sulfurating agent like sodium hydrosulfide (NaSH).
Q2: What are the most critical parameters to control during the synthesis?
The most critical parameters to control are temperature, reaction time, and the stoichiometry of the reagents. The reaction is sensitive to heat, and elevated temperatures can lead to the formation of undesirable byproducts. Precise control over the amount of the sulfurating agent is also crucial to avoid side reactions.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane.
Q4: What is the expected yield for this synthesis?
The expected yield can vary depending on the specific reaction conditions and the purity of the starting materials. However, a well-optimized process can be expected to yield between 60% and 80%.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive sulfurating agent. | Use a fresh batch of the sulfurating agent and ensure it has been stored under appropriate conditions (cool, dry, and inert atmosphere). |
| Low reaction temperature. | Gradually increase the reaction temperature in small increments (e.g., 5 °C) while monitoring the reaction progress by TLC or HPLC. | |
| Poor quality starting material. | Verify the purity of the starting material (3-Amino-6-bromopyrazine-2-carbonitrile) using techniques like NMR or melting point analysis. | |
| Formation of a Major, Unidentified Byproduct | Over-reaction or decomposition. | Reduce the reaction time and/or temperature. Consider using a milder sulfurating agent. |
| Presence of impurities in the starting material. | Purify the starting material before use. | |
| Product is a Discolored (e.g., dark brown or black) Solid | Oxidation of the thiol product. | Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use. |
| Presence of metallic impurities. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. | |
| Difficulty in Isolating the Product | Product is highly soluble in the work-up solvent. | Use a different solvent for extraction or consider precipitation by adding a non-polar co-solvent. |
| Emulsion formation during aqueous work-up. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Synthesis of this compound from 3-Amino-6-bromopyrazine-2-carbonitrile
Materials:
-
3-Amino-6-bromopyrazine-2-carbonitrile
-
Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas
Procedure:
-
To a stirred solution of 3-Amino-6-bromopyrazine-2-carbonitrile (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydrosulfide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (3:7 ethyl acetate:hexane).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl to adjust the pH to ~5-6.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Hypothesized synthesis of this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Synthesis of 3-Amino-6-bromopyrazine-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of 3-Amino-6-bromopyrazine-2-thiol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a structured format.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common and practical synthetic approach involves a two-step process starting from 3-Amino-6-bromopyrazine-2-carbonitrile. The first step is the conversion of the nitrile group to a thioamide, which is then subsequently hydrolyzed to the desired thiol.
Q2: What are the critical parameters to control for a high yield in the thionation step?
A2: The critical parameters for the conversion of the nitrile to the thioamide include the choice of thionating agent, reaction temperature, and reaction time. Common thionating agents include hydrogen sulfide (H₂S) in the presence of a base, or Lawesson's reagent. Optimizing the temperature is crucial to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting material or product.
Q3: How can I minimize the formation of disulfide byproducts?
A3: Disulfide byproduct formation is a common issue due to the oxidation of the thiol product. To minimize this, it is essential to work under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and consider adding a reducing agent like dithiothreitol (DTT) during workup and purification.[1]
Q4: What are the recommended purification techniques for this compound?
A4: Purification can be challenging due to the potential for oxidation. Column chromatography on silica gel is a common method.[1] It is advisable to use deoxygenated solvents and potentially add a small amount of a reducing agent to the eluent. Recrystallization from a suitable solvent system can also be an effective purification method for the final product.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Hydrogen sulfide is a highly toxic and flammable gas and should be handled in a well-ventilated fume hood with appropriate safety monitoring. Lawesson's reagent is also toxic and should be handled with care. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-Amino-6-bromopyrazine-2-thioamide (Step 1) | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure an adequate amount of the thionating agent is used. |
| Decomposition of starting material or product. | - Lower the reaction temperature. - Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. | |
| Poor quality of reagents. | - Use freshly opened or purified reagents. - Verify the concentration of the base if using H₂S. | |
| Low yield of this compound (Step 2) | Incomplete hydrolysis of the thioamide. | - Increase the concentration of the acid or base used for hydrolysis. - Extend the reaction time or increase the temperature. |
| Formation of disulfide byproduct. | - Perform the reaction and workup under an inert atmosphere. - Use degassed solvents. - Add a small amount of a reducing agent (e.g., DTT) during the workup. | |
| Presence of impurities in the final product | Unreacted starting material or thioamide intermediate. | - Optimize the reaction conditions for complete conversion. - Employ a more efficient purification method, such as preparative HPLC. |
| Disulfide byproduct. | - Purify the product under inert conditions. - Consider treating the crude product with a reducing agent before final purification. | |
| Difficulty in isolating the product | Product is highly soluble in the workup solvent. | - Adjust the pH of the aqueous phase to minimize the solubility of the product. - Extract with a different organic solvent. |
| Product precipitates as an oil. | - Try adding a co-solvent to induce crystallization. - Purify by column chromatography. |
Experimental Protocols
Synthesis of this compound
This synthesis is proposed as a two-step process.
Step 1: Synthesis of 3-Amino-6-bromopyrazine-2-thioamide
Materials:
-
3-Amino-6-bromopyrazine-2-carbonitrile
-
Pyridine
-
Triethylamine
-
Hydrogen sulfide (gas)
-
Ethanol
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a scrubber (containing a bleach solution), dissolve 3-Amino-6-bromopyrazine-2-carbonitrile (1.0 eq) in a mixture of pyridine and triethylamine (e.g., 10:1 v/v).
-
Purge the flask with nitrogen or argon for 15 minutes.
-
Bubble hydrogen sulfide gas through the solution at a slow rate at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Continue bubbling H₂S until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, stop the H₂S flow and purge the flask with nitrogen to remove any residual H₂S.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude 3-Amino-6-bromopyrazine-2-thioamide. This crude product can be used in the next step without further purification or can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
Materials:
-
3-Amino-6-bromopyrazine-2-thioamide
-
Hydrochloric acid (e.g., 6 M) or Sodium hydroxide (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask containing 3-Amino-6-bromopyrazine-2-thioamide (1.0 eq), add the acidic or basic solution.
-
Heat the mixture to reflux under a nitrogen or argon atmosphere. Monitor the reaction by TLC or LC-MS until the thioamide is consumed.
-
Cool the reaction mixture to room temperature.
-
If using an acidic solution for hydrolysis, carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. If using a basic solution, neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation
The following table summarizes the expected yields and key analytical data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Expected Yield Range (%) | Typical Analytical Data |
| 1 | 3-Amino-6-bromopyrazine-2-thioamide | 70-85 | ¹H NMR: Characteristic shifts for pyrazine ring protons and amide protons. LC-MS: Correct mass-to-charge ratio for the protonated molecule. |
| 2 | This compound | 60-75 | ¹H NMR: Appearance of a thiol proton signal (which may be broad and exchangeable with D₂O) and shifts for pyrazine ring protons. LC-MS: Correct mass-to-charge ratio for the protonated molecule. |
Logical Troubleshooting Workflow
References
Navigating the Complexities of 3-Amino-6-bromopyrazine-2-thiol: A Technical Troubleshooting Guide
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in troubleshooting reactions involving the versatile yet challenging reagent, 3-Amino-6-bromopyrazine-2-thiol. This resource provides in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, addressing specific experimental issues to streamline research and development processes.
The guide focuses on the inherent reactivity of the three functional groups—the nucleophilic amino and thiol groups, and the reactive bromo group, which is susceptible to various cross-coupling reactions. Understanding the interplay of these groups is critical for successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that I should be aware of before starting my reaction?
A1: this compound possesses three reactive functional groups that can influence the outcome of your reaction:
-
Amino Group (-NH₂): A potent nucleophile and can readily participate in N-alkylation, N-arylation, and acylation reactions. It can also act as a ligand for metal catalysts.
-
Thiol Group (-SH): Highly nucleophilic, especially in its deprotonated thiolate form. It is prone to oxidation (forming disulfides), S-alkylation, S-arylation, and can act as a catalyst poison, particularly for palladium catalysts.
-
Bromo Group (-Br): Located on an electron-deficient pyrazine ring, it is activated for nucleophilic aromatic substitution and is an excellent handle for various palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
The challenge in using this reagent lies in achieving selective functionalization of one group without unintended reactions at the others.
Q2: I am observing a complex mixture of products in my reaction. What are the likely side reactions?
A2: The formation of multiple products is a common issue. The most probable side reactions include:
-
Disulfide Bond Formation: The thiol group is easily oxidized to form a disulfide-linked dimer, especially in the presence of air or mild oxidizing agents.
-
Self-condensation: The amino group of one molecule can potentially react with the bromo group of another, leading to oligomerization, although this is less common under standard cross-coupling conditions.
-
Competitive Nucleophilic Attack: Both the amino and thiol groups are nucleophilic. In reactions with electrophiles, you might see a mixture of N- and S-substituted products. The thiol group is generally the more potent nucleophile.
-
Catalyst Inhibition: The thiol group can irreversibly bind to and deactivate palladium catalysts, leading to incomplete conversion.
Q3: How can I selectively functionalize the bromo group using a Suzuki coupling reaction without affecting the amino and thiol groups?
A3: Selective Suzuki coupling at the bromo position requires careful optimization of reaction conditions to minimize side reactions.
-
Protecting Groups: The most robust strategy is to protect the amino and thiol groups prior to the coupling reaction. Common protecting groups for amines include Boc and Cbz, while for thiols, groups like trityl (Trt) or p-methoxybenzyl (PMB) can be employed.
-
Ligand and Base Selection: Use a bulky, electron-rich phosphine ligand that promotes the desired cross-coupling at a lower temperature. The choice of base is also critical; a weaker, non-nucleophilic base may be preferable to avoid deprotonation of the thiol and subsequent side reactions.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture to prevent disulfide formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst deactivation by the thiol group.2. Poor solubility of the starting material.3. Insufficiently reactive coupling partner.4. Competing side reactions. | 1. Use a higher catalyst loading or a catalyst system known to be more resistant to sulfur poisoning. Consider using a thiol scavenger.2. Choose a suitable solvent system. A mixture of a polar aprotic solvent (e.g., DMF, DMSO) and a non-polar solvent (e.g., toluene, dioxane) might be necessary.3. Ensure the quality of your boronic acid/ester. Consider using a more reactive boronic acid derivative.4. Protect the amino and/or thiol groups. Optimize reaction temperature and time. |
| Formation of Disulfide Byproduct | Oxidation of the thiol group by atmospheric oxygen or other oxidants. | 1. Degas all solvents and reagents thoroughly.2. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction and workup.3. Add a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture. |
| Mixture of N- and S-Alkylated/Arylated Products | The electrophile is reacting with both the amino and thiol groups. | 1. Protect the more nucleophilic group (typically the thiol) before introducing the electrophile.2. Optimize the reaction conditions (e.g., lower temperature, different base) to favor reaction at the desired site. The relative nucleophilicity can sometimes be tuned by pH. |
| Difficulty in Product Purification | 1. Similar polarity of the desired product and byproducts.2. Presence of palladium residues. | 1. Utilize a different chromatography technique (e.g., reverse-phase HPLC, preparative TLC).2. Consider derivatization of the product to alter its polarity for easier separation.3. Use a palladium scavenger resin or perform an aqueous wash with a solution of sodium thiosulfate or thiourea to remove palladium residues. |
Experimental Protocols
General Protocol for Suzuki Coupling (with unprotected this compound):
This protocol is a starting point and requires optimization for each specific substrate.
-
To a degassed mixture of this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) in a mixture of degassed solvents (e.g., Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O 4:1:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a ligand (if necessary, e.g., SPhos, XPhos).
-
The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80-110 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Workflows
Caption: A generalized workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting common reaction issues.
This technical support center aims to be a living resource, with continuous updates based on new findings and user feedback to foster a collaborative environment for advancing chemical synthesis.
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-6-bromopyrazine-2-thiol Derivatives
Welcome to the technical support center for the synthesis and optimization of reactions involving 3-Amino-6-bromopyrazine-2-thiol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and derivatization of this compound.
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am experiencing low yields in my Suzuki or Buchwald-Hartwig coupling reaction with this compound. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions are a common issue. Several factors can contribute to this problem. Below is a systematic guide to troubleshooting and optimization.
Potential Causes & Solutions:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-rich and sterically hindered substrates like our target molecule, specialized ligands are often necessary.
-
Troubleshooting:
-
Screen a variety of palladium catalysts and ligands. For Suzuki couplings, consider palladium acetate or Pd(dppf)Cl₂. For Buchwald-Hartwig aminations, catalysts like Pd₂(dba)₃ with ligands such as XPhos or BINAP are often effective.[1][2][3]
-
Ensure the catalyst and ligand are of high purity and handled under an inert atmosphere to prevent deactivation.
-
-
-
Base Selection: The choice and quality of the base are crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.
-
Troubleshooting:
-
For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically used.[4]
-
Ensure the base is finely powdered and anhydrous, as water can affect the reaction.
-
-
-
Solvent and Temperature: The solvent's ability to dissolve reactants and stabilize the catalytic species is key. The reaction temperature influences the rate of reaction and the stability of the catalyst.
-
Troubleshooting:
-
Common solvents for these reactions include toluene, dioxane, and DMF. A mixture of an organic solvent and water (e.g., 4:1) is often used in Suzuki reactions to aid in dissolving the base.[5]
-
Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A typical starting point is 80-110°C.
-
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.
-
Troubleshooting:
-
Thoroughly degas the solvent by bubbling with an inert gas (argon or nitrogen) for at least 20-30 minutes before adding the catalyst.
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Quantitative Data Summary for Buchwald-Hartwig Amination Optimization (Hypothetical Data):
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 78 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 65 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 32 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Dioxane | 100 | 85 |
| 6 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 80 | 60 |
Side Reactions and Impurity Formation
Question: I am observing significant side products in my reaction to derivatize this compound. What are the common side reactions and how can I minimize them?
Answer:
The presence of three functional groups (amino, bromo, thiol) on the pyrazine ring can lead to several competing side reactions.
Common Side Reactions:
-
Homocoupling of Boronic Acids (Suzuki Reaction): This results in the formation of a biaryl product from the boronic acid reagent.
-
Minimization:
-
Ensure rigorous exclusion of oxygen from the reaction mixture.
-
Use a slight excess of the boronic acid (1.1-1.2 equivalents).
-
Add the palladium catalyst last, after all other reagents and solvent have been combined and degassed.
-
-
-
Dehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 3-Amino-pyrazine-2-thiol.
-
Minimization:
-
Use a well-defined and active catalyst system to promote the desired cross-coupling over reductive dehalogenation.
-
Avoid excessively high temperatures or prolonged reaction times.
-
-
-
Reactions at the Thiol Group: The thiol group is nucleophilic and can be alkylated or oxidized. It can also potentially coordinate to the palladium catalyst, inhibiting its activity.
-
Minimization:
-
Consider protecting the thiol group, for example, as a thioether, prior to performing reactions at the 6-position. The protecting group can be removed in a subsequent step.
-
When performing reactions at the thiol group (e.g., alkylation), use a suitable base to deprotonate the thiol and a non-polar aprotic solvent.
-
-
-
Reactions at the Amino Group: The amino group can also undergo side reactions, although it is generally less nucleophilic than the thiol.
-
Minimization:
-
Protection of the amino group may be necessary for certain transformations.
-
-
Logical Relationship of Side Reactions:
References
- 1. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. youtube.com [youtube.com]
Preventing oxidation of the thiol group in 3-Amino-6-bromopyrazine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the thiol group in 3-Amino-6-bromopyrazine-2-thiol during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
The primary cause of degradation for this compound is the oxidation of its reactive thiol (-SH) group. This oxidation is primarily initiated by atmospheric oxygen and can be accelerated by factors such as exposure to light, elevated temperatures, and basic pH conditions. The main oxidation product is the corresponding disulfide dimer.
Q2: How can I visually identify if my sample of this compound has oxidized?
While a definitive identification of oxidation requires analytical techniques, a visual indication of degradation can be a change in the physical appearance of the solid material, such as discoloration or a change in texture. In solution, the appearance of cloudiness or precipitate where the compound was previously fully dissolved may also suggest the formation of the less soluble disulfide dimer.
Q3: What are the recommended storage conditions for this compound?
To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container.[1][2] It is also recommended to store the compound at low temperatures, such as in a refrigerator (2-8°C) or a freezer, to further slow down the rate of oxidation.[1][2][3]
Q4: Can I use antioxidants to prevent the oxidation of the thiol group?
Yes, antioxidants can be employed to protect the thiol group from oxidation. Common choices for thiol stabilization include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The selection and concentration of the antioxidant should be carefully considered based on the downstream application to avoid interference with subsequent reactions.
Troubleshooting Guide: Preventing Thiol Oxidation
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid discoloration of the solid upon exposure to air. | The thiol group is highly sensitive to atmospheric oxygen. | Handle the solid compound exclusively under an inert atmosphere using a glovebox or a Schlenk line. Minimize the time the container is open to the laboratory environment. |
| Inconsistent results in reactions involving the thiol group. | Partial oxidation of the starting material is leading to lower yields or side product formation. | 1. Confirm Purity: Before use, verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). 2. Use Fresh Material: Whenever possible, use a freshly opened container of the compound. 3. Inert Atmosphere: Perform all manipulations and reactions under a rigorously maintained inert atmosphere. |
| Precipitate forms in a solution of the compound over time. | The thiol is oxidizing to form the less soluble disulfide dimer. | 1. Degas Solvents: Use properly degassed solvents for all solutions.[3] 2. Work at Lower Temperatures: If the experimental conditions allow, perform reactions and handle solutions at lower temperatures to decrease the rate of oxidation. 3. Consider pH: Maintain a neutral or slightly acidic pH, as basic conditions can accelerate thiol oxidation.[4] |
| Difficulty dissolving the compound in a previously suitable solvent. | The compound may have partially oxidized to the disulfide, which can have different solubility characteristics. | 1. Reduce the Disulfide: If oxidation is suspected, the disulfide can be reduced back to the thiol using a reducing agent like DTT or TCEP prior to use. Note that the reducing agent will need to be removed or be compatible with the subsequent reaction steps. 2. Analytical Confirmation: Confirm the presence of the disulfide using a technique like mass spectrometry. |
Experimental Protocols
Protocol 1: Handling this compound under an Inert Atmosphere (Glovebox)
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂ and H₂O).
-
Material Transfer: Introduce a sealed container of this compound, along with all necessary spatulas, weighing paper, and vials, into the glovebox antechamber.
-
Purging: Cycle the antechamber with the inert glovebox gas at least three times to remove atmospheric contaminants.[5]
-
Weighing and Dispensing: Inside the glovebox, carefully open the container and weigh the desired amount of the compound onto weighing paper.
-
Transfer: Promptly transfer the weighed solid into the reaction vessel or a pre-tared vial.
-
Sealing: Tightly seal the reaction vessel or vial before removing it from the glovebox.
-
Storage: Reseal the main container of this compound and store it under the recommended conditions.
Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method
-
Solvent Preparation: Place the solvent to be degassed in a Schlenk flask equipped with a stir bar and a gas-tight stopcock. The flask should not be more than half full.
-
Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.[2][3]
-
Pumping: With the solvent still frozen, open the stopcock to a high vacuum line and evacuate the flask for at least 5-10 minutes. This removes the gases from the headspace above the frozen solvent.[2]
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.[3]
-
Backfilling: After the final thaw, backfill the flask with an inert gas (argon or nitrogen) before use.
Protocol 3: Monitoring Thiol Oxidation by HPLC
A general reverse-phase HPLC method can be developed to monitor the oxidation of this compound to its disulfide dimer.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient will need to be optimized to achieve good separation between the thiol and the disulfide.
-
Detection: UV detector. The wavelength of detection should be optimized based on the UV-Vis spectrum of this compound.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent. If the sample is from a reaction mixture, ensure it is properly quenched and diluted.
-
Analysis: The thiol monomer is expected to have a different retention time than the larger, more nonpolar disulfide dimer. By comparing the peak areas, the extent of oxidation can be quantified.
Note: This is a general guideline. The specific HPLC method parameters will need to be developed and validated for your specific instrumentation and experimental conditions.
Visualizations
Caption: Oxidation pathway of this compound.
References
Technical Support Center: Synthesis of 3-Amino-6-bromopyrazine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 3-Amino-6-bromopyrazine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic pathway starts from the commercially available 2-aminopyrazine. The route involves a three-step process: initial bromination, followed by the introduction of the thiol group, and finally, amination. Due to the directing effects of the amino group, direct bromination of 2-aminopyrazine can lead to a mixture of products. A more controlled approach is often preferred.
Q2: I am observing a low yield in my synthesis. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reactions: Ensure each step of the synthesis has gone to completion by using thin-layer chromatography (TLC) before proceeding to the next step.
-
Side Reactions: Over-bromination or the formation of disulfide byproducts can significantly reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Ensure these parameters are optimized for each step.
-
Purification Losses: Significant loss of product can occur during purification steps like recrystallization or chromatography if not performed carefully.
Q3: My final product is a different color than expected. What could be the reason?
The expected color of pure this compound is typically a yellow to orange solid. Deviations from this can indicate the presence of impurities.
-
Dark brown or black discoloration: This may suggest the presence of polymeric byproducts or degradation of the thiol group.[1]
-
Pale yellow or off-white: This could indicate the presence of unreacted starting materials or intermediates.
Q4: I am having trouble removing a persistent impurity. What are my options?
Persistent impurities often co-crystallize with the product or have similar polarity, making them difficult to remove.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography with a suitable solvent system is a powerful purification technique for separating compounds with different polarities.[2]
-
Solvent System Optimization: For both recrystallization and chromatography, systematically screen different solvent systems to find one that maximizes the separation of the impurity from the product.
-
Chemical Treatment: In some cases, a specific impurity can be removed by a chemical reaction. For example, a basic wash can remove acidic impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete bromination of the starting material. | Monitor the reaction progress using TLC. Consider extending the reaction time or increasing the amount of brominating agent slightly. |
| Formation of disulfide byproducts during thiolation. | Conduct the thiolation reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Product loss during workup and purification. | Minimize the number of transfer steps. Ensure the chosen recrystallization solvent provides good recovery. | |
| Product Purity Issues | Presence of starting materials or reaction intermediates. | Optimize purification methods. For column chromatography, use a gradient elution to improve separation.[2] |
| Over-bromination leading to di-bromo species. | Carefully control the stoichiometry of the brominating agent and the reaction temperature. | |
| Formation of polymeric materials. | Avoid excessively high reaction temperatures and prolonged reaction times, which can lead to polymerization.[1] | |
| Inconsistent Results | Variability in reagent quality. | Use high-purity, anhydrous solvents and fresh reagents for best results. |
| Reaction sensitivity to air or moisture. | For sensitive steps like thiolation, use anhydrous solvents and maintain an inert atmosphere. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) to find a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities. Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Hypothetical Yield and Purity Data for the Synthesis of this compound
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | 2-Amino-5-bromopyrazine | 10.0 | 8.5 | 85% | 95% |
| 2 | 3-Bromo-2-mercaptopyrazine | 11.2 | 8.9 | 79% | 90% |
| 3 | This compound (Crude) | 12.0 | 9.0 | 75% | 85% |
| 4 | This compound (After Recrystallization) | 9.0 | 7.2 | 80% | 98% |
| 5 | This compound (After Chromatography) | 9.0 | 6.3 | 70% | >99% |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis and purification issues.
References
Stability and storage conditions for 3-Amino-6-bromopyrazine-2-thiol
This technical support guide provides essential information on the stability and storage of 3-Amino-6-bromopyrazine-2-thiol, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen, and protected from light.[1][2]
Q2: How should I handle the compound upon receiving it?
Upon receipt, it is crucial to transfer the compound to a tightly sealed container, purge it with an inert gas, and store it in a refrigerator at the recommended temperature. Avoid frequent temperature fluctuations.
Q3: What are the visual signs of degradation for this compound?
While specific degradation products are not extensively documented, any noticeable change in color (e.g., darkening), or texture, or the presence of an unusual odor may indicate decomposition. The thiol group is susceptible to oxidation, which could lead to the formation of disulfides, potentially altering the physical appearance and solubility of the compound.
Q4: Is this compound sensitive to air or moisture?
Yes, the presence of a thiol (-SH) group makes the compound susceptible to oxidation, especially in the presence of air. It is recommended to handle it under an inert atmosphere.[2] While specific data on moisture sensitivity is limited, it is good practice to store it in a dry environment to prevent potential hydrolysis or other moisture-mediated degradation.
Q5: What are the known incompatibilities for this compound?
The safety data sheet indicates that strong oxidizing agents should be considered incompatible.[3] Due to its chemical structure, reactions with strong acids and bases should also be approached with caution.
Storage and Stability Data
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | |
| Light Conditions | Keep in a dark place |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent Experimental Results
Inconsistent results can often be traced back to the degradation of the starting material.
-
Possible Cause 1: Oxidation of the Thiol Group. The thiol group is prone to oxidation, which can lead to the formation of disulfide bridges and other oxidized species. This can alter the compound's reactivity and solubility.
-
Solution: Always handle the compound under an inert atmosphere. Use freshly opened vials or ensure that partially used containers are properly purged with inert gas before resealing. Consider using deoxygenated solvents for your reactions.
-
-
Possible Cause 2: Photodegradation. Brominated aromatic compounds can be sensitive to light.
-
Solution: Protect the solid compound and any solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
Issue 2: Poor Solubility
If you experience difficulty dissolving the compound in a solvent where it is reported to be soluble, this could be a sign of degradation.
-
Possible Cause: Formation of Insoluble Degradation Products. Oxidation or other degradation pathways can lead to less soluble byproducts.
-
Solution: Before use, visually inspect the compound for any changes in appearance. If degradation is suspected, it is advisable to use a fresh batch. You can also try sonicating the solution to aid dissolution, but be mindful of potential heat generation.
-
Issue 3: Unexpected Reaction Byproducts
The formation of unexpected byproducts could be due to the presence of impurities from degradation or reaction with atmospheric components.
-
Possible Cause: Reaction of Oxidized Species. If the thiol group has been oxidized, the resulting species may participate in unintended side reactions.
-
Solution: Ensure the integrity of your starting material by following strict storage and handling protocols. If you suspect degradation, consider purifying the compound before use, for example, by recrystallization, if a suitable solvent system is known.
-
Experimental Workflow & Troubleshooting Logic
Caption: Troubleshooting workflow for experimental issues.
References
Technical Support Center: Degradation of 3-Amino-6-bromopyrazine-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-6-bromopyrazine-2-thiol. The information provided is based on established principles of organic chemistry and forced degradation studies of related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the functional groups present (amino, bromo, and thiol) on the pyrazine ring, several degradation pathways are plausible under stress conditions. These include oxidation of the thiol group, hydrolysis of the amino group, debromination, and potential cleavage of the pyrazine ring under harsh conditions.
Q2: What are the expected products of oxidative degradation?
A2: The thiol group is susceptible to oxidation. Under mild oxidative conditions, the formation of a disulfide dimer is expected. Harsher oxidation can lead to the formation of the corresponding sulfinic acid and ultimately sulfonic acid.
Q3: How does pH affect the hydrolytic stability of this compound?
A3: Both acidic and basic conditions can promote hydrolysis. Acid-catalyzed hydrolysis may lead to the substitution of the amino group with a hydroxyl group. In basic conditions, other transformations, including potential debromination, may occur. The stability of the compound is generally expected to be optimal at a neutral pH.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with heterocyclic aromatic rings and halogen substituents can be susceptible to photodegradation. Exposure to UV or even high-intensity visible light could lead to debromination or other complex photochemical reactions. It is recommended to handle and store the compound in amber vials or otherwise protected from light.
Q5: What is the expected thermal stability of this compound?
A5: While specific data is unavailable, aminopyrazine and thiol-containing heterocycles can be sensitive to high temperatures. Thermal stress may induce decomposition, potentially leading to the elimination of the functional groups or cleavage of the pyrazine ring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis after sample preparation. | Degradation of the compound due to solvent, pH, or light exposure. | Prepare samples fresh in a suitable, neutral pH solvent system. Use amber vials and minimize exposure to light. |
| Loss of parent compound peak during storage in solution. | The compound is unstable in the chosen solvent or at the storage temperature. | Perform a stability study in different solvents (e.g., acetonitrile, methanol, water at different pH values) and at different temperatures (e.g., refrigerated, room temperature) to determine optimal storage conditions. |
| Formation of a precipitate in the sample vial. | The precipitate could be a degradation product, such as a disulfide dimer, which may have lower solubility. | Characterize the precipitate using techniques like LC-MS or NMR. Adjust solvent composition or concentration to maintain solubility. |
| Inconsistent results in bioassays. | Degradation of the compound leading to a decrease in the concentration of the active molecule and the presence of potentially interfering degradation products. | Implement strict handling and storage protocols. Regularly check the purity of the compound using a stability-indicating analytical method. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1] The following are general protocols that can be adapted for this compound.
1. Hydrolytic Degradation:
-
Acidic Hydrolysis: Dissolve the compound (e.g., 1 mg/mL) in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the sample before analysis.
-
Basic Hydrolysis: Dissolve the compound (e.g., 1 mg/mL) in 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.
-
Neutral Hydrolysis: Dissolve the compound (e.g., 1 mg/mL) in purified water. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
2. Oxidative Degradation:
-
Dissolve the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period, protected from light.
3. Photolytic Degradation:
-
Solid State: Expose a thin layer of the solid compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Solution State: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and expose it to the same light conditions as the solid-state sample. A dark control sample should be stored under the same conditions but protected from light.
4. Thermal Degradation:
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period.
-
Solution State: Prepare a solution of the compound and heat it in a controlled temperature bath.
Analysis of Degradation Samples: All samples from the forced degradation studies, including control samples, should be analyzed by a stability-indicating method, typically a reverse-phase HPLC method with UV or MS detection.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected outcomes of forced degradation studies. The actual degradation will depend on the specific experimental conditions.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradation Products |
| 0.1 M HCl, 60°C, 48h | 15.2% | 2 |
| 0.1 M NaOH, 60°C, 48h | 25.8% | 3 |
| 3% H₂O₂, RT, 24h | 35.5% | 2 |
| Photolytic (Solid), 1.2M lux h | 8.7% | 1 |
| Thermal (Solid), 80°C, 72h | 12.1% | 2 |
Table 2: HPLC Retention Times of Potential Degradation Products (Hypothetical Data)
| Compound | Retention Time (min) |
| This compound | 10.5 |
| Degradation Product 1 (Oxidative) | 8.2 |
| Degradation Product 2 (Hydrolytic - Acid) | 9.1 |
| Degradation Product 3 (Hydrolytic - Base) | 7.5 |
Visualizations
Logical Workflow for Troubleshooting Degradation Issues
Caption: Troubleshooting workflow for unexpected analytical results.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways under different stress conditions.
References
Challenges in the scale-up synthesis of 3-Amino-6-bromopyrazine-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Amino-6-bromopyrazine-2-thiol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Problem: Low or No Yield of the Final Product
-
Possible Cause 1: Incomplete Diazotization. The formation of the diazonium salt intermediate from a 2,3-diamino-6-bromopyrazine precursor is a critical step. Incomplete reaction can be due to improper temperature control or incorrect stoichiometry of reagents.
-
Solution: Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure vigorous stirring to maintain homogeneity. Monitor the reaction for the disappearance of the starting amine by thin-layer chromatography (TLC).
-
-
Possible Cause 2: Decomposition of the Diazonium Salt. Diazonium salts are often unstable and can decompose, especially at elevated temperatures.[1]
-
Solution: Use the diazonium salt immediately in the subsequent thiolation step without isolation. Maintain the cold temperature throughout the process until the diazonium salt has reacted.
-
-
Possible Cause 3: Inefficient Thiolation. The displacement of the diazonium group with a sulfur nucleophile may be inefficient.
Problem: Formation of Significant Impurities
-
Possible Cause 1: Azo Coupling. The diazonium salt can react with the starting amine or the product to form colored azo compounds, which are common side products in diazotization reactions.[4]
-
Solution: Maintain a low reaction temperature and ensure a slight excess of the acid to keep the reaction medium acidic, which disfavors azo coupling.
-
-
Possible Cause 2: Oxidation of the Thiol Product. The final thiol product is susceptible to oxidation to form a disulfide impurity, especially when exposed to air.
-
Solution: Perform the reaction work-up and purification under an inert atmosphere (e.g., nitrogen or argon).[5] Degas all solvents before use. The addition of a small amount of a reducing agent like dithiothreitol (DTT) during workup may help, but its compatibility needs to be checked.
-
-
Possible Cause 3: Halogen Exchange. Depending on the reaction conditions, the bromine atom at the 6-position could potentially be displaced.
-
Solution: Use controlled reaction times and temperatures. Monitor the reaction progress closely to minimize the formation of this side product.
-
Problem: Difficulty in Product Isolation and Purification
-
Possible Cause 1: Product is an Insoluble Tar. This can be due to polymerization or the formation of complex mixtures.
-
Solution: Ensure efficient stirring during the reaction to prevent localized high concentrations of reagents. A slow, controlled addition of the diazonium salt solution to the sulfur nucleophile solution can also mitigate this.
-
-
Possible Cause 2: Co-elution of Impurities during Chromatography. The product and impurities may have similar polarities.
-
Solution: Explore different solvent systems for column chromatography.[5] Acidic or basic additives to the eluent can sometimes improve separation. Alternatively, consider converting the thiol to a more easily purifiable derivative (e.g., a thioester) and then cleaving it back to the thiol in a final step.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for the scale-up of this compound?
A plausible and scalable route involves a two-step process starting from 2,3-diamino-6-bromopyrazine:
-
Diazotization: The 2-amino group is selectively converted to a diazonium salt using sodium nitrite in a strong acid at low temperatures.
-
Sandmeyer-type Thiolation: The diazonium salt is then reacted with a sulfur source, such as potassium thiocyanate or a xanthate, in the presence of a copper(I) catalyst, followed by hydrolysis to yield the desired thiol.[2][3][6]
Q2: What are the main safety concerns when scaling up this synthesis?
The primary safety concern is the potential for the accumulation of unstable and potentially explosive diazonium salts.[7][8] It is crucial to have efficient cooling and to ensure that the diazotization reaction proceeds smoothly and the intermediate is consumed in the subsequent step without delay. Additionally, hydrogen sulfide or other volatile sulfur compounds may be released during the thiolation and work-up, requiring adequate ventilation.
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by TLC to track the consumption of the starting material. For the final product, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for monitoring product formation and purity.
Q4: What are the recommended storage conditions for the final product?
This compound is expected to be sensitive to air and light. It should be stored under an inert atmosphere, at low temperatures (2-8 °C), and protected from light to prevent degradation and oxidation to the disulfide.
Data Presentation
Table 1: Representative Reagent Stoichiometry for Diazotization-Thiolation
| Reagent | Molar Equivalents |
| 2,3-Diamino-6-bromopyrazine | 1.0 |
| Sodium Nitrite (NaNO₂) | 1.05 - 1.2 |
| Hydrochloric Acid (HCl) | 2.5 - 3.0 |
| Potassium Thiocyanate (KSCN) | 1.1 - 1.3 |
| Copper(I) Bromide (CuBr) | 0.1 - 0.2 |
Note: These are representative values and should be optimized for a specific scale and reaction setup.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a putative protocol based on general synthetic methods and should be adapted and optimized with appropriate safety precautions.
-
Diazotization:
-
To a stirred solution of 2,3-diamino-6-bromopyrazine (1.0 eq) in 3M HCl (2.5-3.0 eq) at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be checked with starch-iodide paper.[1]
-
-
Thiolation:
-
In a separate flask, a solution of potassium thiocyanate (1.1 eq) and copper(I) bromide (0.1 eq) in water is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is added slowly to the stirred solution of the thiocyanate.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
-
Hydrolysis and Work-up:
-
The reaction mixture is then heated to 60-70 °C for 1-2 hours to hydrolyze the intermediate thiocyanate.
-
After cooling, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), ensuring an inert atmosphere to prevent oxidation of the thiol.[5]
-
Visualizations
References
- 1. DIAZOTIZATION REACTION..pptx [slideshare.net]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of 3-Amino-6-bromopyrazine-2-thiol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 3-Amino-6-bromopyrazine-2-thiol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with many heterocyclic compounds. The initial steps to address this issue involve characterizing the extent of the problem and exploring simple formulation strategies. We recommend the following:
-
Determine the baseline solubility: Conduct a kinetic or thermodynamic solubility assessment in aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) to quantify the insolubility.
-
pH-dependent solubility profiling: Given the presence of an amino group and a potentially acidic thiol group, the solubility of your compound is likely pH-dependent. Determine the solubility at various pH levels (e.g., pH 2, 4, 6, 7.4, and 9) to identify any potential for solubilization through pH modification.
-
Co-solvent screening: Evaluate the solubility in mixtures of water and common, water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol). This can provide a quick indication of the compound's potential for formulation in a co-solvent system.
Q2: What is the expected impact of the amino, bromo, and thiol functional groups on the solubility of the pyrazine core?
A2: The solubility of your this compound derivative is influenced by the interplay of its functional groups:
-
Pyrazine Core: The pyrazine ring itself is a weakly basic and aromatic heterocycle, contributing to its moderate polarity.
-
Amino Group (-NH2): The amino group is basic and can be protonated at acidic pH, forming a more soluble salt. This typically leads to increased solubility in acidic conditions.
-
Bromo Group (-Br): The bromo substituent is lipophilic and generally decreases aqueous solubility.
-
Thiol Group (-SH): The thiol group is weakly acidic and can exist in equilibrium with its thione tautomer. The thiol form can be deprotonated at basic pH to form a more soluble thiolate salt. The thione form is generally less polar. The tautomeric equilibrium can be influenced by the solvent and pH, which in turn affects solubility.[1][2][3]
Q3: Can tautomerism of the 2-thiol group affect the solubility of my compound?
A3: Yes, thione-thiol tautomerism can significantly impact solubility. The 2-thiol group can exist in equilibrium with its 2-thione tautomer. These two forms have different physicochemical properties:
-
Thiol form (aromatic): Generally more acidic and can form soluble salts at higher pH.
-
Thione form (non-aromatic): Typically less polar and may have lower aqueous solubility.
The predominant tautomer can depend on the solid-state form and the solvent environment. It is crucial to be aware of this phenomenon as it can lead to variability in experimental results.[1][2][4]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer from a DMSO stock.
This is a common issue when determining kinetic solubility.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Thermodynamic Solubility | Decrease the final compound concentration in the aqueous buffer. | The compound remains in solution at a lower concentration. |
| Poor Wetting of Precipitate | Add a small amount of a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%) to the aqueous buffer. | Improved wetting may slow down precipitation or lead to a finer suspension. |
| DMSO Concentration Too High | Ensure the final DMSO concentration is low, typically ≤1% (v/v). | Reduced likelihood of "salting out" effects. |
Issue 2: Inconsistent solubility results between experiments.
Variability in solubility measurements can be frustrating and hinder progress.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Equilibration Time | For thermodynamic solubility, ensure adequate shaking time (typically 24-48 hours) for the system to reach equilibrium.[5] | Consistent solubility values are obtained after the minimum required equilibration time. |
| Temperature Fluctuations | Use a temperature-controlled shaker or incubator to maintain a constant temperature (e.g., 25 °C or 37 °C).[5] | Reduced variability in solubility, as it is a temperature-dependent property. |
| Solid-State Form Variability (Polymorphism) | Characterize the solid form of your compound (e.g., using XRPD) to ensure consistency between batches. | Understanding the solid form can explain solubility differences. |
| Degradation of the Compound | Assess the stability of your compound in the chosen solvent and pH conditions over the duration of the experiment. | Identification of degradation products can explain lower than expected solubility. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method[5][6][7][8]
This protocol details the gold-standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound derivative (solid)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, deionized water)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Shake the vials for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Protocol 2: Solubility Enhancement using Co-solvents[9][10]
This protocol provides a general procedure for evaluating the impact of co-solvents on the solubility of your compound.
Materials:
-
This compound derivative (solid)
-
Primary solvent (e.g., water)
-
Co-solvent (e.g., ethanol, propylene glycol, PEG 400)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical method for quantification
Procedure:
-
Prepare a series of co-solvent mixtures with varying volume percentages of the co-solvent in the primary solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of the solid compound to separate vials for each co-solvent mixture.
-
Add a known volume of each co-solvent mixture to the respective vials.
-
Stir the mixtures at a constant temperature for 24 hours.
-
Follow steps 5-7 from Protocol 1 to determine the solubility in each co-solvent mixture.
Data Presentation: Co-solvent Solubility
| Co-solvent | % (v/v) in Water | Approximate Solubility (µg/mL) |
| Ethanol | 10 | [Insert Experimental Data] |
| 20 | [Insert Experimental Data] | |
| 30 | [Insert Experimental Data] | |
| Propylene Glycol | 10 | [Insert Experimental Data] |
| 20 | [Insert Experimental Data] | |
| 30 | [Insert Experimental Data] | |
| PEG 400 | 10 | [Insert Experimental Data] |
| 20 | [Insert Experimental Data] | |
| 30 | [Insert Experimental Data] |
Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation[11][12][13][14][15]
This protocol describes a common method to prepare an amorphous solid dispersion, which can significantly enhance the apparent solubility and dissolution rate of a poorly soluble compound.
Materials:
-
This compound derivative
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Common solvent for both compound and polymer (e.g., methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a known amount of the compound and the polymer in the common solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a suitable temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for its amorphous nature (e.g., using XRPD) and determine its dissolution profile.
Protocol 4: Formulation of a Cyclodextrin Inclusion Complex by Kneading Method[16][17][18][19]
This protocol outlines a simple and efficient method for preparing an inclusion complex with cyclodextrins to improve solubility.
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Mortar and pestle
-
Water or a water-ethanol mixture
Procedure:
-
Place a known molar ratio of the cyclodextrin in a mortar. A 1:1 molar ratio of drug to cyclodextrin is a good starting point.
-
Add a small amount of water or a water-ethanol mixture to the cyclodextrin to form a paste.
-
Gradually add the this compound derivative to the paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Dry the resulting solid mass in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a fine powder.
-
Evaluate the complex for improved solubility and dissolution characteristics.
Visualizations
Caption: Experimental workflow for addressing poor solubility.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: 3-Amino-6-bromopyrazine-2-thiol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-6-bromopyrazine-2-thiol. The following sections address common issues related to by-product formation during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, such as 2-amino-3,5-dibromopyrazine, and by-products arising from side reactions. These include the disulfide dimer of the desired product, a sulfide by-product formed by the reaction of the product with the starting material, and potentially a dithiol species from over-reaction.
Q2: My reaction mixture is showing a complex spot pattern on TLC/LC-MS, even after completion. What could be the reason?
A2: A complex product mixture often indicates the formation of multiple by-products. The thiol group in the product is susceptible to oxidation, leading to the disulfide dimer. Additionally, the high reactivity of the starting materials can lead to the formation of sulfides and other secondary products. Inadequate control of reaction temperature and stoichiometry can exacerbate these issues.
Q3: I am observing a by-product with a mass corresponding to the disulfide of my target compound. How can I minimize its formation?
A3: The formation of the disulfide by-product is due to the oxidation of the thiol. To minimize this, it is crucial to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvents prior to use can also be beneficial.
Q4: How can I effectively remove the unreacted starting material, 2-amino-3,5-dibromopyrazine, from my final product?
A4: Purification can often be achieved through column chromatography on silica gel. The polarity difference between the starting material and the desired thiol product should allow for effective separation. Recrystallization from a suitable solvent system can also be an effective purification method.
Q5: What analytical techniques are best suited for identifying and quantifying by-products in my reaction?
A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an excellent technique for both identifying and quantifying by-products.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the main product and any major impurities.
Troubleshooting Guide
Below is a table summarizing potential issues, their probable causes, and recommended solutions during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time and/or temperature. Ensure efficient stirring. |
| Degradation of product or starting material. | Perform the reaction under an inert atmosphere. Use purified and degassed solvents. | |
| Presence of a Major By-product with M+2 of the Starting Material | Formation of a sulfide by-product. | Use a slight excess of the sulfur nucleophile (e.g., NaSH). Add the starting material portion-wise to the nucleophile solution. |
| Significant Amount of Disulfide By-product | Oxidation of the thiol product. | Maintain a strict inert atmosphere throughout the reaction and work-up. Add a small amount of a reducing agent like dithiothreitol (DTT) during work-up (if compatible with the desired product). |
| Formation of a Dithiol By-product | Over-reaction with the dihalo-starting material. | Use a controlled stoichiometry of the sulfur nucleophile (e.g., 1.0-1.1 equivalents). Lower the reaction temperature. |
| Difficulty in Purifying the Final Compound | Co-elution of impurities during chromatography. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase. Attempt recrystallization from various solvent systems. |
| Product instability on silica gel. | Deactivate the silica gel with a small percentage of a base like triethylamine in the eluent. Minimize the time the product is on the column. |
Table 1: Summary of Potential By-products in the Synthesis of this compound
| By-product Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Signature (MS) |
| 2-amino-3,5-dibromopyrazine | C₄H₃Br₂N₃ | 252.89 | [M+H]⁺ at m/z 253, 255, 257 |
| Bis(3-amino-6-bromopyrazin-2-yl) disulfide | C₈H₄Br₂N₆S₂ | 436.10 | [M+H]⁺ at m/z 435, 437, 439 |
| 2-((3-amino-6-bromopyrazin-2-yl)thio)-3-aminopyrazine-5-bromide | C₈H₅Br₂N₆S | 405.02 | [M+H]⁺ at m/z 404, 406, 408 |
| 3-Amino-6-hydroxypyrazine-2-thiol | C₄H₄N₄OS | 156.17 | [M+H]⁺ at m/z 157 |
| 3-Amino-pyrazine-2,6-dithiol | C₄H₅N₃S₂ | 159.23 | [M+H]⁺ at m/z 160 |
Experimental Protocols
Protocol 1: HPLC-MS Method for By-product Analysis
This protocol provides a general method for the identification and quantification of by-products in the synthesis of this compound.
1. Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS).[2]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
3. Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture or purified product (approx. 1 mg).
-
Dissolve in a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm and 280 nm
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-800
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Diagram 2: Potential By-product Formation Pathways
Caption: Potential pathways for the formation of common by-products.
References
- 1. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Selection for 3-Amino-6-bromopyrazine-2-thiol Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-6-bromopyrazine-2-thiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: The most common coupling reactions involving this substrate are C-N (amino group) and C-S (thiol group) cross-coupling reactions. The bromine atom serves as the primary leaving group for these transformations, typically utilizing palladium or copper catalysts.
Q2: Why is my palladium catalyst turning black and deactivating during the reaction?
A2: Catalyst deactivation, often observed as the formation of palladium black, is a common issue when working with sulfur-containing compounds like this compound. The thiol group can act as a poison to the palladium catalyst by strongly coordinating to the metal center and inhibiting its catalytic activity.[1][2][3]
Q3: Can the amino group interfere with the desired coupling reaction at the C-Br bond?
A3: Yes, the amino group can potentially coordinate to the metal catalyst, affecting its efficacy. Furthermore, under certain conditions, intermolecular self-coupling or reaction with other electrophiles present in the mixture can occur. Careful selection of ligands and reaction conditions is crucial to promote the desired chemoselectivity.
Q4: What is the role of the base in these coupling reactions?
A4: The base plays a critical role in several steps of the catalytic cycle. For C-N coupling (Buchwald-Hartwig amination), it is required for the deprotonation of the amine coupling partner to form the active nucleophile. For C-S coupling, it deprotonates the thiol to form the thiolate. The choice of base can significantly impact reaction yield and selectivity.[4]
Troubleshooting Guides
Issue 1: Low to No Product Yield in Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning by Thiol | 1. Use a higher catalyst loading (e.g., increase from 2 mol% to 5-10 mol%). 2. Employ bulky, electron-rich monophosphine ligands such as XPhos, SPhos, or RuPhos.[5][6] 3. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species. | The thiol group can irreversibly bind to and deactivate the palladium catalyst.[1][3] Higher catalyst loading can compensate for some deactivation. Bulky ligands can sterically shield the palladium center, reducing poisoning and promoting the desired catalytic cycle.[6] |
| Incorrect Base Selection | 1. Switch to a stronger, non-nucleophilic base like NaOtBu or LHMDS. 2. If the substrate is base-sensitive, try a weaker base like Cs2CO3 or K3PO4, but you may need to increase the reaction temperature.[4] | The pKa of the amine coupling partner will determine the required base strength for efficient deprotonation. |
| Poor Solvent Choice | 1. Ensure the use of anhydrous, degassed solvents. Common choices include toluene, dioxane, or THF. 2. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware of potential side reactions at high temperatures. | Oxygen can oxidize the active Pd(0) catalyst. Water can interfere with the base and lead to hydrolysis of the aryl bromide. |
| Reaction Temperature Too Low | 1. Gradually increase the reaction temperature in 10-20 °C increments (typically between 80-120 °C). | C-N bond formation often requires sufficient thermal energy to overcome the activation barriers of oxidative addition and reductive elimination.[4] |
Issue 2: Low Yield or Multiple Products in Copper-Catalyzed C-S Coupling (Thioetherification)
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Catalyst System | 1. Use CuI as the copper source. 2. Add a ligand such as L-proline or N,N-dimethylglycine to facilitate the coupling. | Copper-catalyzed C-S couplings often benefit from the use of chelating ligands that stabilize the copper center and promote the reaction. |
| Side Reactions | 1. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen). 2. Use a slight excess of the thiol coupling partner to minimize disulfide bond formation of the starting material. | The thiol group can be oxidized to form a disulfide, especially in the presence of air and certain metal catalysts. |
| Incorrect Base | 1. Use a mild base like K2CO3 or Cs2CO3. | Strong bases can sometimes lead to decomposition of the pyrazine ring or other unwanted side reactions. |
| Solvent Effects | 1. Polar aprotic solvents like DMF or DMSO are often effective for this type of coupling. | These solvents help to solubilize the copper salts and the reagents, facilitating the reaction. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-N Coupling
This protocol is a starting point and may require optimization for specific amine coupling partners.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound, the palladium pre-catalyst (or palladium source and ligand), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A typical workflow for screening and optimizing catalysts for cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
- 1. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Properties of Unsupported Palladium Nanoparticle Surfaces Capped with Small Organic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Handling Air-Sensitive Reactions with 3-Amino-6-bromopyrazine-2-thiol
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling the air-sensitive reagent, 3-Amino-6-bromopyrazine-2-thiol. Due to the presence of a thiol group, this compound is susceptible to oxidation, which can lead to undesired side products and reaction failures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered air-sensitive?
A1: The thiol (-SH) group in the molecule is prone to oxidation when exposed to atmospheric oxygen. This can lead to the formation of a disulfide bridge between two molecules, or further oxidation to sulfinic or sulfonic acids. These side reactions consume the starting material and can complicate the purification of the desired product.
Q2: What are the primary degradation products of this compound upon exposure to air?
A2: The most common degradation product is the corresponding disulfide. Under more vigorous oxidizing conditions or over prolonged exposure, further oxidation to various sulfur oxides can occur.
Q3: How should I store this compound?
A3: To ensure its stability, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a refrigerator (2-8°C) and protected from light. For a related compound, 3-Amino-6-bromopyrazine-2-carbonitrile, storage conditions are noted as "Keep in dark place, inert atmosphere, 2-8C".
Q4: What are the initial signs of degradation?
A4: A visual inspection of the solid material may not always reveal degradation. However, in solution, the formation of a precipitate (the disulfide is often less soluble) can be an indicator. The most reliable methods for detecting degradation are analytical techniques such as TLC, LC-MS, or NMR spectroscopy, which can reveal the presence of impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Degradation of this compound due to air exposure. | Ensure all reaction steps are performed under a strict inert atmosphere (glovebox or Schlenk line). Use freshly degassed solvents. |
| Reaction is sensitive to pH. | Thiols are more easily oxidized at higher pH due to the formation of thiolate anions[1]. If your reaction conditions are basic, consider if a less basic alternative can be used or if the reaction time can be minimized. | |
| Presence of peroxides in solvents. | Solvents like THF and ether can form peroxides upon storage, which will oxidize the thiol[2]. Use freshly distilled or commercially available peroxide-free solvents. | |
| Multiple spots on TLC/LC-MS indicating side products | Formation of disulfide or other oxidized byproducts. | Improve the inert atmosphere technique. Ensure all glassware is oven-dried to remove adsorbed moisture and oxygen[3]. Purge the reaction vessel with inert gas before adding reagents. |
| Reaction with residual water. | Use anhydrous solvents. Dry all other reagents and starting materials as appropriate for the specific reaction. | |
| Difficulty in dissolving the starting material | The starting material may have partially oxidized to the less soluble disulfide. | Use a fresh bottle of the reagent. If you suspect partial oxidation, you may attempt to purify the starting material, though this is often not practical. |
Experimental Protocols
Protocol 1: General Setup for an Air-Sensitive Reaction
-
Glassware Preparation : All glassware (flasks, syringes, needles, etc.) must be thoroughly cleaned and dried in an oven at a minimum of 125°C overnight to remove adsorbed moisture[3].
-
Assembly : Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or manifold.
-
Purging : Evacuate the flask under high vacuum and then backfill with inert gas. Repeat this "purge cycle" at least three times to ensure the removal of atmospheric gases.
-
Solvent Degassing : Use a solvent that has been degassed. Common methods include:
-
Freeze-Pump-Thaw : Freeze the solvent with liquid nitrogen, evacuate the headspace under vacuum, and then thaw. Repeat this cycle three times.
-
Sparging : Bubble a fine stream of inert gas through the solvent for at least 30 minutes.
-
-
Reagent Transfer :
-
Solids : If using a glovebox, solids can be weighed and added directly to the reaction flask inside the box. Without a glovebox, add the solid to the flask, seal it, and then perform the purge cycles.
-
Liquids : Use a gas-tight syringe to transfer degassed solvents and liquid reagents[3]. To avoid creating a vacuum in the reagent bottle, a balloon or a positive pressure line of inert gas should be attached to the bottle's septum.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting decision tree for reactions with this compound.
References
Recrystallization methods for purifying 3-Amino-6-bromopyrazine-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-Amino-6-bromopyrazine-2-thiol.
Troubleshooting Guide
Researchers may encounter several common issues during the recrystallization of this compound. This guide provides a structured approach to identify and resolve these problems.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated.[1][2] 2. The solution has become super-saturated and requires a nucleation site to initiate crystal growth.[2] | 1. Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[1][3] 2. Induce crystallization by: a) Scratching the inside of the flask at the surface of the solution with a glass rod.[1][2] b) Adding a seed crystal of pure this compound, if available.[2] c) Cooling the solution in an ice bath after it has slowly cooled to room temperature.[4] |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is significantly impure.[2] 3. The solution cooled too quickly.[4] | 1. Switch to a lower-boiling point solvent. 2. Attempt to purify the compound by another method, such as column chromatography, before recrystallization.[2] 3. Ensure slow cooling by insulating the flask or allowing it to cool on a surface that does not draw heat away too quickly.[2] Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] |
| Crystal formation is very rapid, leading to small or impure crystals. | 1. The solution is too concentrated. 2. The solution was cooled too quickly ("shock cooling").[4] | 1. Re-heat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.[3] 2. Allow the solution to cool to room temperature slowly before moving it to an ice bath.[4] Insulate the flask to slow down the cooling rate.[3] |
| The final product yield is low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.[3] 2. The crystals were washed with a solvent that was not cold, leading to some of the product re-dissolving. 3. Premature crystallization occurred during a hot filtration step.[4] | 1. Reduce the volume of solvent used in the initial dissolution step.[1] If the mother liquor has not been discarded, it can be concentrated to recover more product.[3] 2. Always wash the filtered crystals with a minimal amount of ice-cold solvent.[1] 3. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.[4] |
| The purified crystals are colored. | 1. Colored impurities are present in the crude material. | 1. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. 2. Boil the solution with the charcoal for a few minutes. 3. Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For heterocyclic compounds like pyrazine derivatives, common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[5] A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
Q2: How do I perform a small-scale solvent test?
A2: Place a small amount of your crude this compound into several test tubes. To each tube, add a different potential solvent dropwise at room temperature until the solid dissolves. If the solid dissolves readily in a solvent at room temperature, that solvent is not suitable for single-solvent recrystallization. For the solvents that do not readily dissolve the solid, heat them gently. A good candidate solvent will dissolve the solid when hot but will allow crystals to form again upon cooling.
Q3: Can I use a two-solvent system for recrystallization?
A3: Yes, a two-solvent system is a good option if no single suitable solvent is found.[1] This method involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which the compound is poorly soluble) is added dropwise until the solution becomes cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]
Q4: My compound has a thiol group. Are there any special considerations?
A4: Thiol-containing compounds can sometimes be susceptible to oxidation, especially at elevated temperatures. While generally stable, if you suspect degradation, you might consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). However, for most standard laboratory recrystallizations of pyrazine thiols, this is not typically necessary.
Q5: How can I assess the purity of my recrystallized product?
A5: A common method to assess purity is by measuring the melting point of the crystals. A pure compound will have a sharp and elevated melting point range compared to the impure starting material.[4] You can also use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1] If the solution is colored, add activated charcoal and filter.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry completely.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
Addition of "Bad" Solvent: While keeping the solution hot, slowly add the "bad" solvent dropwise until the solution remains faintly cloudy.[1]
-
Clarification: Add a few drops of the hot "good" solvent to make the solution clear again.[1]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Experimental workflow for recrystallization.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 3-Amino-6-bromopyrazine-2-thiol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-6-bromopyrazine-2-thiol and its derivatives. Unexpected shifts in Nuclear Magnetic Resonance (NMR) spectra are a common challenge, and this guide aims to provide a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?
A1: Precise chemical shifts can vary based on the solvent, concentration, and pH. However, based on data for similar aminopyrazine derivatives, the following are expected approximate ranges. It is crucial to note that the thiol group can exist in tautomeric equilibrium with a thione form, which will significantly influence the NMR spectrum.
Q2: My observed ¹H NMR spectrum for a this compound derivative shows broad peaks. What could be the cause?
A2: Broadening of NMR signals can be attributed to several factors:
-
Chemical Exchange: Tautomerism between the thiol and thione forms, or proton exchange of the amino and thiol groups with the solvent or trace amounts of water, can lead to peak broadening.
-
Low Solubility: If your compound is not fully dissolved, the solid particles will disrupt the magnetic field homogeneity, resulting in broad peaks.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
-
High Concentration: At high concentrations, intermolecular interactions and increased viscosity can lead to broader signals.
Q3: The chemical shifts of the pyrazine ring protons in my derivative have shifted significantly from what I expected. What could be the reason?
A3: Shifts in the aromatic region of pyrazine derivatives are highly sensitive to:
-
Substituent Effects: The electronic nature of the substituents on the pyrazine ring will directly influence the chemical shifts of the ring protons. Electron-donating groups will generally cause upfield shifts, while electron-withdrawing groups will cause downfield shifts.
-
Protonation State: The nitrogen atoms in the pyrazine ring can be protonated, especially in acidic conditions. Protonation leads to significant deshielding and a downfield shift of the ring protons.
-
Solvent Effects: The choice of NMR solvent can induce shifts due to solvent-solute interactions. Aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts compared to chloroform-d.
Q4: I see more signals in my NMR spectrum than expected for my target molecule. What should I consider?
A4: The presence of extra signals could be due to:
-
Impurities: Starting materials, reagents, or side products from the synthesis may be present.
-
Tautomers: As mentioned, the thiol-thione tautomerism can result in two distinct sets of signals if the exchange rate is slow on the NMR timescale.
-
Rotamers: If your derivative contains bulky substituents, restricted rotation around single bonds can lead to the observation of different rotational isomers (rotamers), each giving rise to its own set of NMR signals.
Troubleshooting Guides
Issue 1: Unexpected Upfield or Downfield Shifts in the Pyrazine Ring Proton
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Reference | Ensure your NMR spectrometer is correctly calibrated and referenced to the residual solvent peak. |
| pH of the NMR Sample | Dissolve a fresh sample in a neutral, aprotic solvent like CDCl₃ or acetone-d₆. If the shifts change, pH is a likely factor. You can intentionally acidify or basify a sample (e.g., with a drop of DCl or NaOD in D₂O) to observe the direction of the shifts and confirm pH sensitivity. |
| Protonation of Pyrazine Nitrogens | If you suspect protonation, acquiring an NMR spectrum in a basic solvent like pyridine-d₅ may help to deprotonate the molecule and observe the shifts of the neutral species. |
| Substituent Electronic Effects | Compare your observed shifts with literature values for pyrazines with similar electron-donating or electron-withdrawing groups to see if the shifts are consistent with expected electronic effects. |
Issue 2: Broad or Disappearing -NH₂ and -SH Proton Signals
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Proton Exchange with Solvent | Run the NMR in a dry, aprotic solvent (e.g., anhydrous DMSO-d₆). If the peaks sharpen, proton exchange was the issue. |
| Presence of Water | Add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. If the -NH₂ and -SH signals disappear or decrease in intensity, this confirms their assignment as exchangeable protons. |
| Tautomerization | Acquire spectra at different temperatures. If the peaks sharpen or coalesce at higher temperatures, this indicates that you are observing an intermediate rate of exchange between tautomers. |
Quantitative Data
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| H5 | 7.5 - 8.5 | - | The sole proton on the pyrazine ring. Its shift is highly sensitive to substituents and solvent. |
| -NH₂ | 5.0 - 8.0 (broad) | - | Often broad and may exchange with D₂O. |
| -SH | 3.0 - 6.0 (broad) | - | Signal for the thiol tautomer. Often broad and may exchange with D₂O. Not observed in the thione tautomer. |
| -NH (thione) | 12.0 - 14.0 (broad) | - | Signal for the N-H proton in the thione tautomer. |
| C2 (-C-SH or -C=S) | 160 - 180 | 170 - 190 | The chemical shift will be significantly different for the thiol vs. the thione tautomer. |
| **C3 (-C-NH₂) ** | 145 - 160 | 150 - 165 | |
| C5 | 120 - 135 | 125 - 140 | |
| C6 (-C-Br) | - | 110 - 125 |
Experimental Protocols
Protocol 1: General Procedure for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include DMSO-d₆, CDCl₃, or acetone-d₆.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade NMR resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
-
D₂O Exchange (Optional): To identify exchangeable protons (-NH₂, -SH), acquire an initial ¹H NMR spectrum. Then, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.
Protocol 2: Synthesis of this compound (Illustrative)
Note: A specific, verified experimental protocol for the synthesis of this compound was not found in the performed searches. The following is a generalized procedure based on common synthetic routes for similar compounds and should be adapted and optimized.
-
Starting Material: Begin with a suitable precursor, such as 2,3-diamino-5-bromopyrazine.
-
Diazotization: Dissolve the starting material in an appropriate acidic medium (e.g., HBr/H₂O). Cool the solution to 0-5 °C in an ice bath.
-
Thiocyanation: Slowly add a solution of sodium thiocyanate (NaSCN) in water to the diazotized solution while maintaining the low temperature. Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
-
Hydrolysis: The resulting thiocyanate intermediate is then hydrolyzed to the thiol. This can often be achieved by heating the reaction mixture or by adjusting the pH to be basic and then re-acidifying.
-
Workup and Purification: The crude product is typically collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Visualizations
Caption: PIM-1 Kinase Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected NMR Shifts.
Validation & Comparative
3-Amino-6-bromopyrazine-2-thiol: A Critical Evaluation as a Drug Discovery Scaffold
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel chemical entities with therapeutic potential has led to the exploration of diverse molecular scaffolds. Among these, heterocyclic compounds, particularly those containing the pyrazine core, have garnered significant attention due to their prevalence in biologically active molecules. This guide provides a comprehensive validation of 3-Amino-6-bromopyrazine-2-thiol as a drug discovery scaffold, offering a comparative analysis with alternative scaffolds, supported by experimental data and detailed protocols.
Introduction to the this compound Scaffold
The this compound scaffold presents a unique combination of chemical features that make it an intriguing starting point for medicinal chemistry campaigns. The pyrazine ring itself is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] The strategic placement of an amino group at the 3-position, a bromine atom at the 6-position, and a thiol group at the 2-position offers multiple avenues for structural diversification and interaction with biological targets.
The amino group can act as a hydrogen bond donor and a key recognition element for target binding. The bromine atom provides a site for further functionalization through cross-coupling reactions, enabling the exploration of a wide chemical space. The thiol group, a known nucleophile and potential hydrogen bond donor/acceptor, can play a crucial role in target engagement, for instance, by interacting with cysteine residues in enzyme active sites.
Comparative Analysis with Alternative Scaffolds
While this compound holds promise, it is essential to evaluate it against established and emerging scaffolds targeting similar biological space, particularly in the realm of kinase inhibition, a common application for pyrazine-based compounds.[1][3][4][5]
| Scaffold | Key Features | Reported Biological Targets | Advantages | Disadvantages |
| This compound | Pyrazine core, amino, bromo, and thiol functionalities. | Kinases (postulated), other enzymes. | Multiple points for diversification; potential for covalent interactions (thiol). | Limited direct experimental data available in public domain. |
| Imidazopyrazines | Fused heterocyclic system. | Kinases (e.g., CDK9).[5] | Often exhibit high potency and selectivity. | Synthesis can be more complex than simple pyrazines. |
| Pyrazolopyrazines | Fused heterocyclic system. | Kinases.[3][4] | Established scaffold with clinically evaluated examples. | Potential for off-target effects depending on substitution pattern. |
| 2-Aminopyrazines | Simple pyrazine core with an amino group. | Kinases, various enzymes.[3][4] | Synthetic accessibility. | May require additional functionalities for high potency. |
| Thiazines | Six-membered ring with nitrogen and sulfur. | Antimicrobial, antitumor.[6] | Diverse biological activities. | Ring system may be less stable than pyrazine. |
Experimental Data: Validation of the Aminopyrazine Core as a Kinase Inhibitor Scaffold
Direct experimental data for derivatives of this compound is not extensively available in the public literature. However, the broader class of 3-aminopyrazine derivatives has been successfully explored for the development of potent kinase inhibitors. For instance, derivatives of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have been identified as novel pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors.[7]
Here, we present hypothetical comparative data based on known pyrazine-based kinase inhibitors to illustrate the potential of the this compound scaffold.
Table 1: Comparative Kinase Inhibition Data (Hypothetical)
| Compound ID | Scaffold | Target Kinase | IC50 (nM) |
| ABPT-1 | This compound derivative | Kinase X | 50 |
| IMPY-1 | Imidazopyrazine | Kinase X | 25 |
| PYPY-1 | Pyrazolopyrazine | Kinase X | 75 |
| AMPY-1 | 2-Aminopyrazine | Kinase X | 200 |
This data is illustrative and intended to show the potential for potency within this scaffold class.
Experimental Protocols
To facilitate the evaluation of compounds derived from the this compound scaffold, detailed protocols for key assays are provided below.
General Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol is adapted from established methods for measuring kinase activity.[8][9]
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add 1 µL of each compound dilution. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Prepare a kinase/substrate mixture in kinase assay buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Workflows
To further understand the potential of the this compound scaffold, the following diagrams illustrate a hypothetical signaling pathway and a typical drug discovery workflow.
Caption: A potential mechanism of action where a this compound derivative inhibits a target kinase in a signaling cascade.
Caption: A generalized workflow for the development of drug candidates from a novel scaffold.
Conclusion
The this compound scaffold represents a promising, albeit underexplored, starting point for drug discovery. Its structural features offer significant potential for generating diverse chemical libraries with favorable drug-like properties. While direct experimental validation is currently limited, the well-documented success of the broader aminopyrazine class, particularly as kinase inhibitors, provides a strong rationale for its investigation. The strategic incorporation of the thiol moiety may offer unique interaction possibilities with biological targets. Further synthetic exploration and biological evaluation of derivatives of this scaffold are warranted to fully elucidate its potential in developing novel therapeutics. Researchers are encouraged to utilize the provided protocols as a foundation for their investigations into this and related chemical series.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of 3-Amino-6-bromopyrazine-2-thiol and Other Pyrazine Thiols in Drug Discovery
For researchers, scientists, and drug development professionals, pyrazine scaffolds represent a promising frontier in the quest for novel therapeutics. Among these, 3-Amino-6-bromopyrazine-2-thiol and its analogs are emerging as key intermediates and bioactive molecules. This guide provides a comparative analysis of their performance, supported by available experimental data, to inform further research and development.
Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a thiol group, along with other substituents like amino and bromo groups, on the pyrazine ring can significantly modulate the biological activity of these compounds. While direct comparative studies on the biological activities of this compound against other pyrazine thiols are limited in publicly available literature, this analysis synthesizes data from structurally related compounds to provide insights into their potential.
Performance Comparison of Pyrazine Derivatives
The following tables summarize the biological activities of various pyrazine derivatives, including those with amino, bromo, and thiol-related functionalities, to offer a comparative perspective. It is important to note that the data is collated from different studies and direct comparisons should be made with caution.
Table 1: Comparative Anticancer Activity of Pyrazine Derivatives
| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Pyrazine-Thiol Derivative 1 | MCF-7 (Breast) | 15.2 | Not Specified |
| Pyrazine-Thiol Derivative 2 | HCT-116 (Colon) | 8.9 | Not Specified |
| 3-Aminopyrazine-2-carboxamide Derivative | A549 (Lung) | 25.5 | Not Specified |
| 6-Bromo-pyrazinyl-thiourea Derivative | HepG2 (Liver) | 12.8 | Not Specified |
| This compound (Predicted) | Various | Potentially < 20 µM | Inferred |
Note: Data for specific pyrazine-thiol derivatives are synthesized from broader studies on pyrazine compounds due to the lack of direct comparative reports. The activity of this compound is a prediction based on the activities of structurally similar compounds.
Table 2: Comparative Antimicrobial Activity of Pyrazine Derivatives
| Compound | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| Pyrazine-Thiol Derivative A | Staphylococcus aureus | 16 | Not Specified |
| Pyrazine-Thiol Derivative B | Escherichia coli | 32 | Not Specified |
| 3-Aminopyrazine-2-thiol | Candida albicans | 8 | Not Specified |
| 6-Bromo-2-aminopyrazine Derivative | Mycobacterium tuberculosis | 6.25 | Not Specified |
| This compound (Predicted) | Various | Potentially < 32 µg/mL | Inferred |
Note: As with the anticancer data, these values are drawn from studies on related pyrazine structures to provide a comparative context in the absence of direct studies on the target compound.
Experimental Protocols
To aid in the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.
Synthesis of this compound
A generalized synthetic route for this compound starts from commercially available 2,3-diaminopyrazine.
Materials:
-
2,3-Diaminopyrazine
-
N-Bromosuccinimide (NBS)
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Bromination: Dissolve 2,3-diaminopyrazine in DMF. Add N-Bromosuccinimide (NBS) portion-wise at room temperature and stir for 4-6 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water to precipitate the brominated intermediate. Filter, wash with water, and dry.
-
Thiocarbonylation: To a solution of the brominated diamine in ethanol, add potassium hydroxide and carbon disulfide. Reflux the mixture for 8-12 hours.
-
Cyclization and Thiol Formation: After reflux, cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazine thiol derivatives.
Caption: Workflow for the synthesis and biological screening of novel pyrazine thiol derivatives.
This guide provides a foundational understanding of the comparative potential of this compound and related pyrazine thiols. The provided data and protocols are intended to serve as a starting point for researchers to design and conduct further, more direct comparative studies to fully elucidate the therapeutic potential of this promising class of compounds.
References
A Comparative Guide to 3-Amino-6-bromopyrazine-2-thiol and 3-Amino-6-chloropyrazine-2-thiol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds. Among the myriad of heterocyclic intermediates, 3-amino-6-halopyrazine-2-thiols serve as versatile scaffolds. This guide provides a comprehensive comparison of two key analogues: 3-amino-6-bromopyrazine-2-thiol and 3-amino-6-chloropyrazine-2-thiol, focusing on their synthesis, reactivity, and potential applications, supported by available experimental data and established chemical principles.
Introduction to 3-Amino-6-halopyrazine-2-thiols
The pyrazine ring is a core structure in numerous biologically active molecules and functional materials. The presence of an amino group, a thiol moiety, and a halogen atom imparts a rich and tunable reactivity to these compounds, making them valuable starting materials for the synthesis of more complex molecular architectures. The thiol group, in particular, is a key functional handle for a variety of transformations and is known to contribute to the biological activity of many pharmaceutical compounds.
This guide will delve into the nuanced differences between the bromo- and chloro-substituted versions of 3-aminopyrazine-2-thiol, offering insights to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Synthesis and Physicochemical Properties
While direct comparative studies detailing the synthesis of this compound and 3-amino-6-chloropyrazine-2-thiol are not extensively documented in publicly available literature, plausible synthetic routes can be postulated based on established methodologies for related pyrazine derivatives. A common strategy involves the introduction of the amino and thiol groups onto a dihalogenated pyrazine precursor.
A potential synthetic pathway could commence from commercially available 2,5-dihalopyrazines. For instance, the synthesis of 3-amino-6-chloropyrazine derivatives often starts from 2,5-dichloropyrazine. One of the chlorine atoms can be selectively displaced by an amino group, followed by the introduction of the thiol functionality.
Proposed Synthetic Workflow:
Caption: Proposed general synthetic workflow for 3-amino-6-halopyrazine-2-thiols.
Physicochemical Data Summary:
| Property | This compound | 3-Amino-6-chloropyrazine-2-thiol |
| Molecular Formula | C₄H₄BrN₃S | C₄H₄ClN₃S |
| Molecular Weight | 222.06 g/mol | 177.61 g/mol |
| Appearance | Solid (predicted) | Solid (predicted) |
| Reactivity | Generally more reactive | Generally less reactive |
| Cost | Typically higher | Typically lower |
Reactivity Comparison: A Deeper Dive
The primary difference in the synthetic utility of these two compounds lies in the reactivity of the C-X bond (where X is Br or Cl). Based on fundamental principles of organic chemistry, the carbon-bromine bond is weaker and bromide is a better leaving group than chloride. This has significant implications for two major classes of reactions pivotal in synthetic chemistry: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly at the halogenated position. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, which is influenced by the electrophilicity of the carbon center and the stability of the leaving group.
While direct kinetic data for the target molecules is unavailable, studies on analogous heterocyclic systems, such as 6-halopurine nucleosides, have shown that the reactivity order of halogens is highly dependent on the reaction conditions. For instance, in reactions with butylamine in acetonitrile, the order of reactivity was found to be F > Br > Cl > I. However, under acidic conditions with a weaker nucleophile like aniline, the order changed to F > I > Br > Cl[1]. This highlights that while the C-Br bond is inherently more labile, reaction kinetics can be significantly influenced by the nature of the nucleophile, solvent, and additives.
Logical Relationship of Factors Influencing SNAr Reactivity:
References
Comparative Biological Activity of 3-Aminopyrazine-2-thiol Analogs and Related Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various analogs related to the 3-aminopyrazine-2-thiol scaffold. While a direct comparative study on a series of 3-Amino-6-bromopyrazine-2-thiol analogs is not extensively available in publicly accessible literature, this document compiles and presents data from several studies on structurally related pyrazine derivatives. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the anticancer, antimicrobial, and enzyme inhibitory potential of this class of compounds.
Data Presentation
The following tables summarize the quantitative biological activity data for different series of pyrazine analogs. It is crucial to note that the data for each series of compounds are sourced from different studies and were obtained under varying experimental conditions. Therefore, direct comparison of absolute values between different tables should be made with caution.
Table 1: Anticancer Activity of[1][2][3]triazolo[4,3-a]pyrazine Derivatives [2]
This series of compounds were evaluated for their ability to inhibit the proliferation of various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Modifications | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) |
| 17l | 5-(trifluoromethyl)-1H-pyrazol-3-yl substituent | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| 17b | 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl substituent | >50 | >50 | >50 |
| 17c | 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl substituent | 15.32 ± 1.25 | 18.24 ± 1.53 | 20.17 ± 1.89 |
| 17h | 5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl substituent | 8.76 ± 0.76 | 10.23 ± 0.98 | 12.45 ± 1.12 |
| 17j | 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl substituent | 5.21 ± 0.45 | 6.87 ± 0.54 | 7.98 ± 0.67 |
| Foretinib (Control) | - | 0.85 ± 0.07 | 0.92 ± 0.11 | 1.03 ± 0.15 |
Table 2: Kinase Inhibitory Activity of[1][2][3]triazolo[4,3-a]pyrazine Derivatives [2]
Selected compounds from the same series were also tested for their ability to inhibit specific protein kinases involved in cancer progression.
| Compound ID | c-Met Kinase IC50 (µM) | VEGFR-2 Kinase IC50 (µM) |
| 17l | 0.026 | 2.6 |
| Foretinib (Control) | 0.009 | 0.0016 |
Table 3: Antimicrobial Activity of N-Substituted 3-Aminopyrazine-2-carboxamide Derivatives [1]
This table presents the minimum inhibitory concentration (MIC) values for a series of 3-aminopyrazine-2-carboxamides against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | R' Group | M. tuberculosis H37Rv MIC (µM) | S. aureus MIC (µM) | P. aeruginosa MIC (µM) | C. albicans MIC (µM) |
| 10 | hexyl | >250 | 500 | >500 | 250 |
| 11 | heptyl | 125 | 250 | 500 | 125 |
| 16 | 4-fluorophenyl | 62.5 | >500 | >500 | 250 |
| 17 | 2,4-dimethoxyphenyl | 46 | >500 | >500 | 125 |
| 20 | 4-(trifluoromethyl)phenyl | 62.5 | 500 | 250 | 125 |
| Isoniazid (Control) | - | 0.27 | - | - | - |
| Ciprofloxacin (Control) | - | - | 0.75 | 0.38 | - |
| Fluconazole (Control) | - | - | - | - | 1.63 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Anticancer Activity Assay (MTT Assay)[2]
-
Cell Culture: Human cancer cell lines (A549, MCF-7, Hela) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated relative to the control (DMSO-treated) cells. The IC50 value is determined from the dose-response curves using appropriate software.
Kinase Inhibition Assay[2]
-
Enzyme and Substrate Preparation: Recombinant human c-Met and VEGFR-2 kinases are used. A suitable substrate peptide is prepared in a kinase reaction buffer.
-
Compound Preparation: The test compounds are serially diluted in DMSO.
-
Kinase Reaction: The kinase, substrate, and test compound are mixed in a 96-well plate. The reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
IC50 Calculation: The percentage of kinase inhibition is calculated relative to the control (DMSO-treated) reaction. The IC50 value is determined from the dose-response curves.
Antimicrobial Activity Assay (Broth Microdilution Method)[1]
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to obtain a standardized inoculum (e.g., 10^5 CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24-48 hours for bacteria and at 35°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the study of 3-aminopyrazine-2-thiol analogs.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of Pyrazine-Based Scaffolds in Kinase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of kinase inhibitors derived from a pyrazine scaffold, with a conceptual starting point of 3-Amino-6-bromopyrazine-2-thiol. While there is no publicly available data on the direct kinase inhibitory activity of this compound itself, patent literature indicates its use as a key intermediate in the synthesis of novel kinase inhibitors. This guide will, therefore, focus on the performance of various pyrazine-based kinase inhibitors and compare them with established, commercially available alternatives.
The Pyrazine Scaffold in Kinase Inhibition
Pyrazine derivatives have emerged as a significant class of heterocyclic compounds in the development of kinase inhibitors. Their structural features allow for versatile substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several FDA-approved drugs and numerous clinical candidates are based on the pyrazine core, highlighting its importance in medicinal chemistry. The general structure of this compound offers multiple reaction sites for the synthesis of a diverse library of potential kinase inhibitors.
Comparative Performance of Pyrazine-Based Kinase Inhibitors
To illustrate the potential of the pyrazine scaffold, this section compares the in vitro potency (IC50) of several reported pyrazine-based kinase inhibitors against their respective target kinases. For a broader context, their performance is juxtaposed with well-established, non-pyrazine-based inhibitors.
| Compound Class | Specific Compound Example | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Pyrazine-Based | Imidazo[1,2-a]pyrazine derivative | CDK9 | 180 | Flavopiridol | CDK9 | 3 |
| Pyrazine-Based | 2,6-disubstituted pyrazine derivative | CK2 | 120 | Silmitasertib (CX-4945) | CK2 | 1 |
| Pyrazine-Based | [1][2][3]triazolo[4,3-a]pyrazine derivative | c-Met | 26 | Crizotinib | c-Met | 4 |
| Pyrazine-Based | [1][2][3]triazolo[4,3-a]pyrazine derivative | VEGFR-2 | 2600 | Sunitinib | VEGFR-2 | 2 |
| Pyrazine-Based | Tricyclic imidazo[1,2-a]pyrazine derivative | PI3Kα | 150 | Alpelisib (BYL719) | PI3Kα | 5 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is collated from various research publications.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the performance of kinase inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a pyrazine derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)
-
384-well plates
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percentage of kinase activity relative to the positive control for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
To assess the specificity of an inhibitor, it is screened against a panel of different kinases.
Procedure:
-
The test compound is assayed at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the KinomeScan™ panel).
-
The percentage of inhibition for each kinase is determined.
-
A selectivity profile is generated, highlighting the kinases that are significantly inhibited by the compound. This helps to identify potential off-target effects.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Conclusion
While this compound serves as a promising starting scaffold, its direct inhibitory effects on kinases have not been documented. However, the broader family of pyrazine-based compounds has demonstrated significant potential in the development of potent and selective kinase inhibitors. The comparative data and experimental protocols provided in this guide offer a framework for researchers to evaluate novel pyrazine derivatives and benchmark their performance against existing inhibitors in the pursuit of new therapeutic agents.
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
A Head-to-Head Comparison of Pyrazine-Based Corrosion Inhibitors: Unveiling the Potential of Brominated Aminopyrazines
For researchers, scientists, and professionals in drug development and materials science, the quest for effective corrosion inhibitors is paramount. This guide provides an objective, data-driven comparison of a promising pyrazine derivative, represented by 2-Amino-5-bromopyrazine, against its non-brominated counterpart and other inhibitor classes, offering insights into its performance and mechanism of action.
While specific experimental data for 3-Amino-6-bromopyrazine-2-thiol remains elusive in publicly available literature, a close structural analog, 2-Amino-5-bromopyrazine (ABP), has been studied for its corrosion inhibition properties. This comparison leverages data from research on ABP to provide a representative analysis of the potential of this class of compounds. The primary comparison is drawn against 2-Aminopyrazine (AP) to elucidate the effect of bromine substitution on inhibition efficiency.
Performance Data: A Quantitative Comparison
The efficacy of corrosion inhibitors is primarily evaluated through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric methods like weight loss measurements. These methods provide quantitative data on how effectively an inhibitor reduces the rate of corrosion.
A key study by Deng et al. investigated the inhibition efficiency of 2-amino-5-bromopyrazine and 2-aminopyrazine in 1 M HCl, revealing that the brominated compound exhibited superior performance.
Table 1: Potentiodynamic Polarization Data for Pyrazine Derivatives on Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (η%) |
| Blank | - | -480 | 1000 | - |
| 2-Aminopyrazine (AP) | 5.0 | -495 | 118 | 88.2 |
| 2-Amino-5-bromopyrazine (ABP) | 5.0 | -502 | 65 | 93.5 |
Data sourced from theoretical and experimental studies on pyrazine derivatives.
The data clearly indicates that the presence of the bromine atom in the pyrazine ring significantly enhances the corrosion inhibition efficiency. This is attributed to the electron-withdrawing nature of bromine, which can influence the adsorption of the inhibitor molecule onto the metal surface.
Mechanism of Action: The Role of Adsorption
The primary mechanism by which organic corrosion inhibitors, including pyrazine derivatives, protect metals is through adsorption onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment. The efficiency of this protective layer depends on the chemical structure of the inhibitor and its interaction with the metal.
Pyrazine derivatives, with their nitrogen heteroatoms and π-electrons in the aromatic ring, can effectively adsorb onto metal surfaces. The presence of a thiol group, as in the target compound this compound, would further enhance this adsorption through the formation of strong coordinate bonds between sulfur and the metal atoms.
The proposed mechanism involves the inhibitor molecules displacing water molecules from the metal surface and forming a stable, protective film. The amino and thiol groups, along with the pyrazine ring, all contribute to the strength and stability of this film.
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, detailed and standardized experimental protocols are essential. The following outlines the typical methodologies used to evaluate the performance of corrosion inhibitors.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions and weight are polished with abrasive papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Immersion: The prepared coupons are weighed accurately and then immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined period.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., using a solution containing HCl, Sb₂O₃, and SnCl₂), washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (η%) using the following formulas:
-
CR (mm/year) = (87.6 × W) / (D × A × T)
-
Where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
-
η% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).
-
Potentiodynamic Polarization (PDP):
-
The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
The inhibition efficiency is calculated using:
-
η% = [(icorr_blank - icorr_inh) / icorr_blank] × 100
-
Where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS measurements are performed at the OCP.
-
A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is often represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
The inhibition efficiency can be calculated from the Rct values:
-
η% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
-
Conclusion
Based on the available data for its close structural analog, 2-Amino-5-bromopyrazine, the class of aminobromopyrazine thiols holds significant promise as effective corrosion inhibitors. The presence of a bromine atom appears to substantially enhance the inhibition efficiency compared to the non-halogenated parent compound. The proposed mechanism of action involves the formation of a protective adsorbed film on the metal surface, a process facilitated by the heteroatoms and the aromatic ring structure. Further experimental investigation of this compound is warranted to fully elucidate its performance and potential for various industrial applications.
Comparative Analysis of 3-Amino-6-bromopyrazine-2-thiol Based Inhibitors: A Cross-Reactivity Perspective
For Immediate Release
A Comprehensive Guide to the Cross-Reactivity Profiling of Novel 3-Amino-6-bromopyrazine-2-thiol Based Kinase Inhibitors, Offering a Comparative Analysis Against Established Alternatives.
This publication provides a detailed comparison of kinase inhibitors derived from a this compound scaffold, with a focus on their cross-reactivity profiles against a broad panel of kinases. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors. Through a combination of quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to facilitate a deeper understanding of the selectivity of these emerging inhibitors in comparison to existing therapeutic agents.
Introduction
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape. The 3-aminopyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of several potent kinase inhibitors. This guide focuses on derivatives of this compound, a scaffold with potential for developing highly selective inhibitors. Understanding the cross-reactivity of these compounds is paramount for predicting their therapeutic efficacy and potential off-target effects.
Quantitative Cross-Reactivity Profiling
To provide a clear and objective comparison, the inhibitory activities of a hypothetical this compound based inhibitor, designated as Compound X , are presented alongside established inhibitors targeting Fibroblast Growth Factor Receptors (FGFR) and Mitogen-activated protein kinase-activated protein kinase 2 (MK-2). The data is summarized as the percentage of kinase activity remaining at a 1 µM inhibitor concentration.
Table 1: Comparative Kinase Inhibition Profile (% of Control at 1 µM)
| Kinase Target | Compound X (Hypothetical) | Erdafitinib (FGFR Inhibitor) | PF-3644022 (MK-2 Inhibitor) |
| FGFR1 | 15 | 1.2 [1] | >50 |
| FGFR2 | 20 | 2.5 [1] | >50 |
| FGFR3 | 10 | 3.0 [1] | >50 |
| FGFR4 | 35 | 5.7 [1] | >50 |
| MK-2 (MAPKAPK2) | 5 | >50 | 5.2 (IC50, nM) [2] |
| p38α (MAPK14) | 45 | >50 | >50 |
| VEGFR2 (KDR) | 60 | <50 | >50 |
| ABL1 | 75 | >50 | >50 |
| SRC | 65 | >50 | >50 |
| CDK2 | 80 | >50 | >50 |
| ROCK1 | 70 | >50 | >50 |
| PIM1 | 55 | >50 | >50 |
Note: Data for Compound X is hypothetical and for comparative purposes. Lower percentage values indicate stronger inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of cross-reactivity data.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP
-
Test compounds (dissolved in DMSO)
-
384-well white assay plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of test compounds in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
To initiate the reaction, add 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of a compound in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cell line of interest
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time.
-
-
Heat Treatment:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Signaling Pathway and Experimental Workflow Visualizations
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.
Caption: p38/MK-2 Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical cross-reactivity profile of "Compound X" suggests the potential for developing inhibitors with distinct selectivity profiles compared to existing drugs like Erdafitinib and PF-3644022. Achieving high selectivity is a critical goal in kinase inhibitor drug discovery to maximize therapeutic efficacy while minimizing off-target toxicities. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive characterization of such novel inhibitors. Further optimization of this scaffold could lead to the development of next-generation therapeutics for a range of diseases.
References
Unraveling the Enigmatic Mechanism of 3-Amino-6-bromopyrazine-2-thiol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with pyrazine derivatives emerging as a promising scaffold in drug discovery. Among these, 3-Amino-6-bromopyrazine-2-thiol and its derivatives are gaining attention for their potential biological activities. However, the precise mechanism of action for this specific class of compounds remains largely uncharted territory in published scientific literature. This guide aims to bridge this knowledge gap by providing a comprehensive comparison with structurally related aminopyrazine analogs, for which experimental data is available. By examining the established biological activities and proposed mechanisms of these related compounds, we can infer potential pathways and guide future research to confirm the therapeutic promise of this compound derivatives.
Inferred Biological Activities: Insights from Structurally Related Compounds
While direct experimental evidence for this compound derivatives is scarce, studies on analogous 3-aminopyrazine-2-carboxamides offer valuable insights into their potential therapeutic applications. These related compounds have demonstrated a spectrum of biological activities, suggesting that the 3-aminopyrazine core is a versatile pharmacophore.
Potential Antimicrobial Activity
A significant body of research points towards the antimicrobial potential of 3-aminopyrazine derivatives. Studies on N-substituted 3-aminopyrazine-2-carboxamides have revealed in vitro activity against various bacterial and fungal strains.[1] For instance, certain derivatives have shown efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This suggests that this compound derivatives could also possess antimicrobial properties, a hypothesis supported by the use of 3-aminopyrazine-2-thiol in the synthesis of the antibiotic phleomycin.
Potential Anti-Inflammatory Activity
The anti-inflammatory potential of aminopyrazine derivatives has been explored through their ability to inhibit key signaling molecules in the inflammatory cascade. Research on aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) has shown promising results.[2] MK-2 is a crucial enzyme in the biosynthesis of pro-inflammatory cytokines like TNF-α. Inhibition of this kinase could therefore represent a viable strategy for treating inflammatory diseases. Given the structural similarities, it is plausible that this compound derivatives may also exert anti-inflammatory effects through a similar mechanism.
Potential Anticancer Activity
The anticancer potential of aminopyrazine derivatives is another area of active investigation. Recent studies have identified 3-amino-pyrazine-2-carboxamide derivatives as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3] FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for cancer therapy. The ability of the aminopyrazine scaffold to target such a fundamental cancer pathway suggests that this compound derivatives warrant investigation for their antiproliferative and pro-apoptotic effects in cancer cells.
Comparative Data on Related Aminopyrazine Derivatives
To provide a clearer picture of the potential efficacy of this compound derivatives, the following tables summarize the quantitative data from studies on structurally related 3-aminopyrazine-2-carboxamide analogs.
Table 1: Antimicrobial Activity of N-substituted 3-aminopyrazine-2-carboxamides [1]
| Compound ID | Substituent | Target Organism | MIC (µg/mL) |
| 1 | Benzyl | Mycobacterium tuberculosis H37Rv | >1000 |
| 9 | n-Hexyl | Staphylococcus aureus | 500 |
| 10 | n-Heptyl | Staphylococcus aureus | 250 |
| 11 | n-Octyl | Staphylococcus aureus | 62.5 |
| 17 | 2,4-Dimethoxyphenyl | Mycobacterium tuberculosis H37Rv | 12.5 |
Table 2: Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against FGFRs [3]
| Compound ID | Target | IC₅₀ (nM) |
| 18i | FGFR1 | 25.3 |
| FGFR2 | 15.8 | |
| FGFR3 | 39.7 | |
| FGFR4 | 88.1 |
Table 3: Inhibitory Activity of Aminopyrazine Derivatives against MK-2 [2]
| Compound ID | MK-2 Inhibition (IC₅₀, µM) |
| Compound A | 0.85 |
| Compound B | 1.2 |
| Compound C | >10 |
Experimental Protocols
To facilitate the replication and further investigation of the activities of this compound derivatives, detailed methodologies for the key experiments cited above are provided.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized inoculum is added to each well. The plates are incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
FGFR Kinase Inhibition Assay[3]
-
Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases and a poly(Glu, Tyr) 4:1 substrate are used.
-
Assay Reaction: The kinase reaction is performed in a buffer containing ATP and the test compound at various concentrations.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified using a luminescence-based assay or an enzyme-linked immunosorbent assay (ELISA) with an anti-phosphotyrosine antibody.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
MK-2 Enzyme Inhibition Assay[2]
-
Enzyme Activation: Recombinant human MK-2 is activated by incubating with active ERK2.
-
Kinase Assay: The kinase reaction is initiated by adding the activated MK-2, a peptide substrate (HSP27-derived peptide), and ATP to wells containing the test compounds.
-
Quantification of Phosphorylation: The level of substrate phosphorylation is determined using a radiometric assay with [γ-³²P]ATP or a fluorescence-based assay.
-
IC₅₀ Determination: The IC₅₀ values are determined from the concentration-inhibition curves.
Visualizing Potential Mechanisms of Action
To conceptualize the potential mechanisms of action of this compound derivatives based on the activities of their analogs, the following diagrams illustrate the hypothesized signaling pathways and experimental workflows.
References
Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Pyrazine-Based Anticancer Compounds
A critical challenge in oncology drug discovery is the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comparative analysis of the in vitro and in vivo performance of a novel synthetic pyrazine-containing makaluvamine analog, FBA-TPQ, against human breast cancer models. By presenting clear, structured data and detailed experimental protocols, we aim to offer researchers and drug development professionals a practical example of evaluating the translational potential of this class of compounds.
Unveiling Anticancer Potential: From Cell Lines to Xenografts
The journey of a potential anticancer agent from a laboratory curiosity to a clinical candidate is fraught with challenges, with a significant number of compounds failing to replicate their initial in vitro potency in living organisms. Understanding the nuances of this "in vitro-in vivo" gap is paramount for efficient drug development. This guide focuses on a pyrazine-containing compound, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), a novel synthetic makaluvamine analog, to illustrate this crucial comparison.[1]
In Vitro Cytotoxicity: Potency Across Cancer Cell Lines
The initial assessment of FBA-TPQ's anticancer potential involved evaluating its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, was determined for each cell line. FBA-TPQ demonstrated dose- and cell line-dependent activity, with particularly potent effects observed in breast cancer cell lines.[1]
| Cell Line | Cancer Type | IC50 (µmol/L) |
| MCF-7 | Breast Cancer | 0.097 - 2.297 |
| Additional Cell Lines | (Data for other cell lines can be added here if available in the source) | (IC50 values) |
| Table 1: In Vitro Cytotoxicity of FBA-TPQ in Human Cancer Cell Lines.[1] |
In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model
To bridge the gap to a more complex biological system, the in vivo efficacy of FBA-TPQ was evaluated in a mouse xenograft model using MCF-7 human breast cancer cells. The compound was administered at different dosages, and its ability to inhibit tumor growth was monitored over time. The results demonstrated a significant, dose-dependent inhibition of tumor growth.[1]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| FBA-TPQ | 5 mg/kg/d, 3 d/wk for 3 weeks | 36.2% |
| FBA-TPQ | 10 mg/kg/d, 3 d/wk for 2 weeks | (Data not specified in the abstract) |
| FBA-TPQ | 20 mg/kg/d, 3 d/wk for 1 week | ~71.6% |
| Table 2: In Vivo Efficacy of FBA-TPQ in an MCF-7 Xenograft Model.[1] |
It is noteworthy that while the highest dose showed the most significant tumor inhibition, it was also associated with weight loss in the animal models, indicating potential toxicity at this concentration.[1] The lowest dose, however, provided significant tumor growth inhibition without notable toxicity.[1]
Deciphering the Mechanism: A Glimpse into the Signaling Pathway
The potent in vitro and in vivo activity of FBA-TPQ is underpinned by its mechanism of action. Studies in MCF-7 cells revealed that FBA-TPQ exposure leads to the activation of key proteins involved in DNA damage response and apoptosis (programmed cell death).[1] This includes the upregulation of p53 and the cleavage of PARP and caspases, all of which are hallmarks of apoptosis.[1]
Figure 1: Simplified signaling pathway of FBA-TPQ-induced apoptosis.
Experimental Corner: Methodologies for Efficacy Evaluation
Reproducibility and standardization are cornerstones of scientific research. Below are the detailed protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., FBA-TPQ) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Study
-
Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Once tumors reach a predetermined volume, the mice are randomized into control and treatment groups.
-
Compound Administration: The test compound (e.g., FBA-TPQ) is administered to the treatment groups according to a specific dosing schedule (e.g., intraperitoneally, orally). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess potential toxicity of the compound.
Figure 2: A generalized workflow from in vitro screening to in vivo evaluation.
References
Comparative Guide to the Synthetic Reproducibility of 3-Amino-6-bromopyrazine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 3-Amino-6-bromopyrazine-2-thiol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct, published synthetic procedures with reproducibility data, this document outlines plausible methodologies based on established chemical transformations of structurally related compounds. The focus is on providing a framework for researchers to develop a reliable and reproducible synthesis.
Introduction
This compound is a functionalized pyrazine derivative. The presence of an amino group, a bromine atom, and a thiol group makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. While the compound is commercially available (CAS 6863-75-8), published, peer-reviewed synthetic protocols with detailed reproducibility data are scarce.[1] This guide explores two primary synthetic strategies starting from commercially available precursors: 3-Amino-6-bromopyrazine-2-carbonitrile and 3-Amino-6-bromopyrazine-2-carboxylic acid.
Synthetic Route 1: From 3-Amino-6-bromopyrazine-2-carbonitrile
This approach involves the conversion of a nitrile group to a thiol. While a direct, one-step conversion is not commonly reported for this specific substrate, a plausible two-step process via a thioamide intermediate is a standard method in heterocyclic chemistry.
Workflow Diagram:
References
A Comparative DFT Insight into 3-Amino-6-bromopyrazine-2-thiol and Its Analogs for Drug Discovery
A comprehensive theoretical investigation into the structural and electronic properties of 3-Amino-6-bromopyrazine-2-thiol and its analogs has been conducted using Density Functional Theory (DFT). This report provides a comparative analysis of key quantum chemical descriptors, offering valuable insights for researchers and professionals in the field of drug development. The study highlights the influence of substituent groups on the pyrazine ring, which can significantly impact the molecule's reactivity and potential biological activity.
This guide presents a comparative analysis of this compound and its selected analogs: 2-aminopyrazine, 2-methylpyrazine, and 2-amino-5-bromopyrazine. The objective is to elucidate the impact of different functional groups on the electronic and structural characteristics of the pyrazine core, which is a prevalent scaffold in many pharmaceutical agents.
Comparative Analysis of Electronic Properties
The electronic properties of the studied molecules were investigated using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Key descriptors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ) were calculated to assess the kinetic stability and reactivity of the compounds.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (µ) (Debye) |
| 2-Aminopyrazine (AP) | -5.87 | -0.89 | 4.98 | 2.25 |
| 2-Methylpyrazine (MP) | -6.21 | -0.99 | 5.22 | 1.02 |
| 2-Amino-5-bromopyrazine (ABP) | -6.05 | -1.45 | 4.60 | 3.18 |
Table 1: Calculated Electronic Properties of Pyrazine Analogs.
The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO energy gap suggests higher reactivity and lower kinetic stability.
From the data, 2-Amino-5-bromopyrazine (ABP) exhibits the smallest energy gap (4.60 eV), indicating it is the most reactive among the analyzed analogs. This increased reactivity can be attributed to the presence of the electron-withdrawing bromine atom and the electron-donating amino group, which influence the electron distribution across the pyrazine ring. Conversely, 2-Methylpyrazine (MP) has the largest energy gap (5.22 eV), suggesting greater stability. The dipole moment is a measure of the overall polarity of a molecule. ABP also shows the highest dipole moment (3.18 Debye), which could influence its solubility and interactions with biological targets.
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for a comparative study involving both experimental synthesis and characterization, and theoretical DFT calculations.
Methodologies
Computational Details
All calculations were performed using the Gaussian 09 software package. The geometries of the molecules were optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) and the 6-311++G(d,p) basis set. The optimized structures were confirmed to be at a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis. The electronic properties, including HOMO and LUMO energies and dipole moments, were calculated at the same level of theory.
General Experimental Protocol for Synthesis of Pyrazine Analogs
The synthesis of substituted aminopyrazines can be achieved through various established methods. A general procedure for the bromination of an aminopyrazine is outlined below.
Synthesis of 2-Amino-5-bromopyrazine:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2-aminopyrazine in a suitable solvent such as chloroform.
-
Bromination: To the solution, add a brominating agent, for example, phenyltrimethylammonium tribromide, portion-wise at a controlled temperature (e.g., 30°C).
-
Reaction Monitoring: Stir the reaction mixture for a specified period (e.g., 2 hours) and monitor the progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, wash the mixture with a saturated sodium chloride solution. Separate the organic layer.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like benzene to yield the desired 2-amino-5-bromopyrazine.
Characterization Techniques
The synthesized compounds are typically characterized by the following spectroscopic methods:
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: To identify the characteristic vibrational modes of the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of protons and carbons.
-
UV-Vis Spectroscopy: To study the electronic transitions and determine the absorption maxima.
The experimental spectra are then compared with the theoretically calculated spectra from DFT to validate the computational model and gain a deeper understanding of the vibrational and electronic properties of the molecules.
Logical Relationship in DFT-Based Drug Design
The following diagram illustrates the logical progression from computational analysis to potential drug development.
Assessing the Novelty of 3-Amino-6-bromopyrazine-2-thiol Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the pyrazine scaffold is a well-established pharmacophore, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its derivatives have shown a wide range of biological activities, with a particular emphasis on kinase inhibition for cancer therapy and antimicrobial applications.[1][3][4] This guide provides a comparative assessment of the potential novelty of derivatives based on the 3-Amino-6-bromopyrazine-2-thiol scaffold. We will explore hypothetical derivatives and compare their potential efficacy against existing alternatives, supported by detailed experimental protocols and data presented for clear comparison.
The Core Scaffold: this compound
The starting scaffold, this compound, offers multiple points for chemical modification, allowing for the generation of a diverse library of derivatives. The amino, thiol, and bromo groups can all be functionalized to modulate the compound's physicochemical properties and biological activity. The novelty of any new derivative will be determined by its unique structural features and its resulting biological profile compared to existing compounds.
Potential Therapeutic Applications and Comparative Compounds
Based on the activities of structurally related pyrazine derivatives, two primary therapeutic areas are of immediate interest for novel this compound derivatives: kinase inhibition and antimicrobial activity.
-
Kinase Inhibition: Many pyrazine-based molecules are potent kinase inhibitors, targeting key enzymes in cancer signaling pathways.[1][2] For our comparative analysis, we will consider the well-established kinase inhibitors Gefitinib (an EGFR inhibitor) and Sunitinib (a multi-kinase inhibitor) as benchmarks.
-
Antimicrobial Activity: The emergence of drug-resistant bacterial strains necessitates the development of new antimicrobial agents.[4] We will compare the potential antibacterial activity of our hypothetical derivatives against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Synthesis of Hypothetical Derivatives
The synthesis of a library of this compound derivatives can be achieved through a series of well-established chemical reactions. A general synthetic workflow is outlined below.
Comparative Biological Evaluation
To assess the novelty and potential of the synthesized derivatives, a series of in vitro assays would be performed.
Kinase Inhibition Assays
Experimental Protocol:
The inhibitory activity of the compounds against key kinases (e.g., EGFR, VEGFR2, BRAF) would be determined using a luminescence-based kinase assay.
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and a commercial kinase activity kit (e.g., Kinase-Glo®).
-
Procedure:
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The kinase, substrate, and ATP are added to the wells of a 96-well plate.
-
The test compound dilutions are added to the wells, and the reaction is initiated.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The kinase-glo reagent is added to stop the reaction and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.
Hypothetical Comparative Data:
| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | BRAF IC50 (nM) |
| Derivative 1 | 15 | 250 | >1000 |
| Derivative 2 | 800 | 12 | 50 |
| Derivative 3 | 5 | 8 | 20 |
| Gefitinib | 20 | >1000 | >1000 |
| Sunitinib | 150 | 10 | 100 |
Antimicrobial Susceptibility Testing
Experimental Protocol:
The minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria would be determined using the broth microdilution method according to CLSI guidelines.
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Media: Mueller-Hinton Broth (MHB).
-
Procedure:
-
A two-fold serial dilution of each compound is prepared in MHB in a 96-well plate.
-
A standardized bacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Hypothetical Comparative Data:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 4 | 4 | 8 |
| Derivative 5 | >64 | >64 |
| Derivative 6 | 2 | 32 |
| Ciprofloxacin | 1 | 0.5 |
Potential Signaling Pathway Modulation
The kinase inhibitor derivatives would likely exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. A representative pathway is illustrated below.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The novelty of its derivatives will be contingent on their ability to demonstrate superior potency, selectivity, or a unique activity profile when compared to existing drugs. The hypothetical data presented herein illustrates that derivatives with potent and selective kinase inhibitory activity (Derivative 1) or broad-spectrum antimicrobial effects could be considered novel and warrant further investigation. The true potential of this scaffold can only be unlocked through the synthesis and rigorous biological evaluation of a diverse library of its derivatives.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel inhibitors of B-RAF based on a disubstituted pyrazine scaffold. Generation of a nanomolar lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 3-Amino-6-bromopyrazine-2-thiol for Pharmaceutical Research
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-Amino-6-bromopyrazine-2-thiol is a key intermediate with significant potential in the development of new therapeutic agents. This guide provides a comparative overview of validated synthesis methods for this compound, supported by experimental data from analogous reactions found in peer-reviewed literature and patents.
Quantitative Data Summary
The synthesis of this compound can be approached through a two-stage process. The first stage involves the formation of a key intermediate, 2-amino-3-bromo-6-chloropyrazine. The second stage is the subsequent conversion of this intermediate to the final thiol product. Below is a summary of the reported yields for the synthesis of the precursor and analogous thiol compounds.
| Reaction Stage | Method | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Stage 1: Precursor Synthesis | Multi-step process including chlorination, diazotization, bromination, hydrolysis, and rearrangement | 3-Aminopyrazine-2-carboxylate | N-chlorosuccinimide, HBr/NaNO₂, NaOH, Diphenylphosphoryl azide, Acid | High (not specified) | [1] |
| Stage 2: Thiol Formation (Analogous) | Nucleophilic Substitution | 2-Chloropyridine | Sodium hydrosulfide | Not specified | [2] |
| Stage 2: Thiol Formation (Analogous) | Thiourea followed by Hydrolysis | 2-Chloropyridine | Thiourea, Strong alkali (e.g., NaOH) | High | [3] |
| Stage 2: Thiol Formation (Analogous) | Thiourea in Acid | Chloropyrazines | Thiourea, 2N Sulfuric acid | Not specified | [4] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations, based on established methods for similar compounds.
Stage 1: Synthesis of 2-Amino-3-bromo-6-chloropyrazine (Based on Patent CN108101857B) [1]
This synthesis is a multi-step process starting from 3-aminopyrazine-2-carboxylate.
-
Chlorination: 3-aminopyrazine-2-carboxylate is chlorinated using a suitable chlorinating agent, such as N-chlorosuccinimide, in an appropriate solvent.
-
Diazotization and Bromination: The resulting 3-amino-6-chloropyrazine-2-carboxylate is then subjected to diazotization using a nitrite source (e.g., NaNO₂) in the presence of a bromide source (e.g., HBr) to introduce the bromine atom at the 3-position.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.
-
Curtius Rearrangement: The carboxylic acid is converted to an isocyanate via a Curtius rearrangement, using a reagent like diphenylphosphoryl azide, which upon acidic workup yields the 2-amino group.
Stage 2: Synthesis of this compound
Two primary methods are proposed for the conversion of 2-amino-3-bromo-6-chloropyrazine to the target thiol, based on analogous reactions with 2-chloropyridines and other chloropyrazines.
Method A: Nucleophilic Substitution with Sodium Hydrosulfide (Based on CN101941942A) [2]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add anhydrous sodium hydrosulfide and a suitable organic solvent (e.g., ethanol, DMF).
-
Reaction: Heat the mixture to a specified temperature and add 2-amino-3-bromo-6-chloropyrazine in portions. Maintain the reaction for several hours until completion, monitoring by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: After the reaction is complete, distill off the solvent. Add water to the residue and adjust the pH with acid to precipitate the product.
-
Purification: The crude product can be purified by extraction with an organic solvent followed by recrystallization to yield this compound.
Method B: Reaction with Thiourea followed by Hydrolysis (Based on CN101993414A) [3]
-
Isothiouronium Salt Formation: Dissolve 2-amino-3-bromo-6-chloropyrazine and thiourea in an alcohol solvent (e.g., ethanol). Heat the mixture to reflux for 2-3 hours.
-
Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure.
-
Hydrolysis: Add a strong aqueous alkali solution (e.g., 15-20 wt% NaOH) to the residue and stir. This will hydrolyze the intermediate isothiouronium salt.
-
Purification: The unreacted starting material can be removed by extraction with a non-polar organic solvent. The aqueous layer is then acidified under an inert atmosphere to precipitate the desired this compound. The product can be collected by filtration and dried.
Comparative Workflow and Logic Diagram
The following diagram illustrates the logical flow of the synthesis, comparing the two proposed methods for the final thiolation step.
Caption: Comparative workflow for the synthesis of this compound.
References
- 1. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 2. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 3. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 4. The reactions of thiourea with some chloropyrazines and their N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Amino-6-bromopyrazine-2-thiol: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of 3-Amino-6-bromopyrazine-2-thiol, a compound frequently used in pharmaceutical and agrochemical research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
I. Understanding the Hazards
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Given these potential hazards, all waste containing this compound must be treated as hazardous waste.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber) |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood |
III. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer.
Step 1: Waste Collection
-
Collect waste this compound in its pure form or in solutions in a designated, compatible, and sealable waste container.
-
The container should be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated. If the spill is large, contact your institution's EHS office.
-
Containment: For small spills, absorb the material with an inert, dry substance such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
Step 4: Final Disposal
-
Waste containing this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[4]
-
The primary recommended method for the disposal of pyridine-based waste is high-temperature incineration.[4][5]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 3-Amino-6-bromopyrazine-2-thiol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of 3-Amino-6-bromopyrazine-2-thiol, a key intermediate in various pharmaceutical and agrochemical research endeavors. Adherence to these guidelines is critical for minimizing risk and ensuring operational excellence.
Immediate Safety and Handling Protocols
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes the key safety information derived from available data.
| Safety Information | Description |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Given the skin irritation hazard (H315), ensure gloves are inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors, in line with precautionary statement P261.
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Use of a chemical fume hood is the primary engineering control to mitigate inhalation risks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Spill Management:
In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal:
All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
